Cannabidivarin
説明
Structure
3D Structure
特性
IUPAC Name |
2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h9-11,15-16,20-21H,2,5-8H2,1,3-4H3/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOZWEGFPHTFEI-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019159 | |
| Record name | Cannabidivarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24274-48-4 | |
| Record name | Cannabidivarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24274-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabidivarol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024274484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabidivarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14050 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cannabidivarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenediol, 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-propyl-, (1R-trans)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANNABIDIVARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I198VBV98I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Cannabidivarin (CBDV) from Cannabis sativa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidivarin (CBDV), a non-intoxicating phytocannabinoid found in Cannabis sativa, has garnered significant scientific interest for its therapeutic potential, particularly in the realm of neurological disorders. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of CBDV. It details established experimental protocols for extraction and chromatographic separation, presents quantitative data on CBDV content and process yields, and illustrates the key signaling pathways associated with its pharmacological activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in cannabinoid research and drug development.
Discovery and Historical Context
This compound was first identified in 1969 by Vollner and his colleagues. It is a propyl homolog of cannabidiol (CBD), meaning it has a three-carbon side chain instead of the five-carbon side chain found in CBD. This structural difference influences its pharmacological properties. While typically a minor constituent in most Cannabis sativa varieties, certain landrace indica strains from northwest India and hashish from Nepal have been reported to contain higher concentrations of CBDV. The renewed interest in CBDV is largely driven by its potential anticonvulsant properties, which are being actively investigated for conditions such as epilepsy.
Experimental Protocols for Isolation and Purification
The isolation of CBDV from Cannabis sativa involves a multi-step process encompassing extraction from the plant matrix followed by purification to isolate the target compound from other co-extracted cannabinoids and plant constituents.
Extraction Methodologies
The initial step in obtaining CBDV is the extraction of cannabinoids from the dried and homogenized plant material. The two most common and effective methods are Supercritical CO2 Extraction and Ethanol Extraction.
This method utilizes carbon dioxide in its supercritical state, where it exhibits properties of both a liquid and a gas, to efficiently extract cannabinoids and terpenes.
Protocol:
-
Preparation: The dried Cannabis sativa plant material (biomass) is finely ground to increase the surface area for extraction.
-
Loading: The ground biomass is loaded into an extraction vessel.
-
Supercritical CO2 Introduction: Carbon dioxide is heated above its critical temperature (31.1°C) and pressurized above its critical pressure (1,071 psi), bringing it to a supercritical state. This supercritical CO2 is then pumped into the extraction vessel.
-
Extraction: The supercritical CO2 acts as a solvent, dissolving cannabinoids, including CBDV, and terpenes from the plant material.
-
Separation: The resulting mixture of CO2 and extract is transferred to a separator vessel where the pressure is lowered. This causes the CO2 to return to its gaseous state, leaving behind the crude cannabinoid extract.
-
Collection: The crude extract, rich in cannabinoids, is collected from the separator. The gaseous CO2 is often recycled for subsequent extractions.
Ethanol is a highly effective solvent for extracting a broad spectrum of cannabinoids and terpenes. Cold ethanol extraction is often preferred to minimize the co-extraction of undesirable compounds like chlorophyll and waxes.
Protocol:
-
Preparation: The dried Cannabis sativa biomass is ground to a fine powder.
-
Chilling: Food-grade ethanol is chilled to a low temperature, typically between -40°C and -50°C.
-
Soaking: The ground biomass is soaked in the chilled ethanol for a specified duration to allow for the dissolution of cannabinoids.
-
Filtration: The mixture is filtered to separate the solid plant material from the ethanol solution containing the dissolved cannabinoids.
-
Solvent Evaporation: The ethanol is removed from the extract, usually through a process of evaporation under reduced pressure (e.g., using a rotary evaporator). This step also allows for the recovery and reuse of the ethanol.
-
Winterization (Optional but Recommended): The crude extract is dissolved in ethanol and chilled to sub-zero temperatures (e.g., -20°C to -40°C) to precipitate waxes and lipids, which are then removed by filtration.
Purification Techniques
Following extraction, the crude extract undergoes purification to isolate CBDV from other cannabinoids (e.g., THC, CBD, CBG) and impurities. Chromatographic techniques are the most effective methods for achieving high purity.
Flash chromatography is a rapid purification technique that utilizes a stationary phase (commonly silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their polarity. It is often used as an initial clean-up step.
Protocol:
-
Column Packing: A glass column is packed with a solid adsorbent, typically silica gel.
-
Sample Loading: The crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column.
-
Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column under pressure (using an inert gas like nitrogen or compressed air).
-
Fraction Collection: As the solvent moves through the column, the different cannabinoids separate based on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected sequentially as they elute from the column.
-
Analysis: The collected fractions are analyzed (e.g., by HPLC) to identify those containing the highest concentration of CBDV.
Preparative HPLC is a high-resolution technique used to isolate and purify individual compounds from a mixture on a larger scale than analytical HPLC.
Protocol:
-
System Preparation: A preparative HPLC system equipped with a suitable column (e.g., C18) is equilibrated with the mobile phase (typically a mixture of solvents like ethanol and water).
-
Sample Injection: The partially purified extract is dissolved in the mobile phase and injected into the system.
-
Chromatographic Separation: The cannabinoids are separated based on their differential interactions with the stationary phase of the column as the mobile phase is pumped through.
-
Fraction Collection: A detector (e.g., UV-Vis) monitors the column effluent, and fractions corresponding to the CBDV peak are automatically collected.
-
Solvent Removal: The solvent is evaporated from the collected fractions to yield purified CBDV.
CPC is a liquid-liquid chromatography technique that uses a liquid stationary phase held in place by a centrifugal field, eliminating the need for a solid support.
Protocol:
-
Solvent System Selection: A biphasic solvent system is chosen in which the cannabinoids have different partition coefficients. A common system for cannabinoid separation is a mixture of heptane, ethyl acetate, methanol, and water.
-
Column Equilibration: The CPC rotor is filled with the liquid stationary phase.
-
Sample Injection: The crude extract is dissolved in a portion of the mobile or stationary phase and injected into the system.
-
Elution: The mobile phase is pumped through the rotor, and the compounds are separated based on their partitioning between the two liquid phases.
-
Fraction Collection: Fractions are collected as they elute from the column and are monitored by a detector.
-
Solvent Removal: The solvents are removed from the fractions containing the purified CBDV.
Quantitative Data
The concentration of CBDV in Cannabis sativa varies significantly depending on the cultivar, growing conditions, and the part of the plant being analyzed. The efficiency of extraction and purification methods also impacts the final yield and purity of the isolated CBDV.
| Parameter | Value | Cannabis Strain/Extract Type | Method | Reference |
| CBDV Concentration | 6.3–114.9 µg/g | Abacus 2.0 (Indica Dominant) | HPLC-UV | |
| CBDV Concentration | 0.006–0.12 µg/g | Various Commercial Cultivars (leaves and vegetative shoots) | HPLC | |
| CBDV Purity | >98% | Industrial Hemp Full-Spectrum Refined Oil | High-Speed Countercurrent Chromatography | |
| CBD Extraction Yield | 80.10% | Hemp Biomass | Percolation with 95% Ethanol | |
| CBD Extraction Yield | 63.52% | Hemp Biomass | Maceration (2 weeks) with 95% Ethanol | |
| CBD Purity after Prep HPLC | >99% | CBD-rich extract | Preparative HPLC |
Signaling Pathways and Mechanism of Action
The anticonvulsant effects of CBDV are believed to be mediated through its interaction with transient receptor potential (TRP) channels, rather than the classical cannabinoid receptors (CB1 and CB2).
CBDV acts as an agonist at TRPV1, TRPV2, and TRPA1 channels. This activation leads to an initial influx of calcium ions, which is followed by a rapid desensitization of the channels. This desensitization is thought to be a key mechanism underlying the anticonvulsant effects of CBDV, as it reduces neuronal hyperexcitability. Studies have shown that the anticonvulsant effects of CBDV are independent of the CB1 receptor.
Experimental Workflow Diagrams
General Workflow for CBDV Isolation and Purification
Supercritical CO2 Extraction Workflow
Conclusion
The discovery of this compound and the ongoing research into its therapeutic properties highlight the importance of developing robust and efficient methods for its isolation and purification. This guide has provided a detailed overview of the key experimental protocols, quantitative data, and mechanistic insights relevant to CBDV. As research in this field continues to advance, the optimization of these techniques will be crucial for facilitating further preclinical and clinical investigations, and for the potential development of CBDV-based therapeutics.
The Enzymatic Journey from Cannabigerovarinic Acid to Cannabidivarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway leading from cannabigerovarinic acid (CBGVA) to cannabidivarin (CBDV). The focus is on the core enzymatic conversion and the subsequent decarboxylation step, offering valuable insights for researchers in cannabinoid synthesis and drug development.
Introduction to the Biosynthetic Pathway
This compound (CBDV) is a non-psychoactive phytocannabinoid found in the Cannabis sativa L. plant.[1] As a varin-type cannabinoid, it is characterized by a propyl side chain, distinguishing it from the more common pentyl cannabinoids like cannabidiol (CBD).[1] The biosynthesis of CBDV from cannabigerovarinic acid (CBGVA), the "mother" cannabinoid of the varin series, is a two-step process.[1][2][3]
The initial and pivotal step is the enzymatic conversion of CBGVA to cannabidivarinic acid (CBDVA). This reaction is catalyzed by CBDVA synthase. Subsequently, CBDVA is converted to the neutral cannabinoid CBDV through non-enzymatic decarboxylation, a process typically induced by heat or prolonged storage.[1][4]
The Core Enzymatic Conversion: CBGVA to CBDVA
The central enzymatic reaction in the biosynthesis of CBDV is the oxidative cyclization of CBGVA to form CBDVA. This reaction is facilitated by a specific enzyme known as cannabidiolic acid (CBDA) synthase, which can also act on CBGVA.[4][5]
Enzyme: Cannabidiolic Acid (CBDA) Synthase (acting as CBDVA Synthase) Substrate: Cannabigerovarinic Acid (CBGVA) Product: Cannabidivarinic Acid (CBDVA)
CBDA synthase is an oxidoreductase that catalyzes the stereospecific oxidative cyclization of the geranyl group of its substrate.[6] The enzyme consists of a single polypeptide with a molecular mass of approximately 74 kDa.[7][8] It is a flavinylated oxidase, covalently binding FAD, and requires molecular oxygen for its catalytic activity.[6][9] The proposed reaction mechanism involves the enzyme abstracting a hydride ion from the substrate.[10]
Quantitative Data on Enzymatic Conversion
While specific kinetic data for the conversion of CBGVA by CBDVA synthase is not extensively reported, studies on the analogous reaction of CBGA to CBDA by CBDA synthase provide valuable insights. The structural similarity between CBGA and CBGVA suggests that the enzymatic mechanism and kinetics would be comparable.
| Enzyme | Substrate | Product | Km (mM) | kcat (s⁻¹) | Optimal pH |
| CBDA Synthase | Cannabigerolic Acid (CBGA) | Cannabidiolic Acid (CBDA) | 0.206 | 0.19 | 5.0 |
| CBDA Synthase | Cannabinerolic Acid | Cannabidiolic Acid (CBDA) | 0.137 | 0.03 | 5.0 |
Data derived from studies on CBDA synthase with pentyl cannabinoid precursors.[6][7]
Biosynthesis Pathway Visualization
The following diagram illustrates the enzymatic conversion of CBGVA to CBDVA and the subsequent decarboxylation to CBDV.
Caption: Biosynthesis of CBDV from CBGVA.
Experimental Protocols
This section outlines the methodologies for the key experiments related to the biosynthesis of CBDV.
Purification of CBDA (CBDVA) Synthase
The following protocol is based on the purification of CBDA synthase from Cannabis sativa L.[7][8]
Experimental Workflow:
Caption: Purification workflow for CBDA (CBDVA) Synthase.
Methodology:
-
Homogenization: Young leaves of Cannabis sativa are homogenized in a buffer solution containing protease inhibitors.
-
Ammonium Sulfate Precipitation: The crude enzyme extract is subjected to fractional precipitation with ammonium sulfate.
-
DEAE-Cellulose Chromatography: The precipitated protein is redissolved and applied to a DEAE-cellulose column. The enzyme is eluted with a linear gradient of NaCl.
-
Phenyl-Sepharose CL-4B Chromatography: The active fractions are pooled and applied to a Phenyl-Sepharose CL-4B column. Elution is performed with a decreasing linear gradient of ammonium sulfate.
-
Hydroxylapatite Chromatography: The final purification step involves chromatography on a hydroxylapatite column, with elution using a linear gradient of potassium phosphate buffer.
Enzymatic Assay for CBDVA Synthase Activity
Methodology:
-
Reaction Mixture: A standard reaction mixture contains the purified enzyme, CBGVA as the substrate, and a suitable buffer (e.g., potassium phosphate buffer, pH 5.0).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).
-
Extraction: The product (CBDVA) is extracted into the organic solvent.
-
Analysis: The extracted product is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.
Decarboxylation of CBDVA to CBDV
Methodology:
-
Sample Preparation: A solution of purified CBDVA in a suitable solvent is prepared.
-
Heating: The solution is heated to a specific temperature (e.g., 120-140°C) for a set duration.
-
Monitoring: The progress of the decarboxylation reaction can be monitored by periodically taking aliquots and analyzing them by HPLC to determine the ratio of CBDVA to CBDV.
Conclusion
The biosynthesis of this compound from cannabigerovarinic acid is a straightforward pathway involving a key enzymatic step followed by a simple chemical conversion. A thorough understanding of the enzyme kinetics and optimal reaction conditions is crucial for the efficient production of CBDV, a cannabinoid of growing interest for its potential therapeutic applications. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the field of cannabinoid science and drug development. Further research focused specifically on the kinetics of CBDVA synthase with CBGVA will provide more precise data for optimizing production processes.
References
- 1. benchchem.com [benchchem.com]
- 2. secretnature.com [secretnature.com]
- 3. trichomeanalytical.com [trichomeanalytical.com]
- 4. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vaping360.com [vaping360.com]
- 6. Cannabidiolic acid synthase - Wikipedia [en.wikipedia.org]
- 7. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 9. Cannabidiolic-acid synthase, the chemotype-determining enzyme in the fiber-type Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pharmacological Profile of Cannabidivarin (CBDV): A Technical Guide to Novel Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid from the Cannabis sativa plant, is emerging as a promising therapeutic agent with a multifaceted pharmacological profile. This technical guide provides an in-depth analysis of the current understanding of CBDV's mechanisms of action, focusing on its interactions with key molecular targets implicated in neurological and neurodevelopmental disorders. Preclinical and clinical findings are presented, highlighting the therapeutic potential of CBDV in conditions such as epilepsy and Autism Spectrum Disorder (ASD). This document aims to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data, and a thorough examination of the signaling pathways modulated by CBDV.
Introduction
This compound (CBDV) is a propyl analog of cannabidiol (CBD), another well-studied non-intoxicating cannabinoid.[1] Unlike tetrahydrocannabinol (THC), CBDV does not produce psychoactive effects, making it a more attractive candidate for therapeutic development.[1] A growing body of research has begun to elucidate the unique pharmacological properties of CBDV, revealing its interaction with a range of molecular targets beyond the classical cannabinoid receptors (CB1 and CB2).[2] This guide synthesizes the current knowledge on CBDV's pharmacological profile, with a particular focus on its potential for novel therapeutic interventions.
Molecular Targets and Pharmacological Actions
CBDV's therapeutic effects are believed to be mediated through its modulation of several key proteins involved in cellular signaling. The primary molecular targets identified to date include Transient Receptor Potential (TRP) channels, G protein-coupled receptor 55 (GPR55), and the endocannabinoid system enzyme diacylglycerol lipase.
Transient Receptor Potential (TRP) Channels
CBDV has been shown to act as an agonist at several TRP channels, which are involved in the sensation of pain, temperature, and cellular signaling.
-
TRPV1 (Transient Receptor Potential Vanilloid 1): CBDV activates and subsequently desensitizes TRPV1 channels.[3][4] This dual action is thought to contribute to its anticonvulsant properties by reducing neuronal hyperexcitability.[3][4]
-
TRPV2 (Transient Receptor Potential Vanilloid 2): Similar to its action on TRPV1, CBDV also activates TRPV2 channels.[4] The activation of TRPV2 may play a role in its observed effects on neuronal function.
-
TRPA1 (Transient Receptor Potential Ankrin 1): CBDV is also an agonist of TRPA1 channels, further expanding its influence on sensory signaling pathways.[4]
G protein-coupled receptor 55 (GPR55)
GPR55 is an orphan receptor that has been implicated in various physiological processes, including motor control and spatial memory. CBDV acts as an antagonist at the GPR55 receptor. This antagonism is another potential mechanism contributing to its therapeutic effects, particularly in neurological disorders where GPR55 signaling may be dysregulated.
Diacylglycerol Lipase (DAGL)
CBDV has been found to inhibit the activity of diacylglycerol lipase-α (DAGLα), the primary enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[5] By reducing the levels of 2-AG, CBDV can modulate the endocannabinoid system, which plays a crucial role in regulating neurotransmission and synaptic plasticity.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the interaction of CBDV with its key molecular targets.
| Molecular Target | Interaction | Quantitative Measure | Value | Species | Reference(s) |
| TRPV1 | Agonist | EC50 | 56 µM | Human | [6] |
| TRPV2 | Agonist | - | - | - | - |
| TRPA1 | Agonist | - | - | - | - |
| GPR55 | Antagonist | IC50 | 440 nM | - | [7] |
| Diacylglycerol Lipase-α | Inhibitor | IC50 | 16.6 µM | - | [8] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration. Data for TRPV2 and TRPA1 EC50 values are not yet definitively established in the literature.
Signaling Pathways and Mechanisms of Action
The interaction of CBDV with its molecular targets triggers a cascade of intracellular signaling events that ultimately lead to its therapeutic effects.
CBDV-Mediated Modulation of Neuronal Excitability
CBDV's anticonvulsant effects are thought to arise from its ability to reduce neuronal hyperexcitability. This is achieved through a combination of mechanisms, including the activation and subsequent desensitization of TRPV1 channels, which play a role in regulating neuronal firing.
References
- 1. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute inhibition of diacylglycerol lipase blocks endocannabinoid-mediated retrograde signalling: evidence for on-demand biosynthesis of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrial.be [clinicaltrial.be]
- 4. Nonpsychotropic plant cannabinoids, this compound (CBDV) and cannabidiol (CBD), activate and desensitize transient receptor potential vanilloid 1 (TRPV1) channels in vitro: potential for the treatment of neuronal hyperexcitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
The Mechanism of Action of Cannabidivarin (CBDV) on the Endocannabinoid System: A Technical Guide
Executive Summary: Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant, is gaining significant attention for its therapeutic potential, particularly in the context of neurological and neurodevelopmental disorders. Unlike the well-characterized psychoactive cannabinoid Δ⁹-tetrahydrocannabinol (THC), CBDV exerts its effects on the endocannabinoid system (ECS) through a distinct and multifaceted mechanism of action. This technical guide provides an in-depth analysis of CBDV's interactions with the core components of the ECS, including cannabinoid receptors, transient receptor potential (TRP) channels, and endocannabinoid-metabolizing enzymes. Quantitative data from preclinical studies are summarized, detailed experimental methodologies are provided, and key signaling pathways are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to the Endocannabinoid System
The endocannabinoid system is a ubiquitous and complex lipid signaling network that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, inflammation, pain perception, and mood. The primary components of the ECS are:
-
Cannabinoid Receptors: The most well-characterized are the G protein-coupled receptors (GPCRs) cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found on immune cells.
-
Endocannabinoids: These are endogenous lipid-based neurotransmitters, with anandamide (AEA) and 2-arachidonoylglycerol (2-AG) being the most studied.
-
Metabolic Enzymes: Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) are the primary enzymes responsible for the degradation of AEA and 2-AG, respectively.
CBDV's interaction with the ECS is subtle and often indirect, distinguishing it from classical cannabinoid receptor agonists or antagonists.
CBDV's Interaction with Cannabinoid Receptors (CB1 and CB2)
A key characteristic of CBDV is its negligible psychoactivity, which is attributed to its very low affinity for the orthosteric binding site of the CB1 receptor. Preclinical studies have consistently shown that CBDV does not produce a behavioral profile characteristic of CB1 receptor inverse agonists[1]. Furthermore, research indicates that CBDV displays almost no functional activity at the CB1 receptor[2]. This lack of direct agonism or antagonism at CB1 receptors is a critical aspect of its pharmacological profile and therapeutic potential, as it avoids the psychotropic side effects associated with THC.
While direct binding data in the form of Kᵢ values for CBDV at CB1 and CB2 receptors are not extensively reported, the consensus in the scientific literature points towards a lack of significant orthosteric binding. Instead, like its analogue cannabidiol (CBD), any potential interaction with cannabinoid receptors is likely to be allosteric in nature[3][4][5]. Negative allosteric modulators bind to a site on the receptor distinct from the primary ligand binding site and can alter the receptor's conformation, thereby influencing the binding and/or efficacy of orthosteric ligands like THC or endocannabinoids.
Table 1: Summary of CBDV Interaction with Cannabinoid Receptors
| Receptor | Interaction Type | Quantitative Data (Kᵢ) | Functional Effect |
| CB1 | Very Low Affinity / Potential Negative Allosteric Modulator | Not robustly reported; inferred to be very high (low affinity) | No significant direct agonism, antagonism, or inverse agonism[1][2]. |
| CB2 | Very Low Affinity | Not robustly reported; inferred to be very high (low affinity) | Minimal direct functional activity reported. |
CBDV's Modulation of Transient Receptor Potential (TRP) Channels
A significant component of CBDV's mechanism of action involves its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in the detection and regulation of body temperature and the sensation of pain.
CBDV has been shown to be a TRPV1 agonist, meaning it directly activates the channel. This activation is followed by a rapid desensitization of the channel to subsequent stimuli[6][7][8]. This dual action of activation followed by desensitization is a key feature of its potential therapeutic effects, particularly in conditions characterized by neuronal hyperexcitability, such as epilepsy. The mechanism underlying this desensitization is believed to involve the dephosphorylation of the TRPV1 channel[6][7].
dot
Caption: CBDV activates and subsequently desensitizes the TRPV1 channel.
Table 2: Quantitative Data on CBDV's Interaction with TRPV1
| Parameter | Value | Cell Type | Assay |
| Activation | Dose-dependent | HEK293 cells expressing rat TRPV1 | Patch-clamp analysis[6][7] |
| Desensitization | Rapid, following activation | HEK293 cells expressing rat TRPV1 | Patch-clamp analysis[6][7] |
| EC₅₀ | ~56 µM (for CBD) | Cultured DRG neurons | Calcium imaging[9] |
Influence of CBDV on Endocannabinoid Metabolizing Enzymes
The "endocannabinoid tone" refers to the levels of endogenous cannabinoids available to activate receptors. This tone is primarily regulated by the enzymes FAAH and MAGL. By inhibiting these enzymes, the degradation of anandamide and 2-AG is reduced, leading to their increased availability and signaling.
Studies have shown that CBDV is a weak inhibitor of rat FAAH, with an IC₅₀ value in the micromolar range. Its inhibitory effect on human FAAH is even less potent[10]. There is currently a lack of specific data on the direct inhibitory effect of CBDV on MAGL activity. The weak interaction with FAAH suggests that CBDV's primary mechanism of action is not through a significant elevation of anandamide levels.
dot
Caption: CBDV weakly inhibits FAAH, with no significant effect on MAGL.
Table 3: Quantitative Data on CBDV's Interaction with Metabolic Enzymes
| Enzyme | Interaction Type | Quantitative Data (IC₅₀) | Species |
| FAAH | Weak Inhibition | ~100 µM | Rat[11] |
| FAAH | Very Weak Inhibition | >100 µM | Human[10] |
| MAGL | No significant inhibition reported | N/A | N/A |
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK293 or CHO cells).
-
Radioligand (e.g., [³H]CP55,940 or [³H]WIN55,212-2).
-
Test compound (CBDV).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (CBDV).
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
dot
Caption: Workflow for a competitive radioligand binding assay.
Calcium Imaging for TRPV1 Activation
This technique is used to measure changes in intracellular calcium concentrations, which is an indicator of ion channel activation.
-
Materials:
-
Cells expressing TRPV1 channels (e.g., HEK293 cells or dorsal root ganglion neurons).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
CBDV solution.
-
Fluorescence microscope with an imaging system.
-
-
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Establish a baseline fluorescence reading.
-
Apply CBDV to the cells.
-
Record the changes in fluorescence intensity over time.
-
An increase in fluorescence indicates an influx of calcium and, therefore, activation of the TRPV1 channel.
-
To test for desensitization, a second application of a TRPV1 agonist (e.g., capsaicin or CBDV) can be applied after a washout period. A reduced response to the second stimulus indicates desensitization.
-
dot
Caption: Workflow for a calcium imaging experiment.
FAAH/MAGL Enzyme Activity Assay
This assay measures the ability of a compound to inhibit the activity of FAAH or MAGL.
-
Materials:
-
Source of FAAH or MAGL enzyme (e.g., rat liver microsomes or recombinant human FAAH).
-
Substrate for the enzyme (e.g., anandamide for FAAH, 2-oleoylglycerol for MAGL).
-
Test compound (CBDV).
-
Assay buffer.
-
Method for detecting product formation (e.g., liquid chromatography-mass spectrometry or a fluorescent probe).
-
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of the test compound (CBDV).
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction.
-
Quantify the amount of product formed.
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is determined.
-
dot
Caption: Workflow for an enzyme inhibition assay.
Conclusion
The mechanism of action of this compound on the endocannabinoid system is distinct from that of classical cannabinoids. Its pharmacological profile is characterized by a lack of significant interaction with the orthosteric sites of CB1 and CB2 receptors, which accounts for its non-psychotropic nature. Instead, CBDV's effects are largely mediated through its agonist and subsequent desensitizing actions at TRPV1 channels. Its weak inhibition of FAAH suggests a minor role for the elevation of endocannabinoid tone in its overall mechanism. This unique pharmacological profile makes CBDV a promising therapeutic candidate for a range of neurological and neurodevelopmental disorders, warranting further investigation into its clinical efficacy and the intricate details of its molecular interactions.
References
- 1. Evaluation of the potential of the phytocannabinoids, this compound (CBDV) and Δ(9) -tetrahydrocannabivarin (THCV), to produce CB1 receptor inverse agonism symptoms of nausea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cannabidiol is a negative allosteric modulator of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabidiol binding and negative allosteric modulation at the cannabinoid type 1 receptor in the presence of delta-9-tetrahydrocannabinol: An In Silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. Nonpsychotropic Plant Cannabinoids, this compound (CBDV) and Cannabidiol (CBD), Activate and Desensitize Transient Receptor Potential Vanilloid 1 (TRPV1) Channels in Vitro: Potential for the Treatment of Neuronal Hyperexcitability [iris.unicz.it]
- 9. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Acid Amide Hydrolase Binding in Brain of Cannabis Users: Imaging with the Novel Radiotracer [11C]CURB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Pharmacokinetic and Metabolic Profile of Cannabidivarin (CBDV) in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant, is gaining significant interest for its therapeutic potential in a range of neurological disorders. As with any novel therapeutic agent, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for successful drug development. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of CBDV in preclinical models, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support ongoing research and development efforts.
Pharmacokinetics of this compound
The pharmacokinetic profile of CBDV has been primarily investigated in rodent models, revealing key insights into its behavior following systemic administration. The route of administration and the vehicle used for delivery significantly influence the plasma and brain concentrations of CBDV.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of CBDV in both mice and rats after intraperitoneal (IP) and oral (PO) administration. These data have been compiled from a pivotal preclinical study to facilitate cross-species and cross-administration route comparisons.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Matrix | Cmax (ng/mL or ng/g) | Tmax (min) | AUC (ng/h/mL or ng/h/g) |
| Intraperitoneal (IP) | 60 | Plasma | 14,300 ± 2,100 | 30 | 28,600 ± 4,200 |
| Brain | 6,900 ± 1,100 | 60 | 14,500 ± 2,300 | ||
| Oral (PO) | 60 | Plasma | 2,800 ± 500 | 30 | 5,600 ± 1,000 |
| Brain | 1,200 ± 200 | 60 | 2,500 ± 400 |
Data presented as mean ± SEM.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Matrix | Cmax (ng/mL or ng/g) | Tmax (min) | AUC (ng/h/mL or ng/h/g) |
| Intraperitoneal (IP) | 60 | Plasma | 9,800 ± 1,500 | 60 | 19,600 ± 2,900 |
| Brain | 3,200 ± 500 | 120 | 6,800 ± 1,100 | ||
| Oral (PO) | 60 | Plasma | 1,100 ± 200 | 120 | 2,300 ± 400 |
| Brain | 1,500 ± 300 | 120 | 3,200 ± 600 |
Data presented as mean ± SEM.
These data indicate that intraperitoneal administration leads to significantly higher plasma and brain exposure of CBDV compared to oral administration in both mice and rats.[1][2][3] Notably, in rats, oral administration resulted in higher brain concentrations relative to plasma levels, suggesting efficient brain penetration via this route.[1][2][3]
Metabolism of this compound
The metabolism of CBDV is a critical determinant of its therapeutic efficacy and safety profile. Like other cannabinoids, CBDV undergoes extensive metabolism, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[4]
Metabolic Pathways
The primary metabolic transformations of CBDV involve hydroxylation, oxidation, and carboxylation. While the complete metabolic map is still under investigation, key metabolic pathways have been elucidated through in vivo studies in mice. The following diagram illustrates the principal metabolic steps.
Experimental Protocols
The reliable quantification of CBDV and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. The following section outlines a typical experimental protocol based on methodologies reported in the literature.
Animal Models and Dosing
-
Species: Male adult CD-1 mice and Sprague-Dawley rats are commonly used models.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Formulation: For intraperitoneal administration, CBDV is often dissolved in a vehicle such as a mixture of ethanol, Cremophor EL, and saline (e.g., 1:1:18). For oral administration, CBDV can be suspended in a vehicle like sesame oil.
-
Administration: A single dose of CBDV is administered either via intraperitoneal injection or oral gavage.
Sample Collection
-
Time Points: Blood and brain samples are collected at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours) to construct a pharmacokinetic profile.
-
Blood Collection: Blood is typically collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation and stored at -80°C until analysis.
-
Brain Collection: Brains are rapidly excised, rinsed with cold saline, and stored at -80°C.
Sample Preparation and Analysis
-
Extraction: CBDV and its metabolites are extracted from plasma and brain homogenates using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Analytical Method: Quantification is typically performed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[5] This method offers high sensitivity and selectivity for the analysis of cannabinoids in complex biological matrices.
-
Chromatographic Separation: A C18 reverse-phase column is commonly used for separation.
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of CBDV.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Plasma and brain pharmacokinetic profile of cannabidiol (CBD), cannabidivarine (CBDV), Δ⁹-tetrahydrocannabivarin (THCV) and cannabigerol (CBG) in rats and mice following oral and intraperitoneal administration and CBD action on obsessive-compulsive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. cannabissciencetech.com [cannabissciencetech.com]
Cannabidivarin's Molecular Interactions Beyond Cannabinoid Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant, is garnering significant scientific interest for its therapeutic potential, particularly in the realm of neurological disorders. While its structural analog, cannabidiol (CBD), has been more extensively studied, emerging research is beginning to elucidate the unique pharmacological profile of CBDV. This technical guide provides a comprehensive overview of the molecular targets of CBDV beyond the classical cannabinoid receptors (CB1 and CB2), focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development seeking to understand and leverage the complex pharmacology of CBDV.
Quantitative Data on Molecular Targets of this compound
The following tables summarize the available quantitative data for the interaction of this compound (CBDV) and its structural analog Cannabidiol (CBD) with various molecular targets beyond the cannabinoid receptors. Data for CBD is included for comparative purposes, especially where specific quantitative data for CBDV is not yet available.
Table 1: Transient Receptor Potential (TRP) Channels
| Compound | Target | Species | Assay Type | Value (µM) | Effect | Reference |
| CBDV | TRPV1 | Human | Calcium Influx | EC50: 56 | Agonist | [1] |
| CBDV | TRPV1, TRPV2, TRPA1 | Rat | Patch Clamp | - | Agonist/Desensitizer | [2] |
| CBD | TRPV1 | Human | Calcium Influx | EC50: 1-10 | Agonist | [3] |
| CBD | TRPV2 | Rat | Calcium Mobilization | EC50: 3.7 | Agonist | [4][5] |
| CBD | TRPA1 | - | Calcium Influx | - | Agonist | [3] |
Table 2: G-Protein Coupled Receptors (GPCRs)
| Compound | Target | Species | Assay Type | Value (pKi) | Effect | Reference |
| CBDV | GPR55 | - | - | - | Antagonist | [6] |
| CBD | 5-HT1A | Human | Radioligand Binding ([³H]-8-OH-DPAT) | 4.29 - 4.74 | Allosteric Modulator | [7] |
Table 3: Voltage-Gated Ion Channels
| Compound | Target | Species | Assay Type | Value (µM) | Effect | Reference |
| CBD | hNav1.1-1.7 | Human | Whole-Cell Voltage Clamp | IC50: 1.9-3.8 | Inhibitor | [8][9] |
| CBD | NavMs | Magnetococcus marinus | Whole-Cell Voltage Clamp | IC50: 17.8 | Inhibitor | [10][11] |
Note: Specific quantitative data for CBDV's interaction with voltage-gated sodium channels is not yet available. The data for CBD is presented due to its structural similarity to CBDV.
Table 4: Enzymatic Targets
| Compound | Target | Effect | Reference |
| CBDV | Diacylglycerol Lipase α (DAGLα) | Inhibitor | [12] |
Note: A specific IC50 value for the inhibition of DAGLα by CBDV is not currently available in the literature.
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of CBDV's molecular targets and the general workflows of the experimental protocols used to study these interactions.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for TRP Channel Activity
This protocol is adapted from methodologies used to study the effects of cannabinoids on TRP channels expressed in HEK293 cells.[13][14][15]
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Transiently transfect the cells with a plasmid encoding the desired TRP channel (e.g., rat TRPV1, TRPV2, or TRPA1) using a suitable transfection reagent (e.g., Lipofectamine 2000). A co-transfection with a green fluorescent protein (GFP) plasmid can be used to identify transfected cells.
-
Use the cells for electrophysiological recordings 24-48 hours post-transfection.
-
-
Electrophysiological Recording:
-
Prepare the external (bath) solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Prepare the internal (pipette) solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2 with KOH.
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with the transfected cells to a recording chamber on the stage of an inverted microscope.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane of a GFP-positive cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline currents.
-
Apply CBDV at various concentrations to the bath solution via a perfusion system.
-
Record the current responses to CBDV application. Voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) can be applied to determine the current-voltage (I-V) relationship.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in response to different concentrations of CBDV.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the EC50 value.
-
Analyze the I-V relationship to characterize the properties of the CBDV-evoked currents.
-
β-Arrestin Recruitment Assay for GPR55 Antagonism
This protocol describes a general method for assessing GPR55 antagonism using a β-arrestin translocation assay, such as the PathHunter® assay.[16][17][18][19][20]
-
Cell Culture:
-
Use a stable cell line co-expressing human GPR55 and a β-arrestin-enzyme fragment complementation (EFC) reporter system (e.g., U2OS or CHO cells).
-
Culture the cells in the recommended medium containing the appropriate selection antibiotics.
-
-
Assay Procedure:
-
Seed the cells into a 384-well white, clear-bottom assay plate at an optimized density and incubate overnight.
-
Prepare serial dilutions of CBDV (the antagonist) in assay buffer.
-
Prepare the GPR55 agonist, L-α-lysophosphatidylinositol (LPI), at a concentration corresponding to its EC80 value.
-
Remove the culture medium from the cells and add the diluted CBDV solutions.
-
Pre-incubate the plate for 30-60 minutes at 37°C.
-
Add the LPI solution to the wells (except for the no-agonist control) and incubate for 60-90 minutes at 37°C.
-
Add the detection reagent according to the manufacturer's instructions and incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the controls (0% inhibition for LPI alone, 100% inhibition for no LPI).
-
Plot the percentage of inhibition against the logarithm of the CBDV concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is based on the methods used to determine the binding affinity of CBD for the human 5-HT1A receptor.[7][21]
-
Membrane Preparation:
-
Use cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO cells) or from human brain tissue.
-
Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radiolabeled 5-HT1A agonist [³H]8-OH-DPAT (at a concentration close to its Kd), and varying concentrations of CBDV.
-
For total binding, omit CBDV. For non-specific binding, include a high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin).
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the CBDV concentration.
-
Determine the IC50 value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
The pharmacological profile of this compound extends beyond the classical cannabinoid receptors to a diverse array of molecular targets, including TRP channels, GPR55, and potentially voltage-gated sodium channels and the 5-HT1A receptor. The data and protocols presented in this guide highlight the multifaceted nature of CBDV's interactions within the central nervous system and other tissues. While there are still gaps in the quantitative understanding of CBDV's effects on some of these targets, the available evidence strongly suggests that its therapeutic potential is likely mediated by a combination of these interactions. Further research, utilizing the methodologies outlined herein, is crucial to fully elucidate the molecular mechanisms of CBDV and to unlock its full therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of TRPV2 channel modulation by cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV2 is activated by cannabidiol and mediates CGRP release in cultured rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | In silico analyses of the involvement of GPR55, CB1R and TRPV1: response to THC, contribution to temporal lobe epilepsy, structural modeling and updated evolution [frontiersin.org]
- 7. Cannabidiol Acts at 5-HT1A Receptors in the Human Brain: Relevance for Treating Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of cannabidiol on voltage-dependent sodium currents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of cannabidiol on voltage-dependent sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabidiol interactions with voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabidiol interactions with voltage-gated sodium channels | eLife [elifesciences.org]
- 12. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological Characterization of Receptor Redistribution and β-Arrestin Recruitment Assays for the Cannabinoid Receptor 1 | Semantic Scholar [semanticscholar.org]
- 20. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Preclinical Safety and Toxicology of Cannabidivarin (CBDV): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarin (CBDV) is a non-psychoactive phytocannabinoid found in the Cannabis sativa plant. As a propyl analog of cannabidiol (CBD), it has garnered significant interest for its therapeutic potential, particularly in the management of neurological and neurodevelopmental disorders such as epilepsy and Autism Spectrum Disorder. As CBDV progresses through the drug development pipeline, a thorough understanding of its preclinical safety and toxicology profile is paramount for regulatory approval and clinical translation. This technical guide provides a comprehensive overview of the current state of knowledge regarding the preclinical safety of CBDV, summarizing key in vivo and in vitro toxicology studies. Due to the limited publicly available data for CBDV in certain areas of toxicology, this guide also references data on the closely related compound, cannabidiol (CBD), as a comparative benchmark, while clearly delineating the findings for each compound.
Pharmacology and Mechanism of Action
CBDV's pharmacological activity is multifaceted and does not primarily involve the cannabinoid CB1 and CB2 receptors, which explains its lack of psychoactive effects. Its anticonvulsant and other therapeutic effects are thought to be mediated through various targets.
A key mechanism of action for CBDV is its interaction with the Transient Receptor Potential (TRP) channels. It has been shown to be an agonist of TRPV1, TRPV2, and TRPA1 channels.[1] The activation and subsequent desensitization of these channels, particularly TRPV1, are believed to contribute to the reduction of neuronal hyperexcitability, a hallmark of epilepsy.[1] Furthermore, the anticonvulsant effects of CBDV appear to be dependent on TRPV1 expression, with its efficacy being attenuated in TRPV1 knockout mice.[2]
Recent studies have also identified the Toll-like receptor 4 (TLR4) co-receptor MD2 as a direct binding target for CBDV. By acting as a TLR4 antagonist, CBDV can inhibit neuroinflammation, which is increasingly implicated in the pathophysiology of various neurological disorders.
In Vivo Toxicology
Acute and Repeated-Dose Toxicity
Comprehensive repeated-dose oral toxicity studies for CBDV in accordance with OECD guidelines are not extensively available in the public domain. However, a 14-day study in rats indicated that minor cannabinoids, including CBDV, were generally well-tolerated. While some statistically significant changes in body weight were observed, these did not correlate with food consumption, and there were no treatment-related deaths or major adverse effects noted.[3]
For comparative purposes, a 90-day repeated-dose oral toxicity study of a CBD-rich hemp oil in rats determined a No-Observed-Adverse-Effect Level (NOAEL) of 175 mg/kg bw/day, which was the highest dose tested. The study noted slight increases in liver and adrenal weights, which were considered adaptive responses rather than toxicologically relevant findings.[4]
Table 1: Summary of Repeated-Dose Oral Toxicity Studies
| Compound | Species | Duration | Key Findings | NOAEL (mg/kg/day) | Reference |
| Minor Cannabinoids (including CBDV) | Rat | 14 days | Generally well-tolerated; some changes in body weight independent of food consumption; no treatment-related deaths. | Not Established | [3] |
| CBD-rich hemp oil | Rat | 90 days | Slight, non-toxicologically relevant increases in liver and adrenal weights. | 175 | [4] |
Neurotoxicity
In a study evaluating the impact of CBDV on acute neurotoxicity in immature rats, treatment with doses up to 200 mg/kg generally avoided the induction of neuronal degeneration.[2][5] This favorable safety profile in the developing brain is a significant finding, especially considering its potential application in early life seizures.[2][5]
Genetic Toxicology
The genotoxic potential of CBDV has been investigated in a number of in vitro assays.
Ames Test (Bacterial Reverse Mutation Assay)
In Vitro Micronucleus Assay
In human lymphoblastoid TK6 cells, CBDV alone did not induce micronuclei formation. However, upon metabolic activation with an S9 mix, an increase in micronuclei was observed.[6][7] This suggests that metabolites of CBDV may have genotoxic potential.
DNA Damage Assays
Studies using the single-cell gel electrophoresis (SCGE) or comet assay have shown that CBDV can induce DNA damage in human-derived cell lines (HepG2 and TR146) at low concentrations (≥ 0.2 µM).[8] This effect was observed to be dose-dependent.[9] The presence of liver enzymes (S9 mix) was found to increase the genotoxic activity of CBDV in these assays, again pointing towards the role of metabolites.[8]
Table 2: Summary of In Vitro Genotoxicity Studies for CBDV
| Assay | Cell Line | Metabolic Activation (S9) | Result | Concentration | Reference |
| Micronucleus | Human lymphoblastoid TK6 | Without | Negative | Not specified | [6][7] |
| Micronucleus | Human lymphoblastoid TK6 | With | Positive | Not specified | [6][7] |
| DNA Damage (Comet Assay) | Human hepatoma (HepG2) | Not specified | Positive | ≥ 0.2 µM | [8] |
| DNA Damage (Comet Assay) | Human buccal (TR146) | Not specified | Positive | ≥ 0.2 µM | [8] |
| DNA Damage (Comet Assay) | Human hepatoma (HepG2) | With | Increased genotoxicity | Not specified | [8] |
Reproductive and Developmental Toxicology
Specific reproductive and developmental toxicity studies for CBDV following OECD guidelines (e.g., OECD 414, 421) are not currently available in the public literature.
For comparison, an OECD 421 compliant study on CBD in rats identified a NOAEL of 100 mg/kg-bw/d for F0 systemic toxicity and female reproductive toxicity, and for F1 neonatal and generation toxicity. The NOAEL for F0 male reproductive toxicity was 300 mg/kg-bw/d.[10][11] At the high dose of 300 mg/kg-bw/d, severe maternal toxicity, including mortality and decreased body weight, was observed.[10][11]
Safety Pharmacology
Dedicated safety pharmacology studies for CBDV, as per the ICH S7A and S7B core battery, which assess effects on the cardiovascular, respiratory, and central nervous systems, have not been published in detail.
Preclinical studies on the anticonvulsant effects of CBDV in rodents have not reported adverse motor effects at therapeutic doses.[12] Furthermore, CBDV is characterized as a non-psychoactive phytocannabinoid, indicating a lack of central nervous system effects typical of THC.[13]
For context, studies on CBD have shown no observed effects on the cardiovascular and respiratory systems of the rat at a dose of 1 mg/kg, i.v.[14]
Experimental Protocols
Repeated-Dose Oral Toxicity Study (General Protocol based on OECD 407)
A standardized 28-day (subacute) or 90-day (subchronic) repeated-dose oral toxicity study in rodents is a cornerstone of preclinical safety assessment.
-
Test System: Typically, Sprague-Dawley or Wistar rats are used, with an equal number of males and females per group (e.g., 10/sex/group).
-
Dose Administration: The test substance is administered daily by oral gavage at a minimum of three dose levels, plus a vehicle control group.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
Pathology: A full necropsy is performed on all animals. The weights of key organs (e.g., liver, kidneys, brain, spleen, heart, adrenal glands, testes, ovaries) are recorded. Tissues are preserved for histopathological examination.
-
Endpoint Analysis: The study aims to identify any target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).
In Vitro Micronucleus Assay (General Protocol based on OECD 487)
This assay is a key component of the in vitro genotoxicity testing battery.
-
Test System: A suitable mammalian cell line, such as human lymphoblastoid TK6 cells, is used.
-
Treatment: Cells are exposed to at least three concentrations of the test substance, along with negative (vehicle) and positive controls, both with and without an exogenous metabolic activation system (S9 mix).
-
Micronucleus Formation: Following treatment, cells are cultured to allow for cell division. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring of micronuclei more accurate.
-
Scoring: Cells are harvested, fixed, and stained. The frequency of micronucleated cells is determined by microscopic analysis.
-
Endpoint Analysis: A substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells.
Visualizations
Experimental Workflow for Preclinical Safety Assessment of CBDV
Caption: A generalized workflow for the preclinical safety and toxicology evaluation of a new chemical entity like CBDV.
Signaling Pathway Implicated in CBDV's Potential Genotoxicity
Caption: Proposed pathway for CBDV-induced genotoxicity, highlighting the role of metabolic activation.
Conclusion
The available preclinical data suggests that this compound is a non-psychoactive compound with a generally favorable safety profile, particularly concerning acute neurotoxicity. In vivo studies in rodents have not indicated significant adverse effects at therapeutically relevant doses. However, the in vitro genotoxicity findings, specifically the induction of micronuclei and DNA damage following metabolic activation, warrant further investigation to understand the potential risk to humans.
Significant data gaps remain in the public domain for CBDV, especially concerning repeated-dose systemic toxicity, reproductive and developmental toxicity, and dedicated safety pharmacology studies. While data from its close analog, CBD, can provide some context, direct evidence for CBDV is crucial for a comprehensive risk assessment. As research into the therapeutic applications of CBDV continues, further robust, guideline-compliant preclinical toxicology studies are essential to fully characterize its safety profile and support its potential clinical development.
References
- 1. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 2. altasciences.com [altasciences.com]
- 3. A 13-week oral toxicity and toxicokinetic study of cannabidiol in Sprague Dawley rats with a 4-week recovery period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An evaluation of the genotoxicity and 90-day repeated-dose toxicity of a CBD-rich hemp oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical safety and efficacy of this compound for early life seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Reproductive and developmental toxicity evaluation of cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Endocannabinoid System Modulation by Cannabidivarin (CBDV) Administration: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant, is gaining significant attention for its therapeutic potential, particularly in the context of neurological disorders such as epilepsy and Autism Spectrum Disorder (ASD).[1][2] Unlike the major psychoactive component, Δ⁹-tetrahydrocannabinol (THC), CBDV's mechanism of action does not primarily involve direct agonism at cannabinoid receptors CB1 and CB2. Instead, it exerts its effects through a multi-target mechanism, modulating various components of the broader endocannabinoid system (endocannabinoidome). This technical guide provides a comprehensive overview of the current understanding of how CBDV modulates the endocannabinoid system, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and workflows.
Introduction to the Endocannabinoid System (ECS)
The endocannabinoid system is a complex and ubiquitous lipid signaling network that plays a crucial role in maintaining physiological homeostasis. Its primary components include:
-
Cannabinoid Receptors: Primarily the G protein-coupled receptors (GPCRs) CB1 and CB2. CB1 receptors are highly expressed in the central nervous system, while CB2 receptors are predominantly found in peripheral tissues and immune cells.[3]
-
Endogenous Cannabinoids (Endocannabinoids): Lipid-based retrograde neurotransmitters, with the most well-studied being N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG).
-
Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, principally fatty acid amide hydrolase (FAAH) which degrades AEA, and monoacylglycerol lipase (MAGL) which degrades 2-AG.[4]
The "expanded" endocannabinoid system, or endocannabinoidome, also includes other receptors (e.g., Transient Receptor Potential (TRP) channels, GPR55) and lipid mediators that interact with and influence the core components. CBDV's pharmacological profile is largely defined by its interactions within this expanded system.
Quantitative Data on CBDV's Molecular Interactions
The following tables summarize the available quantitative data on the interaction of CBDV and related cannabinoids with key molecular targets within the endocannabinoid system.
Table 1: Binding Affinity of this compound (CBDV) for Cannabinoid Receptors
| Compound | Receptor | Cell Line | Assay Type | Parameter | Value | Reference(s) |
| CBDV | Human CB2 | Sf9 Cells | Radioligand Binding ([³H]-20) | Kᵢ | 0.57 µM | [5] |
| CBDV | Human CB1 | Sf9 Cells | Radioligand Binding ([³H]-20) | Kᵢ | Low Affinity | [5] |
Note: There is some conflicting evidence, with other sources suggesting CBDV has a very weak affinity for both CB1 and CB2 receptors. High concentrations are generally required to elicit responses in functional assays coupled to these receptors.[5]
Table 2: Functional Activity of this compound (CBDV) at Transient Receptor Potential (TRP) Channels
| Compound | Channel | Cell Line | Assay Type | Parameter | Value | Reference(s) |
| CBDV | Rat TRPV4 | HEK-293 | Intracellular Ca²⁺ ([Ca²⁺]ᵢ) | EC₅₀ | 0.9 - 6.4 µM | [6] |
| CBDV | Rat TRPA1 | HEK-293 | Patch Clamp | - | Dose-dependent current activation | [7] |
| CBDV | Rat TRPV1 | HEK-293 | Patch Clamp | - | Activates and desensitizes channel | |
| CBDV | Rat TRPV2 | HEK-293 | Patch Clamp | - | Activates and desensitizes channel |
Table 3: Activity of Cannabidiol (CBD) at GPR55 (for comparison)
| Compound | Receptor | Cell Line | Assay Type | Parameter | Value | Reference(s) |
| CBD | Human GPR55 | HEK-293 | GTPγS Binding | IC₅₀ | 440 nM (0.44 µM) | [8] |
Note: Specific quantitative data for CBDV's activity at GPR55 is currently limited in the literature. CBD, a structurally similar compound, acts as an antagonist.
Table 4: Effects of CBDV in an In Vivo Seizure Model
| Model | Compound | Dose | Effect | Metric | Value | Reference(s) |
| PTZ-induced acute seizures (mouse) | CBDV | 400 mg/kg | Decreased Seizure Severity | Score | 3.25 (vs. 5 for vehicle) | [1] |
| PTZ-induced acute seizures (mouse) | CBDV | 400 mg/kg | Increased Seizure Latency | Time (s) | 272 s (vs. 60 s for vehicle) | [1] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the modulatory effects of CBDV on the endocannabinoid system.
Cannabinoid Receptor Binding Affinity: Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound like CBDV for CB1 and CB2 receptors through competition with a radiolabeled ligand.
-
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing human CB1 or CB2 receptors.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).
-
Wash the pellet and resuspend in an assay buffer containing a cryoprotectant (e.g., 10% sucrose). Aliquot and store at -80°C. Determine protein concentration using a BCA assay.[9]
-
-
2. Assay Setup (96-well plate format):
-
Total Binding: Add receptor membranes, assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4), and a radioligand (e.g., [³H]CP-55,940 at a concentration near its Kₔ).
-
Non-specific Binding: Add the same components as Total Binding, plus a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2) to saturate the receptors.
-
Competition Binding: Add receptor membranes, radioligand, and serial dilutions of the test compound (CBDV).
-
-
3. Incubation and Filtration:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[9]
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
4. Quantification and Data Analysis:
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]
-
TRP Channel Activity: Whole-Cell Patch-Clamp Electrophysiology
This protocol measures ion channel currents in response to CBDV application, determining its agonist or antagonist properties at TRP channels (e.g., TRPV1, TRPA1).
-
1. Cell Culture and Transfection:
-
Culture HEK-293 cells. For channels not endogenously expressed, transiently transfect the cells with a plasmid containing the cDNA for the rat or human TRP channel of interest (e.g., rTRPV1).
-
-
2. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature (21–25°C).
-
External (Bath) Solution: Use a standard Ringer's solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 11 glucose, pH adjusted to 7.2.[11]
-
Internal (Pipette) Solution: Use a solution containing (in mM): 140 K-gluconate, 13.5 NaCl, 1.8 MgCl₂, 9 HEPES, 0.09 EGTA, 14 creatine phosphate, 4 MgATP, 0.3 Tris-GTP, pH adjusted to 7.2.[12]
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
-
3. Data Acquisition:
-
Hold the cell at a potential of 0 mV.
-
Apply voltage ramps (e.g., 50 ms duration from -100 mV to +100 mV) at regular intervals (e.g., every 2 seconds).[11]
-
Record baseline currents, then apply CBDV at various concentrations using a rapid solution exchange system.
-
Record changes in current amplitude and current-voltage (I-V) relationship. A known agonist (e.g., capsaicin for TRPV1) can be used as a positive control.
-
-
4. Data Analysis:
-
Extract current amplitudes at specific positive and negative potentials (e.g., +80 mV and -80 mV) from the voltage ramps.
-
Plot current density (current/cell capacitance, pA/pF) against voltage to visualize the I-V relationship.
-
Generate dose-response curves by plotting the change in current density against the log concentration of CBDV to determine parameters like EC₅₀.
-
Anticonvulsant Activity: In Vitro Seizure Model
This protocol assesses the anticonvulsant effects of CBDV on epileptiform activity induced in acute brain slices.
-
1. Brain Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., Wistar rat).
-
Rapidly remove the brain and place it in an ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (e.g., a sucrose-based artificial cerebrospinal fluid, aCSF).
-
Prepare acute hippocampal or cortical slices (e.g., 300-400 µm thick) using a vibratome.
-
Transfer slices to an interface or submerged chamber containing oxygenated aCSF at physiological temperature (e.g., 32-34°C) for recovery.
-
-
2. Induction of Epileptiform Activity:
-
Induce seizure-like activity by perfusing the slices with a pro-convulsant solution. Common methods include:
-
Magnesium-free aCSF: Removing Mg²⁺ from the aCSF enhances NMDA receptor activity, leading to spontaneous epileptiform bursts.
-
4-Aminopyridine (4-AP): A potassium channel blocker that increases neuronal excitability.
-
Pentylenetetrazole (PTZ): A GABAₐ receptor antagonist.[1]
-
-
-
3. Electrophysiological Recording and Drug Application:
-
Record extracellular field potentials from the slice using a glass microelectrode placed in a specific neuronal layer (e.g., CA1 pyramidal layer of the hippocampus).
-
After establishing a stable baseline of epileptiform activity, perfuse the slice with aCSF containing CBDV at various concentrations.
-
Record for a sufficient duration to observe the full effect of the compound.
-
-
4. Data Analysis:
-
Analyze the recorded traces to quantify changes in the parameters of epileptiform bursts, such as:
-
Burst frequency (number of events per minute).
-
Burst duration (length of a single event).
-
Burst amplitude (peak voltage of the event).
-
-
Compare these parameters before and after CBDV application to determine its anticonvulsant efficacy.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
// Connections CBDV -> TRPV1 [label="Activates &\nDesensitizes", color="#4285F4"]; CBDV -> TRPV2 [label="Activates &\nDesensitizes", color="#4285F4"]; CBDV -> TRPA1 [label="Activates", color="#4285F4"]; CBDV -> TRPV4 [label="Activates", color="#4285F4"]; CBDV -> CB2 [label="Weak Interaction\n(High Affinity in some assays)", style=dashed, color="#EA4335"]; CBDV -> CB1 [label="Very Weak\nInteraction", style=dashed, color="#EA4335"]; CBDV -> FAAH [label="Inhibition?\n(Data Lacking)", style=dotted, color="#5F6368"]; CBDV -> MAGL [label="Inhibition?\n(Data Lacking)", style=dotted, color="#5F6368"];
FAAH -> Anandamide [label="Degrades", dir=back, style=dashed, color="#EA4335"]; MAGL -> TwoAG [label="Degrades", dir=back, style=dashed, color="#EA4335"];
{rank=same; CB1; CB2; FAAH; MAGL;} {rank=same; TRPV1; TRPV2; TRPA1; TRPV4;} } CBDV's multi-target mechanism of action.
Experimental Workflows
Discussion and Future Directions
The available evidence indicates that this compound's modulation of the endocannabinoid system is complex and occurs primarily through its interaction with TRP ion channels rather than classical cannabinoid receptors. Its ability to activate and desensitize channels like TRPV1, TRPV2, and TRPA1 is a key component of its anticonvulsant and antiepileptiform effects.[13][14] In a clinical study involving adults with and without ASD, a single 600 mg dose of CBDV was shown to increase glutamate levels in the basal ganglia, suggesting a modulation of the glutamate-GABA system.[2]
However, significant gaps in the literature remain. There is a lack of robust, quantitative data on CBDV's direct effects on the primary endocannabinoid-degrading enzymes, FAAH and MAGL. Consequently, its impact on the endogenous levels of anandamide and 2-AG is not well characterized. While its structural analog, CBD, is known to inhibit FAAH and increase anandamide tone, it cannot be assumed that CBDV acts identically. Furthermore, its activity at other orphan receptors within the endocannabinoidome, such as GPR55, requires more thorough investigation.
Future research should focus on:
-
Conducting comprehensive in vitro screening to determine the binding affinities (Kᵢ) and functional activities (EC₅₀/IC₅₀) of CBDV at a wider range of ECS-related targets, including FAAH, MAGL, and GPR55.
-
Performing in vivo microdialysis or mass spectrometry studies to directly measure the effect of acute and chronic CBDV administration on brain and plasma levels of anandamide and 2-AG.
-
Elucidating the downstream signaling cascades initiated by CBDV's activation of TRP channels to better understand how these actions translate into therapeutic effects.
A more complete understanding of CBDV's pharmacological profile will be critical for optimizing its clinical development for neurological and other disorders.
References
- 1. This compound (CBDV) suppresses pentylenetetrazole (PTZ)-induced increases in epilepsy-related gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAAH and MAGL inhibitors: therapeutic opportunities from regulating endocannabinoid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiological profiling of cannabidiol reveals profound inhibition of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Note and Protocol: Analytical Methods for the Quantification of Cannabidivarin (CBDV) in Plant Material
Introduction
Cannabidivarin (CBDV) is a non-psychoactive phytocannabinoid found in the Cannabis sativa L. plant.[1] With growing interest in its potential therapeutic applications, particularly in the management of epilepsy and other neurological disorders, robust and reliable analytical methods for the accurate quantification of CBDV in plant material are crucial for quality control, research, and drug development.[2] This document provides a comprehensive overview and detailed protocols for the quantification of CBDV in cannabis plant material using three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
Quantitative Data Summary
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize typical validation parameters for the quantification of cannabinoids, including CBDV, using the described methods.
Table 1: HPLC-UV Method Validation Parameters for Cannabinoid Quantification
| Validation Parameter | Typical Performance | Reference |
| Limit of Detection (LOD) | Low µg/mL range | [2] |
| Lower Limit of Quantification (LLOQ) | 0.034 to 0.1 µg/mL for some cannabinoids | [2] |
| Linearity (R²) | > 0.99 | [3] |
| Accuracy (% Recovery) | 85.4% to 111.6% | [4] |
| Precision (%RSD) | Intra-day: 3.9–13.8%, Inter-day: 4.7–14.1% | [2] |
Table 2: LC-MS/MS Method Validation Parameters for Cannabinoid Quantification
| Validation Parameter | Typical Performance | Reference |
| Limit of Detection (LOD) | As low as 2 ng/mL for CBDV | [2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL for 17 cannabinoids | [2] |
| Linearity (R²) | > 0.99 | [5] |
| Accuracy (% Recovery) | Within ± 15% of nominal concentration | [4] |
| Precision (%RSD) | Intra-day: 0.5% to 9.6%, Inter-day: 0.6% to 13.1% | [2] |
Table 3: GC-MS Method Validation Parameters for Cannabinoid Quantification
| Validation Parameter | Typical Performance | Reference |
| Limit of Detection (LOD) | 0.01 µg/mL for several cannabinoids | [5] |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL for 7 cannabinoids | [5] |
| Linearity (R²) | > 0.99 | [5] |
| Accuracy (% Recovery) | Within ± 15% of nominal concentration | [5] |
| Precision (%RSD) | Did not exceed recommended values | [2][5] |
Experimental Workflow
The general workflow for the quantification of CBDV in plant material involves sample preparation, extraction, chromatographic separation and detection, and data analysis.
References
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Cannabidivarin (CBDV): A Detailed Application Note and Protocol Handbook
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the quantitative analysis of Cannabidivarin (CBDV) using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). These methodologies are essential for researchers in cannabinoid analysis, quality control of cannabis-based products, and pharmacokinetic studies in drug development.
Introduction to CBDV Analysis
This compound (CBDV) is a non-psychoactive phytocannabinoid found in the cannabis plant. Interest in its therapeutic potential is growing, necessitating robust and reliable analytical methods for its quantification in various matrices.[1] Liquid chromatography coupled with mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the analysis of cannabinoids, including CBDV, even at trace levels in complex matrices.[2][3] This approach allows for accurate quantification and confirmation of the analyte's identity through its specific mass-to-charge ratio and fragmentation patterns.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the matrix. The goal is to extract CBDV efficiently while minimizing interferences.
2.1.1. Plant Material (Hemp/Cannabis Flower)
-
Homogenization: Weigh approximately 5 grams of the homogenized plant material (particle size ≤ 1mm).
-
Extraction: Add 20 mL of ethanol to the sample in a centrifuge tube.
-
Shaking: Vortex the mixture briefly and then place it on a horizontal shaker for 30 minutes at 250 rpm.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to pellet the solid plant material.
-
Supernatant Collection: Carefully transfer the supernatant to a 50 mL volumetric flask.
-
Re-extraction: Repeat the extraction process on the pellet with an additional 20 mL of ethanol. Combine the second supernatant with the first.
-
Final Volume: Bring the volumetric flask to the 50 mL mark with ethanol and mix thoroughly.
-
Filtration: Filter the extract through a 0.2 µm or 0.45 µm syringe filter (Nylon or PTFE filters are recommended to minimize analyte adsorption) prior to HPLC injection.[4]
-
Dilution: Depending on the expected CBDV concentration, the sample may require further dilution with the mobile phase or methanol.[3]
2.1.2. Oils and Edibles (Chocolates, Gummies)
-
Weighing: Accurately weigh a known amount of the homogenized sample.
-
Dissolution: Dissolve the sample in a suitable organic solvent. For oils, simple dilution with methanol or ethanol is often sufficient.[5] For more complex matrices like chocolates or gummies, a solvent extraction followed by vortexing and centrifugation may be necessary.
-
Filtration: Filter the resulting solution through a 0.45 µm nylon membrane filter.[6]
-
Dilution: Dilute the filtered sample as needed to fall within the calibration range of the analytical method.
2.1.3. Biological Matrices (e.g., Mouse Tissues)
-
Homogenization: Homogenize the tissue samples.
-
Extraction: Perform a solvent extraction, for example, with an organic solvent.[1][2]
-
Evaporation: The extract is then evaporated to dryness.[2]
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase.
-
Centrifugation/Filtration: Centrifuge to remove any remaining particulate matter and filter the supernatant before injection.
HPLC-MS/MS Method
This section details the instrumental parameters for the analysis of CBDV. Reversed-phase chromatography is the most common approach.[7]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Integrated HPLC with a mass spectrometer detector[8] |
| Column | C18 column (e.g., 3 x 100 mm, 2.6 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[10] |
| Gradient Elution | A typical gradient starts with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the cannabinoids. |
| Flow Rate | 0.3 - 1.0 mL/min[6] |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Ionization Source | Electrospray Ionization (ESI), positive and negative modes[8] |
| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | For CBDV, the protonated molecule [M+H]+ is observed. |
| Product Ions (m/z) | Specific fragment ions of CBDV are monitored for quantification and confirmation. The parent ion for CBDV is m/z 287.20.[11] |
| Collision Energy | Optimized for the specific instrument and transition. |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for CBDV analysis by LC-MS/MS, as reported in the literature.
| Parameter | Value | Reference |
| Linearity (R²) | ≥ 0.99 | [3] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [9] |
| Limit of Detection (LOD) | 2 ng/mL | [1] |
| Accuracy | 91.5% to 107.5% | [3] |
| Precision (RSD) | 0.9% to 5.1% | [3] |
Visualized Workflows
The following diagrams illustrate the key workflows in CBDV analysis.
Caption: General workflow for CBDV analysis from sample preparation to instrumental analysis.
Caption: Simplified representation of CBDV fragmentation in tandem mass spectrometry.
References
- 1. Development of a Rapid LC-MS/MS Method for the Quantification of Cannabidiol, this compound, Δ9-Tetrahydrocannabivarin, and Cannabigerol in Mouse Peripheral Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Challenges of Extracting and Determining Cannabinoids in Different Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. biotage.com [biotage.com]
- 8. lcms.cz [lcms.cz]
- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 10. Analysis of 17 Cannabinoids in Hemp and Cannabis [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assays for Determining the Anticonvulsant Activity of Cannabidivarin (CBDV)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant, has demonstrated significant potential as an anticonvulsant agent.[1][2] Preclinical evaluation of its efficacy and mechanism of action is crucial for its development as a novel anti-epileptic drug (AED).[1] In vitro assays provide a controlled environment to investigate the direct effects of CBDV on neuronal excitability and to elucidate the underlying molecular targets. These models are essential for screening, mechanism-of-action studies, and lead optimization in the early stages of drug discovery.[3] This document provides detailed protocols for key in vitro assays used to characterize the anticonvulsant properties of CBDV, summarizes quantitative data from relevant studies, and illustrates the experimental workflows and proposed signaling pathways.
Key In Vitro Assays for Anticonvulsant Activity
Two primary electrophysiological techniques have been instrumental in evaluating CBDV's anticonvulsant effects in vitro:
-
Multi-Electrode Array (MEA) Recordings on Brain Slices: This technique allows for the study of spontaneous and induced epileptiform activity in intact neural circuits within ex vivo brain tissue, most commonly hippocampal slices.[4][5] It provides data on network-level neuronal activity, including the amplitude, duration, and frequency of seizure-like electrical bursts.[6]
-
Patch-Clamp Electrophysiology: This is the gold-standard method for studying the function of individual ion channels in single cells.[7] It is used to determine if CBDV directly modulates specific ion channels, such as Transient Receptor Potential (TRP) channels or voltage-gated calcium channels, which are implicated in neuronal hyperexcitability.[8][9]
Experimental Protocols
Protocol 1: Multi-Electrode Array (MEA) Recordings of Epileptiform Activity
This protocol describes how to induce and record epileptiform activity in acute hippocampal slices and assess the effects of CBDV. Two common chemical convulsant models are detailed.
Objective: To measure the effect of CBDV on the characteristics of network-level epileptiform local field potentials (LFPs).
Materials:
-
Adult Wistar rats[4]
-
Artificial cerebrospinal fluid (aCSF), saturated with 95% O₂ / 5% CO₂
-
Slicing solution (protective, ice-cold)
-
CBDV stock solution (in DMSO) and dilutions
-
Chemical convulsants: 4-Aminopyridine (4-AP) or Mg²⁺-free aCSF[4][5]
-
Vibratome
-
Multi-Electrode Array (MEA) system with a recording chamber[10]
-
Upright microscope
-
Data acquisition and analysis software
Methodology:
-
Tissue Preparation:
-
Anesthetize and decapitate an adult Wistar rat in accordance with institutional animal care guidelines.[4]
-
Rapidly dissect the brain and place it in an ice-cold, oxygenated protective slicing solution.[11]
-
Prepare 450-μm thick transverse hippocampal slices using a vibratome.[4]
-
Transfer slices to an interface holding chamber containing oxygenated aCSF and allow them to recover for at least 1 hour before recording.[11]
-
-
MEA Recording Setup:
-
Induction of Epileptiform Activity:
-
CBDV Application:
-
Once stable epileptiform activity is established (typically after 30-40 minutes), record a baseline for 30 minutes.
-
Sequentially add increasing concentrations of CBDV (e.g., 1, 10, and 100 µM) to the perfusing solution, with each concentration applied for 30 minutes.[4][12]
-
Perform a final washout step by perfusing with the convulsant-containing aCSF alone for 30-60 minutes.
-
-
Data Analysis:
-
Record local field potentials from all active electrodes.
-
Detect and analyze epileptiform bursts, quantifying the following parameters:
-
Burst Amplitude (µV)
-
Burst Duration (s)
-
Burst Frequency (bursts/min)
-
-
Normalize the data for each parameter to the pre-drug baseline period and express as a percentage change.[4]
-
Protocol 2: Whole-Cell Patch-Clamp Recordings
This protocol provides a generalized method for assessing the effect of CBDV on specific ion channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.
Objective: To determine if CBDV directly activates, inhibits, or otherwise modulates specific ion channels (e.g., TRPV1, T-type Ca²⁺ channels).
Materials:
-
HEK293 cells transfected with the ion channel of interest (e.g., rat TRPV1) or primary neuronal cultures.[8][9]
-
External and internal (pipette) recording solutions tailored to the specific ion channel being studied.[7]
-
CBDV stock solution and dilutions.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and inverted microscope.
-
Glass capillary puller for making micropipettes.[13]
Methodology:
-
Cell Preparation:
-
Plate transfected HEK293 cells or primary neurons onto glass coverslips a few days prior to recording.[14]
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external recording solution.
-
-
Pipette Preparation:
-
Establishing Whole-Cell Configuration:
-
Using the micromanipulator, approach a target cell with the pipette tip while applying slight positive pressure.[15]
-
Once the pipette touches the cell membrane, release the pressure to form a high-resistance (gigaohm) seal.[15]
-
Apply brief, gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows electrical access to the entire cell.[14]
-
-
Recording and CBDV Application:
-
In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -60 mV).
-
Apply a voltage protocol (e.g., voltage steps or ramps) to elicit ionic currents through the channel of interest.
-
Record baseline currents, then apply CBDV at various concentrations via the perfusion system.
-
Record the currents in the presence of CBDV to assess for activation, inhibition, or desensitization effects.[8][9]
-
-
Data Analysis:
-
Measure the peak amplitude of the elicited currents before and after CBDV application.
-
Construct a concentration-response curve by plotting the percentage of current inhibition or activation against the CBDV concentration.
-
Calculate key parameters such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
-
Data Presentation
Table 1: Effect of CBDV on Epileptiform Activity in Rat Hippocampal Slices (MEA)
| Model | CBDV Conc. (µM) | Burst Duration (% of Control) | Burst Amplitude (% of Control) | Burst Frequency (% of Control) | Hippocampal Region | Reference |
| Mg²⁺-free | 10 | ↓ (Significant Decrease) | ↓ (Significant Decrease) | ↑ (Significant Increase) | CA1, CA3, DG | [1][4] |
| 100 | ↓ (Significant Decrease) | ↓ (Significant Decrease) | ↑ (Significant Increase) | CA1, CA3, DG | [1][4] | |
| 4-AP | 10 | ↓ (Significant Decrease) | ↓ (Significant Decrease) | No Significant Change | CA1, DG | [1][4] |
| 100 | ↓ (Significant Decrease) | ↓ (Significant Decrease) | No Significant Change | CA1, DG | [1][4] |
Data summarized from Hill et al., 2012. "↓" indicates a decrease, "↑" indicates an increase. The original study reported detailed statistical analyses showing significant effects at ≥10 μM.
Table 2: Effect of CBDV on TRP and T-type Calcium Channels (Patch-Clamp)
| Channel | Cell Type | Effect | Key Parameters | Reference |
| TRPV1 | HEK293 | Activation & Desensitization | - | [8][9] |
| TRPV2 | HEK293 | Activation & Desensitization | - | [8][9] |
| TRPA1 | HEK293 | Activation & Desensitization | - | [8][9] |
| Caᵥ3.1 / Caᵥ3.2 | HEK293 | Inhibition | IC₅₀ values suggest inhibition | [16] (CBD data implies similar for CBDV) |
CBDV has been shown to activate and rapidly desensitize TRPV1, TRPV2, and TRPA1 channels.[8][9] It has also been shown to inhibit T-type calcium channels, a property shared with its analogue CBD.[16]
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for assessing CBDV's anticonvulsant effects using MEA.
Caption: Proposed signaling pathways for CBDV's anticonvulsant action.
Discussion and Conclusion
The in vitro assays described provide robust platforms for characterizing the anticonvulsant properties of CBDV. MEA recordings have consistently shown that CBDV reduces the duration and amplitude of epileptiform bursts in established models of seizure-like activity.[1][4] Patch-clamp studies suggest that these effects may be mediated by a complex pharmacology involving the modulation of several molecular targets, rather than a single mechanism of action.[8][9][16]
Notably, CBDV's ability to activate and then desensitize TRP channels, particularly TRPV1, presents a plausible mechanism for reducing neuronal hyperexcitability.[8] However, some evidence suggests that CBDV's effects are not solely mediated by TRPV1, indicating the involvement of other targets like GPR55 and T-type calcium channels.[8][16]
For researchers and drug development professionals, these protocols offer a clear framework for the preclinical assessment of CBDV and related compounds. The combination of network-level analysis (MEA) and single-channel investigation (patch-clamp) is critical for building a comprehensive understanding of a candidate AED's potential efficacy and mechanism of action, paving the way for further investigation in more complex epilepsy models.[1]
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. Cannabis in epilepsy: From clinical practice to basic research focusing on the possible role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is anticonvulsant in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is anticonvulsant in mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. Multi-electrode array recordings [protocols.io]
- 11. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Patch Clamp Protocol [labome.com]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 16. Frontiers | The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels [frontiersin.org]
Application Notes and Protocols for Studying the Effects of Cannabidivarin (CBDV) on Epilepsy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to investigate the anticonvulsant properties of Cannabidivarin (CBDV), a non-psychoactive phytocannabinoid found in the cannabis plant. The following sections detail established experimental protocols and summarize key quantitative findings from preclinical studies, offering a valuable resource for researchers designing and conducting studies on CBDV's therapeutic potential in epilepsy.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous anti-epileptic drugs (AEDs) are available, a significant portion of patients suffer from treatment-resistant epilepsy, highlighting the urgent need for novel therapeutic strategies. This compound (CBDV) has emerged as a promising candidate due to its demonstrated anticonvulsant effects in various preclinical animal models.[1][2][3] These models are crucial for elucidating the efficacy, mechanism of action, and safety profile of CBDV before clinical translation. This document outlines the methodologies for several widely used rodent models of acute seizures.
Animal Models of Epilepsy for CBDV Research
Several well-validated rodent models are employed to assess the anticonvulsant efficacy of CBDV. These models mimic different aspects of human epilepsy and seizure types.
Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model is a widely used pharmacological model for inducing generalized tonic-clonic seizures and is predictive of efficacy against absence seizures in humans.[2]
Protocol:
-
Animals: Male adult rats (e.g., Wistar) or mice (e.g., C57BL/6).
-
Housing: Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Administration:
-
CBDV is typically dissolved in a vehicle solution of ethanol, Cremophor, and saline (e.g., in a 2:1:17 ratio).[2]
-
Administer CBDV via intraperitoneal (i.p.) injection at doses ranging from 50 to 400 mg/kg.[4][5] Oral (p.o.) administration of 400 mg/kg has also been shown to be effective.[4][5]
-
A control group receives a volume-matched vehicle injection.
-
The pre-treatment interval between CBDV/vehicle administration and seizure induction is typically 60 minutes for i.p. and 3.5 hours for p.o. administration.[2][4]
-
-
Seizure Induction:
-
Behavioral Observation:
-
Immediately after PTZ injection, place the animal in an observation chamber.
-
Record and score seizure activity for a set period (e.g., 30 minutes) using a standardized scale (e.g., Racine scale).
-
Key parameters to measure include seizure severity, latency to the first seizure, and mortality rate.[2][5]
-
Maximal Electroshock (MES)-Induced Seizure Model
The MES test is a primary screening model for anticonvulsant drugs and is predictive of clinical efficacy against generalized tonic-clonic seizures.[2]
Protocol:
-
Animals: Male adult mice.
-
Drug Administration:
-
Administer CBDV (e.g., 100-200 mg/kg, i.p.) or vehicle 30 minutes prior to seizure induction.[2]
-
-
Seizure Induction:
-
Deliver a brief electrical stimulus via corneal or ear-clip electrodes (e.g., 50 mA for 0.2 seconds).
-
-
Behavioral Observation:
-
Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of this test.
-
The ability of CBDV to prevent the tonic hindlimb extension is indicative of its anticonvulsant activity.
-
Audiogenic Seizure Model
This model utilizes a genetic predisposition in certain mouse strains (e.g., DBA/2) to sound-induced seizures, representing a model of reflex epilepsy.
Protocol:
-
Animals: Male DBA/2 mice.
-
Drug Administration:
-
Administer CBDV (e.g., 50-200 mg/kg, i.p.) or vehicle 60 minutes prior to seizure induction.[2]
-
-
Seizure Induction:
-
Behavioral Observation:
-
Observe for a characteristic seizure sequence: wild running, followed by clonic seizures, and then tonic seizures.
-
Measure the incidence and latency of each seizure phase.
-
Pilocarpine-Induced Seizure Model
Pilocarpine, a muscarinic cholinergic agonist, induces status epilepticus with features resembling human temporal lobe epilepsy.[2]
Protocol:
-
Animals: Male adult rats.
-
Drug Administration:
-
Seizure Induction:
-
Behavioral Observation:
-
Monitor animals for seizure activity for several hours.
-
Score seizure severity using a standardized scale.
-
Data Presentation
The following tables summarize the quantitative data on the efficacy of CBDV in various animal models of epilepsy.
Table 1: Efficacy of Purified CBDV in Rodent Seizure Models
| Animal Model | Species | CBDV Dose (mg/kg, i.p.) | Key Findings | Reference |
| PTZ-Induced Seizures | Rat | ≥100 | Significantly reduced seizure severity and mortality. | [2] |
| 200 | 33.3% of animals remained seizure-free compared to 6.7% in the vehicle group. | [2][6] | ||
| 200 | Significantly delayed seizure onset. | [2][6] | ||
| Maximal Electroshock (MES) | Mouse | ≥100 | Significantly attenuated tonic hindlimb extension. | [2] |
| Audiogenic Seizures | Mouse | ≥50 | Significantly attenuated tonic convulsions. | [2] |
| 200 | 90% of animals remained seizure-free. | [2] | ||
| Pilocarpine-Induced Seizures | Rat | 200 | No significant effect when administered alone. | [2] |
| 200 | Significantly attenuated seizures when co-administered with valproate or phenobarbital. | [2] |
Table 2: Efficacy of CBDV-Rich Botanical Drug Substances (BDS) in Rodent Seizure Models
| Animal Model | Species | CBDV BDS Dose (mg/kg, i.p.) | Key Findings | Reference |
| PTZ-Induced Seizures | Rat | ≥100 | Significantly suppressed seizure severity. | [1] |
| ≥200 | Significantly reduced mortality. | [1] | ||
| Audiogenic Seizures | Mouse | ≥87 | Significantly suppressed seizure severity. | [1] |
| ≥150 | Significantly reduced mortality. | [1] | ||
| Pilocarpine-Induced Convulsions | Rat | ≥100 | Significantly reduced convulsion severity. | [1] |
Mechanism of Action
While the precise mechanism of action of CBDV is still under investigation, preclinical studies suggest that its anticonvulsant effects are not mediated by the cannabinoid CB1 receptor.[1][7] There is emerging evidence suggesting a potential role for the GABAergic system.[3] Studies have also shown that CBDV can suppress the expression of epilepsy-related genes, such as Fos, that are upregulated following seizures.[5]
Visualizations
Experimental Workflow for CBDV Efficacy Testing in a PTZ Model
Caption: Workflow for assessing CBDV's anticonvulsant effects in the PTZ model.
Proposed Signaling Pathway for CBDV's Anticonvulsant Effects
Caption: Putative mechanisms of CBDV's anticonvulsant action.
References
- 1. This compound-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is anticonvulsant in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabis in epilepsy: From clinical practice to basic research focusing on the possible role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of cannabinoids in animal models of seizures, epilepsy, epileptogenesis, and epilepsy-related neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (CBDV) suppresses pentylenetetrazole (PTZ)-induced increases in epilepsy-related gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Phytocannabinoids in Epilepsy Treatment: Novel Approaches and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for Oral and Intraperitoneal Administration of Cannabidivarin (CBDV) in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oral and intraperitoneal administration of Cannabidivarin (CBDV) to rodents, supporting preclinical research in various therapeutic areas. The following sections outline standardized procedures to ensure consistency and reproducibility in experimental settings.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the administration of CBDV in rodents based on published literature.
Table 1: Recommended Dosages for CBDV in Rodents
| Administration Route | Species | Dosage Range (mg/kg) | Therapeutic Area | Reference |
| Intraperitoneal (IP) | Mouse | 50 - 200 | Anticonvulsant | [1] |
| Intraperitoneal (IP) | Rat | 50 - 200 | Anticonvulsant | [1] |
| Oral (p.o.) | Rat | 400 | Anticonvulsant | [1] |
| Oral (p.o.) | Rat | 60 | Pharmacokinetics | [2][3] |
Table 2: Pharmacokinetic Parameters of CBDV in Rodents
| Species | Administration Route | Dose (mg/kg) | Vehicle | Key Findings | Reference |
| Rat | Oral | 60 | Not Specified | Higher brain concentrations compared to IP route. | [2][3] |
| Mouse | Intraperitoneal | Not Specified | Cremophor-based | Achieved higher plasma and brain concentrations. | [2][3] |
Experimental Protocols
Intraperitoneal (IP) Administration Protocol
This protocol is designed for the systemic delivery of CBDV, bypassing first-pass metabolism.
Materials:
-
This compound (CBDV) isolate
-
Ethanol (95-100%)
-
Cremophor EL
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringes (1 mL) with 25-27 gauge needles for mice, 23-25 gauge for rats[4]
Vehicle Preparation (Ethanol:Cremophor:Saline at a 2:1:17 ratio)[1][5]:
-
For a final volume of 20 mL, combine 2 mL of ethanol, 1 mL of Cremophor EL, and 17 mL of sterile saline.
-
Vortex thoroughly until a homogenous solution is formed.
CBDV Solution Preparation:
-
Weigh the desired amount of CBDV isolate.
-
Dissolve the CBDV in the ethanol component of the vehicle first. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of CBDV in 0.2 mL of ethanol.
-
Add the Cremophor EL to the CBDV/ethanol mixture and vortex.
-
Slowly add the sterile saline while vortexing to reach the final desired concentration and volume. The final solution should be a clear emulsion. Gentle warming or sonication can aid in dissolution.
Administration Procedure:
-
Animal Restraint:
-
Mice: Gently restrain the mouse by scruffing the neck and securing the tail.
-
Rats: The two-person technique is recommended. One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity, while the other person holds the rear feet and tail. For a one-person technique, the rat can be wrapped in a towel.[4]
-
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[4][6]
-
Injection:
-
Position the animal with its head tilted downwards.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate improper needle placement.
-
Inject the CBDV solution slowly. The maximum recommended injection volume is typically 10 mL/kg.[4]
-
-
Post-injection: Return the animal to its home cage and monitor for any adverse reactions.
Oral Gavage (p.o.) Administration Protocol
This protocol mimics human oral consumption of CBDV.
Materials:
-
This compound (CBDV) isolate
-
Solutol HS 15 (or other suitable surfactant)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 mL)
Vehicle Preparation (20% Solutol in Saline)[1]:
-
To prepare a 10 mL solution, dissolve 2 g of Solutol HS 15 in 8 mL of sterile saline.
-
Warm the mixture slightly and vortex until the Solutol is completely dissolved.
CBDV Solution Preparation:
-
Weigh the desired amount of CBDV isolate.
-
Disperse the CBDV powder in the 20% Solutol vehicle.
-
Vortex thoroughly to ensure a homogenous suspension. Sonication may be used to improve dispersion.
Administration Procedure:
-
Animal Restraint: Gently restrain the animal, ensuring the head and body are in a straight line to prevent esophageal or tracheal injury.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the appropriate insertion depth.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. If resistance is met, do not force it.
-
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the CBDV solution.
-
Post-administration: Carefully remove the gavage needle and return the animal to its home cage. Monitor the animal for any signs of distress. Animals may be fasted for a few hours before oral gavage to ensure an empty stomach, which can affect absorption.[1]
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway for CBDV
This compound has been shown to interact with the transient receptor potential vanilloid 1 (TRPV1) channel and may modulate endocannabinoid signaling.[7] The following diagram illustrates a potential mechanism of action.
References
- 1. This compound is anticonvulsant in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma and brain pharmacokinetic profile of cannabidiol (CBD), cannabidivarine (CBDV), Δ⁹-tetrahydrocannabivarin (THCV) and cannabigerol (CBG) in rats and mice following oral and intraperitoneal administration and CBD action on obsessive-compulsive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. This compound-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vt.edu [research.vt.edu]
- 7. An Evaluation of Understudied Phytocannabinoids and Their Effects in Two Neuronal Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Purity Cannabidivarin (CBDV) Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of advanced techniques for the extraction and purification of high-purity Cannabidivarin (CBDV), a non-psychoactive cannabinoid with significant therapeutic potential. The following protocols and data are intended to guide researchers in developing robust and scalable methods for isolating pharmaceutical-grade CBDV.
Introduction to this compound (CBDV)
This compound (CBDV) is a naturally occurring cannabinoid found in Cannabis sativa L.[1] Structurally similar to Cannabidiol (CBD), CBDV is gaining interest for its potential therapeutic applications. Achieving high purity of CBDV is crucial for research and pharmaceutical development to ensure safety, efficacy, and accurate dosing. The primary challenge in CBDV purification lies in its separation from other structurally similar cannabinoids, such as CBD and Cannabigerol (CBG), which often co-elute during chromatographic separation.[1]
Extraction of Cannabinoids from Plant Material
The initial step in obtaining CBDV is the efficient extraction of total cannabinoids from the cannabis plant material. Supercritical Fluid Extraction (SFE) with CO2 is a widely used method due to its selectivity, efficiency, and the production of solvent-free extracts.[2]
Supercritical CO2 (scCO2) Extraction Protocol
This protocol outlines the general steps for extracting cannabinoids from cannabis flowers using supercritical CO2.
Materials and Equipment:
-
Dried and ground cannabis flower material
-
Supercritical Fluid Extraction (SFE) system
-
CO2 source
-
Collection vessel
Protocol:
-
Preparation of Plant Material: Ensure the cannabis material is thoroughly dried and coarsely ground to a consistent particle size to maximize surface area for extraction.
-
SFE System Setup:
-
Load the ground cannabis material into the extraction vessel of the SFE system.
-
Set the extraction parameters. Optimal conditions for cannabinoid extraction are typically around 37 °C and 250 bar , where CO2 reaches a high density (approximately 893.7 kg/m ³) for efficient dissolution of cannabinoids.[3]
-
-
Extraction:
-
Introduce supercritical CO2 into the extraction vessel.
-
The scCO2 will dissolve the cannabinoids and other compounds from the plant matrix.
-
The resulting solution is then transferred to a collection vessel.
-
-
Collection:
-
In the collection vessel, the pressure is lowered, causing the CO2 to return to a gaseous state and evaporate, leaving behind the crude cannabis extract.
-
A cold separator can be used after the extraction chamber to maximize the yield by reducing the throttling effect and dry ice formation during depressurization.[3]
-
-
Post-Extraction: The resulting crude extract can then be further processed for purification. For higher yields, the plant material can be subjected to successive washes with fresh scCO2.[3]
Purification of this compound (CBDV)
Following extraction, the crude extract contains a mixture of cannabinoids, terpenes, waxes, and other plant materials. Chromatographic techniques are essential for isolating and purifying CBDV to a high degree.
Overview of Purification Workflow
A multi-step purification process is often employed to achieve high-purity CBDV. A typical workflow is as follows:
Caption: General workflow for the extraction and purification of high-purity CBDV.
Preparative Supercritical Fluid Chromatography (SFC) for CBDV Purification
SFC is a powerful technique for separating complex mixtures and is particularly well-suited for cannabinoid purification. It is considered a "green" technology due to the use of CO2 as the primary mobile phase.[4]
Principle: SFC utilizes a supercritical fluid, typically CO2, as the mobile phase. The sample is injected into the system and carried through a packed column. Separation occurs based on the differential partitioning of the analytes between the stationary phase and the mobile phase. By modifying the mobile phase with a co-solvent (e.g., ethanol), the polarity can be adjusted to optimize the separation of specific cannabinoids.
Protocol for Preparative SFC:
Instrumentation:
-
Preparative Supercritical Fluid Chromatography System
-
Stationary Phase: A polysaccharide-based stationary phase, such as Cellulose tris(3,5-dimethylphenylcarbamate), is effective for cannabinoid separation.[5]
-
Mobile Phase: Supercritical CO2 with an organic modifier (e.g., ethanol).
Procedure:
-
Sample Preparation: Dissolve the partially purified cannabis extract (e.g., from flash chromatography) in the initial mobile phase composition.
-
SFC System and Conditions:
-
Column: Cellulose-based preparative column (e.g., >50 mm ID for larger scale).[5]
-
Mobile Phase: A gradient of CO2 and ethanol. The specific gradient will depend on the complexity of the extract and the desired purity.
-
Elution Order: With a cellulose-based stationary phase under SFC conditions with ethanol as a modifier, the typical elution order for several cannabinoids is: CBDV, CBD, CBC, THCV, THC, CBN, CBG, CBDA, THCA, and CBGA.[5]
-
-
Fraction Collection: Collect fractions corresponding to the CBDV peak as detected by a UV detector.
-
Post-Purification: Evaporate the solvent from the collected fractions to obtain the purified CBDV. Further purification through crystallization can be performed to achieve even higher purity.[5]
Caption: Workflow for CBDV purification using preparative SFC.
Reversed-Phase Flash Chromatography for Initial CBDV Purification
Flash chromatography is a rapid and cost-effective method for the initial purification of crude extracts, enriching the CBDV fraction before final polishing with a high-resolution technique like SFC or HPLC.[1]
Protocol for Reversed-Phase Flash Chromatography:
Materials and Equipment:
-
Flash chromatography system
-
C18 flash cartridge
-
Solvents: Deionized water, Ethanol or Methanol
Procedure:
-
Sample Preparation: Dissolve the crude cannabis extract in a minimal amount of the initial mobile phase (e.g., 80% methanol in water).[1]
-
Flash Chromatography System and Conditions:
-
Column: C18 flash cartridge.[1]
-
Mobile Phase A: Deionized Water.[1]
-
Mobile Phase B: Ethanol or Methanol.[1]
-
Gradient Program: A linear gradient from 80% to 90% Mobile Phase B over 20-30 minutes is a good starting point, but should be optimized based on the specific extract.[1]
-
Flow Rate: Dependent on column dimensions, typically in the range of 10-50 mL/min for preparative columns.[1]
-
Detection: UV detection at a wavelength where cannabinoids absorb (e.g., 228 nm).[1]
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to CBDV.[1]
-
Analysis: The identity and purity of the collected fractions should be confirmed by analytical HPLC.[1]
Quantitative Data Summary
The following table summarizes available data on cannabinoid extraction and purification. It is important to note that specific yields and purities for CBDV are not always reported and can vary significantly based on the starting plant material and the specific parameters used.
| Extraction/Purification Step | Starting Material | Key Parameters | Cannabinoid | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Supercritical CO2 Extraction | Cannabis Flowers | 37 °C, 250 bar | Total Cannabinoids | N/A | N/A | High | [3] |
| Ethanol Extraction | Hemp Leaves | Room temperature, 2h agitation | CBD | N/A | >95 | N/A | [6] |
| Preparative HPLC | CBD-rich oil | C18 column, water/ethanol gradient | CBD | 71.6 | >99 | 77 | [7] |
| High-Speed Counter-Current Chromatography | Industrial Hemp Full-Spectrum Oil | N/A | CBDV | N/A | >98 | N/A | A method has been developed to obtain >98% pure CBDV. |
| Twin-column MCSGP | CBD-rich extract | C18 columns, reversed-phase | CBD (with CBDV traces) | >85 | >99.5 | N/A | [2] |
Quality Control and Purity Analysis
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for determining the purity of the final CBDV isolate.
Analytical HPLC-UV Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 3 µm particle size)[1]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient Program: A typical gradient would be to start at 75% B, increase to 95% B over several minutes, hold, and then return to the initial conditions.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 5 µL.[1]
Procedure:
-
Standard Preparation: Prepare a series of CBDV standard solutions of known concentrations to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the purified CBDV isolate in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the sample and standards into the HPLC system and record the chromatograms.
-
Quantification: Determine the purity of the CBDV isolate by comparing the peak area of CBDV to the total peak area of all components in the chromatogram (area normalization) and by comparing it to the calibration curve.
By following these protocols and optimizing the parameters for your specific starting material and equipment, it is possible to obtain high-purity this compound for research and development purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. WO2017214529A1 - Purification and separation techniques for cannabinoids - Google Patents [patents.google.com]
- 6. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]
- 7. cannabissciencetech.com [cannabissciencetech.com]
Application Notes and Protocols for Assessing the Neuroprotective Effects of Cannabidivarin (CBDV) in In Vivo Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the cannabis plant, has garnered significant interest for its potential neuroprotective properties. Preclinical evidence suggests its therapeutic utility in a range of neurological disorders, including epilepsy and Rett syndrome. These application notes provide detailed protocols for utilizing established in vivo models to assess the neuroprotective and anticonvulsant effects of CBDV. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visual representations of workflows and signaling pathways to facilitate the design and execution of robust preclinical studies.
In Vivo Models for Assessing Neuroprotective Effects of CBDV
Several well-validated animal models are employed to investigate the neuroprotective potential of CBDV. These models mimic key pathological features of human neurological disorders, providing a platform to evaluate the efficacy of novel therapeutic agents.
Rett Syndrome Mouse Model
Rett syndrome is a rare neurodevelopmental disorder primarily caused by mutations in the MECP2 gene. Mouse models with mutations in the Mecp2 gene recapitulate many of the symptoms observed in humans, making them a valuable tool for preclinical research.[1][2] Both male and female Mecp2 mutant mice are used, with female models more closely mirroring the mosaic expression of MECP2 in female patients.[1][3]
Experimental Protocol: Chronic CBDV Administration in Mecp2 Mutant Mice
This protocol outlines the chronic administration of CBDV to assess its impact on motor coordination, cognitive function, and overall health in a mouse model of Rett syndrome.[4][5]
Materials:
-
Mecp2 mutant mice (e.g., Mecp2tm1.1Bird/J) and wild-type littermates.[4][5]
-
This compound (CBDV), purity >98%.
-
Vehicle solution (e.g., 1:1:18 solution of Kolliphor® EL:Ethanol:0.9% saline).
-
Standard laboratory animal housing and husbandry equipment.
-
Behavioral testing apparatus (e.g., Rotarod, Open Field Arena, Novel Object Recognition chamber).
Procedure:
-
Animal Husbandry: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups: Divide pre-symptomatic mice into experimental groups:
-
Wild-type + Vehicle
-
Wild-type + CBDV
-
Mecp2 mutant + Vehicle
-
Mecp2 mutant + CBDV
-
-
CBDV Administration:
-
Administer CBDV or vehicle daily via intraperitoneal (i.p.) injection. A range of doses has been explored, from 0.2 mg/kg to 200 mg/kg.[6][7] A commonly used therapeutic dose in female mouse models is 3 mg/kg/day.[4][5]
-
Treatment duration can range from 14 days to several weeks, initiated in the pre-symptomatic phase.[4][7]
-
-
Behavioral Assessments: Conduct a battery of behavioral tests at specified time points throughout the treatment period to assess motor and cognitive functions.
-
Motor Coordination (Rotarod Test): Place mice on a rotating rod with accelerating speed and record the latency to fall.[3]
-
Locomotor Activity (Open Field Test): Place mice in an open arena and track their movement, including distance traveled and time spent in the center versus the periphery.[4]
-
Cognitive Function (Novel Object Recognition Test): Acclimatize mice to an arena with two identical objects. In a subsequent session, replace one object with a novel one and measure the time spent exploring the novel versus the familiar object.[4]
-
-
General Health Monitoring: Monitor body weight and general health status throughout the study.[7]
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize animals and collect brain tissue for molecular analysis (e.g., Western blotting, qPCR) to investigate changes in protein and gene expression related to neurotrophic factors (BDNF, IGF-1) and cannabinoid receptors.[6]
Quantitative Data Summary: Rett Syndrome Models
| Model | CBDV Dose | Administration Route & Duration | Key Findings | Reference |
| Male Mecp2 mutant mice | 2, 20, 100 mg/kg | i.p. for 14 days | Restored general health, sociability, and brain weight; partially restored motor coordination. | [7] |
| Male Mecp2 mutant mice | 0.2, 2, 20, 200 mg/kg | Daily for 5 weeks | Rescued recognition memory deficits (except at 0.2 mg/kg); delayed motor defects. | [6] |
| Female Mecp2tm1.1Bird/J mice | 3 mg/kg/day | Chronic administration | Mitigated motor coordination impairments; preserved cognitive function. | [4][5] |
Chemically-Induced Seizure Models
Chemically-induced seizure models are widely used to screen for anticonvulsant compounds. Pentylenetetrazole (PTZ), pilocarpine, and audiogenic stimuli are common methods to induce seizures in rodents.
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
This protocol describes the use of PTZ to induce acute seizures in mice to evaluate the anticonvulsant effects of CBDV.[8][9][10]
Materials:
-
Male adult mice (e.g., C57BL/6).
-
This compound (CBDV).
-
Pentylenetetrazole (PTZ).
-
Vehicle solution.
-
Observation chambers.
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the experimental room for at least one hour before the experiment.
-
CBDV Pre-treatment: Administer CBDV or vehicle orally (p.o.) or intraperitoneally (i.p.). A dose of 400 mg/kg (p.o.) has been shown to be effective.[8]
-
PTZ Administration: After a pre-determined time following CBDV treatment (e.g., 60-90 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).
-
Seizure Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and record seizure activity for at least 30 minutes.
-
Seizure Scoring: Score the seizure severity using a standardized scale (e.g., Racine scale). Record the latency to the first seizure sign and the duration of seizures.[8]
-
Data Analysis: Compare seizure severity, latency, and duration between CBDV-treated and vehicle-treated groups.
Experimental Protocol: Pilocarpine-Induced Seizure Model
This model mimics temporal lobe epilepsy. Pilocarpine, a muscarinic acetylcholine receptor agonist, induces status epilepticus.[11][12][13][14]
Materials:
-
Male adult rats (e.g., Wistar).
-
This compound (CBDV).
-
Pilocarpine hydrochloride.
-
Scopolamine methyl nitrate (to reduce peripheral cholinergic effects).
-
Vehicle solution.
-
Observation chambers.
Procedure:
-
Scopolamine Pre-treatment: Administer scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) 30 minutes before pilocarpine.
-
CBDV Administration: Administer CBDV or vehicle (i.p.) at desired doses (e.g., 1, 10, 100 mg/kg) prior to pilocarpine injection.[11]
-
Pilocarpine Induction: Administer pilocarpine (e.g., 350 mg/kg, i.p.) to induce seizures.
-
Seizure Monitoring: Observe and score seizure activity for at least 2 hours using a standardized scale.
-
Status Epilepticus Management: If necessary, administer diazepam to control prolonged seizures and reduce mortality.
-
Data Analysis: Analyze the effects of CBDV on seizure severity, latency, and mortality.
Experimental Protocol: Audiogenic Seizure Model
This model utilizes a genetic predisposition in certain rodent strains to seizures induced by high-intensity sound.[15][16][17]
Materials:
-
Audiogenic seizure-susceptible rats (e.g., Wistar Audiogenic Rats - WARs) or mice.[15][16]
-
This compound (CBDV).
-
Vehicle solution.
-
Acoustic stimulation chamber equipped with a sound source (e.g., a bell or a speaker).
Procedure:
-
CBDV Administration: Administer CBDV or vehicle (i.p.) to the animals.
-
Acoustic Stimulation: After a defined pre-treatment time, place the animal in the acoustic chamber and expose it to a high-intensity sound stimulus (e.g., 120 dB for 60 seconds).
-
Seizure Scoring: Observe and score the behavioral seizure response, which typically includes wild running, followed by clonic and tonic-clonic convulsions.
-
Data Analysis: Compare the incidence and severity of seizures between the CBDV and vehicle groups.
Quantitative Data Summary: Seizure Models
| Model | Animal | CBDV Dose | Administration Route | Key Findings | Reference |
| PTZ-induced seizures | Rat | 400 mg/kg | p.o. | Significantly decreased seizure severity and increased latency to first seizure. | [8] |
| Pilocarpine-induced seizures | Rat | 1, 10, 100 mg/kg | i.p. | Reduced the percentage of animals experiencing the most severe seizures. | [11] |
| Audiogenic seizures | DBA/2 mice | 50-200 mg/kg | i.p. | Limited seizures and mortality. | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Neuroprotective Effects of CBDV in Rett Syndrome
In Rett syndrome mouse models, CBDV has been shown to exert its neuroprotective effects through multiple mechanisms. One proposed pathway involves the normalization of brain-derived neurotrophic factor (BDNF) and insulin-like growth factor 1 (IGF-1) levels, which are often reduced in this condition.[6] Additionally, CBDV may act as an antagonist at the G protein-coupled receptor 55 (GPR55), which is found to be upregulated in the hippocampus of Rett syndrome mice.[7]
Caption: Proposed neuroprotective signaling pathway of CBDV in Rett syndrome.
Experimental Workflow: In Vivo Assessment of CBDV in Rett Syndrome Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of CBDV in a Mecp2 mutant mouse model of Rett syndrome.
Caption: Experimental workflow for CBDV assessment in a Rett syndrome mouse model.
Experimental Workflow: In Vivo Assessment of CBDV in Seizure Models
This diagram outlines the general workflow for assessing the anticonvulsant properties of CBDV in chemically-induced seizure models.
Caption: General experimental workflow for CBDV assessment in seizure models.
References
- 1. A protocol for evaluation of Rett Syndrome symptom improvement by metabolic modulators in Mecp2-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental models of Rett syndrome based on Mecp2 dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychogenics.com [psychogenics.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound mitigates motor and cognitive impairments in a female mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rettsyndromenews.com [rettsyndromenews.com]
- 7. Chronic treatment with the phytocannabinoid this compound (CBDV) rescues behavioural alterations and brain atrophy in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (CBDV) suppresses pentylenetetrazole (PTZ)-induced increases in epilepsy-related gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Therapeutic effects of cannabinoids in animal models of seizures, epilepsy, epileptogenesis, and epilepsy-related neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabidiol reduces seizures and associated behavioral comorbidities in a range of animal seizure and epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cannabidiol Anticonvulsant Effects Against Lithium-Pilocarpine-Induced Status Epilepticus in Male Rats Are Mediated by Neuroinflammation Modulation and Cannabinoids 1 (CB1), But Not CB2 and GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of Pilocarpine-Induced Seizures by Cannabinoid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic cannabidiol (CBD) administration induces anticonvulsant and antiepileptogenic effects in a genetic model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cannabinoids in Audiogenic Seizures: From Neuronal Networks to Future Perspectives for Epilepsy Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cannabinoids in Audiogenic Seizures: From Neuronal Networks to Future Perspectives for Epilepsy Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Anti-Inflammatory Properties of Cannabidivarin (CBDV)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cannabidivarin (CBDV) is a non-psychoactive phytocannabinoid found in the Cannabis sativa plant that is gaining attention for its therapeutic potential, particularly its anti-inflammatory properties.[1][2] Like its close relative cannabidiol (CBD), CBDV interacts with the body's endocannabinoid system and other molecular targets to modulate immune responses and reduce inflammation.[1] These application notes provide detailed methodologies for evaluating the anti-inflammatory effects of CBDV using established in vitro and in vivo models, focusing on key signaling pathways and quantitative data analysis.
In Vitro Evaluation of CBDV's Anti-Inflammatory Properties
In vitro assays are fundamental for screening the anti-inflammatory potential of CBDV and elucidating its mechanism of action at the cellular level. Murine macrophage (RAW 264.7) and microglial (BV-2) cell lines are commonly used models, as they can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response.[3][4]
Key In Vitro Assays:
-
Nitric Oxide (NO) Assay (Griess Test): Measures the production of nitric oxide, a key inflammatory mediator.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Quantifies the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3]
-
qPCR (Quantitative Polymerase Chain Reaction): Measures the mRNA expression levels of pro-inflammatory genes.[5]
-
Western Blotting: Detects the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs.[5][6]
Experimental Workflow: In Vitro Analysis
The following diagram outlines a typical workflow for assessing CBDV's anti-inflammatory effects in cell culture.
Caption: General workflow for in vitro evaluation of CBDV.
Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol details the steps to induce inflammation in macrophages and assess the inhibitory effects of CBDV.
-
Cell Culture: Maintain RAW 264.7 cells in DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[3]
-
Seeding: Seed the cells in multi-well plates at an appropriate density (e.g., 2 × 10^5 cells/well for a 24-well plate) and allow them to adhere for 24 hours.[4]
-
CBDV Pre-treatment: Replace the medium with fresh medium containing various concentrations of CBDV (e.g., 0.5 µM to 10 µM) or vehicle control. Incubate for 2 hours.
-
Inflammatory Stimulus: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[4]
-
Incubation: Incubate the plates for 18-24 hours.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for analysis of secreted factors like NO and cytokines (ELISA). Store at -80°C.
-
Cell Lysate: Wash the remaining cells with PBS, then add lysis buffer to extract total protein (for Western Blot) or RNA (for qPCR).
-
Protocol 2: Nitric Oxide (NO) Measurement (Griess Assay)
-
Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay: In a 96-well plate, mix 50 µL of the collected cell supernatant with 50 µL of Griess reagent.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540-560 nm using a microplate reader.[4] A standard curve using sodium nitrite should be generated to quantify NO2- concentration.
Protocol 3: Cytokine Quantification (ELISA)
-
Assay: Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.[3][7]
-
Procedure: Follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Measurement: Read the absorbance on a microplate reader and calculate cytokine concentrations based on the provided standard curve.
Quantitative In Vitro Data for CBDV
| Assay | Cell Line | Stimulant | Key Finding | IC50 / Concentration | Reference |
| Nitric Oxide (NO) Production | BV-2 Microglia | LPS | Dose-dependent inhibition of NO elevation. | IC50: 0.5 ± 0.3 μM | [5] |
| mRNA Expression (qPCR) | BV-2 Microglia | LPS | Dose-dependent suppression of IL-1β, IL-6, and TNF-α mRNA. | Effective at 1-10 μM | [5] |
In Vivo Evaluation of CBDV's Anti-Inflammatory Properties
In vivo models are crucial for evaluating the systemic anti-inflammatory effects of CBDV and its therapeutic potential in a whole-organism context.
Key In Vivo Models:
-
Carrageenan-Induced Paw Edema: A widely used model for acute inflammation. An inflammatory agent (carrageenan) is injected into the paw, causing localized swelling (edema) that can be measured over time.[4][8]
-
LPS-Induced Systemic Inflammation: Injection of LPS induces a systemic inflammatory response, leading to elevated cytokine levels in the blood and tissues, which can be modulated by therapeutic agents.[5]
-
DSS-Induced Colitis: Dextran sulfate sodium (DSS) in drinking water induces colon inflammation, mimicking inflammatory bowel disease (IBD).[9]
Experimental Workflow: In Vivo Analysis
The following diagram illustrates a general workflow for an acute inflammation animal model.
Caption: General workflow for in vivo evaluation of CBDV.
Protocol 4: Carrageenan-Induced Paw Edema in Mice
-
Animals: Use male mice (e.g., C57BL/6), weighing 20-25g. Acclimatize for at least one week.[8]
-
Grouping: Divide animals into groups: a negative control group, a positive control group (e.g., dexamethasone 10 mg/kg), a vehicle group, and CBDV treatment groups (e.g., 1 and 10 mg/kg).[4]
-
Treatment: Administer CBDV or vehicle orally one hour before carrageenan injection.[4]
-
Inflammation Induction: Inject 50 µL of 1% λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).[4]
-
Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. At the end of the experiment, paw tissue can be collected for biochemical analysis (e.g., ELISA for cytokines).[4]
Quantitative In Vivo Data for CBDV and Related Cannabinoids
| Model | Species | Cannabinoid | Dosage | Key Finding | Reference |
| Carrageenan Paw Edema | Mouse | CBD | 1 and 10 mg/kg (oral) | No significant change in edema compared to carrageenan alone. However, inhibited inflammatory mediators in tissue. | [4] |
| LPS-Induced Neuroinflammation | Mouse | CBDV | Not specified | Inhibited LPS-induced glial activation and pro-inflammatory factor expression in the nucleus accumbens. | [5] |
| DSS-Induced Colitis | Mouse | CBD:CBDV (20:1) | Not specified | Improved disease activity index, colon length, and tissue health via CB2 receptor signaling. | [9] |
| Formalin Test | Mouse | CBDV | Not specified | Attenuated morphine analgesic tolerance by inhibiting glial activation and pro-inflammatory factors. | [5] |
Mechanisms of Action & Signaling Pathways
CBDV exerts its anti-inflammatory effects by modulating multiple molecular targets and signaling cascades.
Toll-Like Receptor 4 (TLR4) Signaling
A key mechanism for CBDV's anti-neuroinflammatory effect is its interaction with the TLR4 signaling pathway.[5] CBDV directly binds to the myeloid differentiation protein 2 (MD2), a co-receptor of TLR4.[5] This binding inhibits the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, ultimately suppressing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]
Caption: CBDV inhibits TLR4 signaling by targeting MD2.
Transient Receptor Potential (TRP) Channels
CBDV also interacts with several TRP channels, which are involved in pain perception and inflammation.[2] It is known to be an agonist of TRPV1, TRPV2, and TRPA1 channels.[2][10] Activation and subsequent desensitization of these channels, particularly TRPV1, on sensory neurons can contribute to both analgesic and anti-inflammatory effects.[11][12]
Caption: CBDV interaction with inflammatory TRP channels.
Conclusion: The evaluation of CBDV's anti-inflammatory properties requires a multi-faceted approach combining in vitro and in vivo methodologies. The protocols and data presented here provide a framework for researchers to quantitatively assess the efficacy of CBDV, investigate its mechanisms of action through pathways like TLR4/NF-κB/MAPK and TRP channels, and build a foundation for its potential development as a novel anti-inflammatory therapeutic agent.
References
- 1. chillfrogcbd.com [chillfrogcbd.com]
- 2. gvbbiopharma.com [gvbbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates neuroinflammation by targeting TLR4 co-receptor MD2 and improves morphine-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. themarijuanaherald.com [themarijuanaherald.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Cannabinoid Ligands Targeting TRP Channels [frontiersin.org]
- 12. Vanilloid TRPV1 receptor mediates the antihyperalgesic effect of the nonpsychoactive cannabinoid, cannabidiol, in a rat model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preliminary Screening of CBDV Anti-Inflammatory Potential Using Brain Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brain organoids, three-dimensional self-assembling structures derived from pluripotent stem cells, are emerging as powerful in vitro models for studying human brain development and disease. Their cellular complexity and structural organization, which mimic aspects of the developing human brain, provide a unique platform for neuropharmacological research. Neuroinflammation is a key pathological feature of many neurological disorders, and the development of novel anti-inflammatory therapeutics is a significant area of research. Cannabidivarin (CBDV), a non-psychoactive phytocannabinoid, has shown promise for its anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing brain organoids to conduct a preliminary screening of the anti-inflammatory potential of CBDV.
Generation of Cerebral Brain Organoids
This protocol is based on an unguided method for generating cerebral brain organoids, which allows for the development of a variety of brain regions and cell types, including neurons and glial cells. For studies on neuroinflammation, the presence of microglia, the resident immune cells of the brain, is crucial. While unguided protocols can sometimes spontaneously generate microglia-like cells, co-culturing with induced pluripotent stem cell (iPSC)-derived microglia is recommended for more consistent and robust results.
Protocol 1: Generation of Cerebral Brain Organoids
| Step | Procedure | Key Considerations |
| 1. Embryoid Body (EB) Formation | Seed 9,000 iPSCs per well in a 96-well ultra-low attachment V-bottom plate in EB formation medium. | Ensure iPSCs are of high quality and have a stable karyotype. Consistent cell seeding density is critical for uniform EB size. |
| 2. Neural Induction | After 2 days, transfer EBs to a 24-well ultra-low attachment plate containing neural induction medium. | The appearance of a translucent rim around the EBs indicates successful neural induction. |
| 3. Matrigel Embedding & Expansion | On day 7, embed the neuroepithelial tissues into Matrigel droplets and transfer to a 6-well plate with expansion medium. | Matrigel provides a scaffold for the organoids to expand and develop complex structures. |
| 4. Maturation | After 4 days, move the expanding organoids to an orbital shaker in maturation medium. | The orbital shaker improves nutrient and oxygen exchange, which is crucial for the growth and viability of larger organoids. |
| 5. Long-term Culture | Continue to culture the organoids for at least 30-60 days, changing the medium every 2-3 days. | Longer culture times allow for further maturation and the development of more complex cellular and structural features. |
Induction of Neuroinflammation in Brain Organoids
To screen the anti-inflammatory effects of CBDV, a neuroinflammatory state needs to be induced in the mature brain organoids. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation via the Toll-like receptor 4 (TLR4) signaling pathway.
Protocol 2: Induction of Neuroinflammation
| Step | Procedure | Key Considerations |
| 1. Organoid Preparation | Select healthy, mature brain organoids (day 50-60) of similar size for the experiment. | Uniformity in organoid size and morphology will reduce variability in the results. |
| 2. LPS Treatment | Treat the organoids with LPS at a final concentration of 1-10 µg/mL in the culture medium. | The optimal concentration of LPS should be determined empirically for your specific organoid culture. |
| 3. Incubation | Incubate the LPS-treated organoids for 24 hours to induce a robust inflammatory response. | The incubation time can be optimized, but 24 hours is a common time point for assessing inflammatory markers. |
Screening of CBDV Anti-Inflammatory Effects
Once a neuroinflammatory model is established, the anti-inflammatory potential of CBDV can be assessed. This involves treating the inflamed organoids with various concentrations of CBDV and measuring the levels of key inflammatory markers.
Protocol 3: CBDV Treatment and Sample Collection
| Step | Procedure | Key Considerations |
| 1. CBDV Treatment | Following the 24-hour LPS incubation, treat the organoids with a range of CBDV concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (e.g., DMSO). | A dose-response curve is essential to determine the potency of CBDV. The final concentration of the vehicle should be consistent across all conditions and non-toxic to the organoids. |
| 2. Incubation | Incubate the organoids with CBDV for another 24 hours. | This allows sufficient time for CBDV to exert its anti-inflammatory effects. |
| 3. Sample Collection | After incubation, collect the culture supernatant for cytokine analysis (ELISA) and harvest the organoids for gene expression analysis (qPCR). | Store samples at -80°C until analysis. |
Quantification of Inflammatory Markers
The anti-inflammatory effects of CBDV can be quantified by measuring the levels of pro-inflammatory cytokines and the expression of genes involved in the inflammatory response.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
| Step | Procedure | Key Considerations |
| 1. Assay Preparation | Use commercially available ELISA kits for human TNF-α, IL-1β, and IL-6. Follow the manufacturer's instructions. | Ensure all reagents are properly prepared and at the correct temperature before starting the assay. |
| 2. Sample Analysis | Add the collected culture supernatants to the appropriate wells of the ELISA plate. | Run samples in duplicate or triplicate for increased accuracy. |
| 3. Data Acquisition | Read the absorbance at the appropriate wavelength using a microplate reader. | Generate a standard curve to calculate the concentration of cytokines in the samples. |
Protocol 5: Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis
| Step | Procedure | Key Considerations |
| 1. RNA Extraction | Extract total RNA from the harvested brain organoids using a suitable RNA isolation kit. | Ensure high-quality RNA is obtained for accurate qPCR results. |
| 2. cDNA Synthesis | Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. | Use a consistent amount of RNA for all samples. |
| 3. qPCR | Perform qPCR using primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH). | Primer efficiency should be validated before running the experiment. |
| 4. Data Analysis | Calculate the relative gene expression using the ΔΔCt method. | Normalize the expression of the target genes to the housekeeping gene. |
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of CBDV on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Brain Organoids
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | Increased | Increased | Increased |
| LPS + CBDV (0.1 µM) | Reduced | Reduced | Reduced |
| LPS + CBDV (1 µM) | Further Reduced | Further Reduced | Further Reduced |
| LPS + CBDV (10 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: The values in this table are representative and should be replaced with experimental data.
Table 2: Effect of CBDV on Pro-Inflammatory Gene Expression in LPS-Stimulated Brain Organoids
| Treatment | Relative TNF-α mRNA Expression | Relative IL-1β mRNA Expression | Relative IL-6 mRNA Expression |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | >1.0 | >1.0 | >1.0 |
| LPS + CBDV (0.1 µM) | < LPS | < LPS | < LPS |
| LPS + CBDV (1 µM) | < LPS + CBDV (0.1 µM) | < LPS + CBDV (0.1 µM) | < LPS + CBDV (0.1 µM) |
| LPS + CBDV (10 µM) | Significantly < LPS | Significantly < LPS | Significantly < LPS |
Note: The values in this table are representative and should be replaced with experimental data.
Table 3: Potency of CBDV in Inhibiting Inflammatory Responses
| Parameter | IC50 Value |
| NF-κB Activation | 1.4 ± 0.2 µM[1] |
| Nitric Oxide (NO) Production | 0.5 ± 0.3 µM[1] |
Note: These IC50 values were determined in microglial cell lines and serve as a reference for the expected potency of CBDV.
Visualizations
Signaling Pathway
References
Application of Synthetic Cannabidivarin (CBDV) in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic Cannabidivarin (CBDV) is a non-psychotropic phytocannabinoid analog that has garnered significant interest in preclinical research for its therapeutic potential in a range of neurological disorders. Unlike plant-derived extracts, synthetic CBDV offers high purity and batch-to-batch consistency, making it an ideal candidate for rigorous pharmacological evaluation. These application notes provide an overview of the preclinical applications of synthetic CBDV, with detailed protocols for key experimental models in epilepsy, Rett syndrome, and Autism Spectrum Disorder (ASD).
Key Preclinical Applications
Preclinical studies have demonstrated the efficacy of synthetic CBDV in animal models of:
-
Epilepsy: CBDV has shown significant anticonvulsant effects in various seizure models, suggesting its potential as a novel anti-epileptic drug.[1][2][3][4]
-
Rett Syndrome: Research indicates that CBDV can ameliorate some of the core behavioral and neurological symptoms associated with this rare neurodevelopmental disorder.[5][6][7][8][9]
-
Autism Spectrum Disorder (ASD): Preclinical evidence suggests that CBDV may alleviate behavioral abnormalities relevant to the core symptoms of ASD.[10][11][12]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of synthetic CBDV.
Table 1: Anticonvulsant Effects of Synthetic CBDV in Rodent Seizure Models
| Seizure Model | Animal Model | CBDV Dose (mg/kg) | Observed Effect | Reference |
| Pentylenetetrazole (PTZ) | P10 Rats | 50-200 | Suppressed seizures | [1][3] |
| Pentylenetetrazole (PTZ) | P20 Rats | 50-200 | Suppressed seizures | [1][3] |
| Maximal Electroshock (MES) | P20 Rats | 50-200 | Suppressed seizures | [1][3] |
| DMCM (methyl 4-ethyl-6,7-dimethoxy-beta-carboline-3-carboxylate) | P20 Rats | 50-200 | Suppressed seizures | [1][3] |
| Pentylenetetrazole (PTZ) | Adult Mice | ≥100 | Significant anticonvulsant effects | [2] |
| Audiogenic Seizure | Adult Mice | ≥87 | Significant anticonvulsant effects | [2] |
| Pilocarpine-induced Convulsions | Adult Rats | ≥100 | Suppressed convulsions | [2] |
Table 2: Behavioral and Neurological Effects of Synthetic CBDV in a Mouse Model of Rett Syndrome (Mecp2-null mice)
| Behavioral/Neurological Parameter | CBDV Treatment | Observed Effect | Reference |
| Sociability | Chronic administration | Restored sociability | [5] |
| General Health Status | Chronic administration | Restored compromised general health | [5] |
| Brain Weight | Chronic administration | Restored brain weight | [5] |
| Motor Coordination | Chronic administration | Partial restoration | [5] |
| Recognition Memory | Lifelong treatment (0.2-200 mg/kg/day) | Rescued recognition memory deficits | [7] |
| Neurological Defects | Lifelong treatment (0.2-200 mg/kg/day) | Delayed appearance of neurological defects | [7] |
| Motor Coordination | Chronic administration (3 mg/kg/day) | Mitigated motor coordination impairments | [8][9] |
| Cognitive Function | Chronic administration (3 mg/kg/day) | Contributed to the preservation of cognitive function | [8][9] |
Table 3: Behavioral Effects of Synthetic CBDV in a Rat Model of Autism Spectrum Disorder (Valproic Acid exposure)
| Behavioral Parameter | CBDV Treatment (mg/kg) | Observed Effect | Reference |
| Social Impairments | 20 and 100 (symptomatic) | Recovered social impairments | [12] |
| Social Novelty Preference | 20 and 100 (symptomatic) | Recovered social novelty preference | [12] |
| Short-term Memory Deficits | 20 and 100 (symptomatic) | Recovered short-term memory deficits | [12] |
| Repetitive Behaviors | 20 and 100 (symptomatic) | Recovered repetitive behaviors | [12] |
| Hyperlocomotion | 20 and 100 (symptomatic) | Recovered hyperlocomotion | [12] |
| Sociability Deficits | 2 and 20 (preventative) | Reduced sociability deficits | [12] |
| Social Novelty Deficits | 2 and 20 (preventative) | Reduced social novelty deficits | [12] |
| Short-term Memory Impairments | 2 and 20 (preventative) | Reduced short-term memory impairments | [12] |
| Hyperlocomotion | 2 and 20 (preventative) | Reduced hyperlocomotion | [12] |
Signaling Pathways and Mechanisms of Action
Preclinical research suggests that synthetic CBDV exerts its therapeutic effects through multiple signaling pathways. The primary mechanisms are believed to involve the transient receptor potential (TRP) channels, particularly TRPV1, and the endocannabinoid system.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Chamber Sociability Test Step-by-Step Protocol [anilocus.com]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. archepilepsy.org [archepilepsy.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] A Need for Consistency in Behavioral Phenotyping for ASD: Analysis of the Valproic Acid Model | Semantic Scholar [semanticscholar.org]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of Cannabidivarin (CBDV)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Cannabidivarin (CBDV).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in producing CBDV on a large scale?
A1: The large-scale production of CBDV faces several significant hurdles. As a minor cannabinoid, its concentration in the Cannabis sativa plant is low, making direct extraction economically unviable.[1] Chemical synthesis routes can be complex, often resulting in suboptimal yields and the formation of difficult-to-separate impurities, including psychoactive isomers.[2][3] While biosynthesis in engineered microbes offers a scalable alternative, optimizing metabolic pathways for high-yield production remains a key challenge.[4][5] Purification is another major bottleneck, as CBDV's structural similarity to other cannabinoids, like Cannabidiol (CBD), complicates separation.[1][6]
Q2: What are the main synthetic routes to CBDV?
A2: There are three primary approaches to CBDV synthesis:
-
Extraction from Plant Material: This is the traditional but least efficient method for large-scale production due to the low natural abundance of CBDV.[1] It involves extraction from hemp, followed by extensive purification to isolate CBDV from other cannabinoids.[6][7]
-
Chemical Synthesis: This approach builds the CBDV molecule from chemical precursors. A common method involves the condensation of divarinol (or a derivative) with a geranyl group equivalent.[8] Recent advancements in continuous flow chemistry show promise for improving yields and purity.[2][9]
-
Biosynthesis: This method uses genetically engineered microorganisms, such as yeast (Saccharomyces cerevisiae), or cell-free enzyme systems to produce CBDV from simple sugars or other inexpensive inputs.[1][10][11] This route is highly scalable and sustainable but requires significant metabolic engineering to achieve high titers.[3]
Q3: Why is purification of CBDV so challenging?
A3: The primary challenge in CBDV purification is its close structural resemblance to other cannabinoids, particularly CBD, which often co-occurs in both natural extracts and synthetic reaction mixtures.[1] These compounds have very similar polarities and chromatographic behaviors, leading to co-elution issues in standard purification techniques like flash chromatography and HPLC.[12][13] Achieving high purity (>98%) often requires multi-step purification protocols, combining techniques like flash chromatography, preparative HPLC, and crystallization, which can be costly and reduce overall yield.[14][15]
Troubleshooting Guides
Section 1: Chemical Synthesis Issues
Q: My CBDV synthesis has a low yield. What are the potential causes and solutions?
A: Low yields in chemical synthesis can stem from several factors:
-
Poor Quality of Precursors: The purity of starting materials like divarinol and the geranyl derivative is critical. Impurities can lead to side reactions and lower the conversion to CBDV.
-
Troubleshooting Step: Verify the purity of your precursors using analytical techniques like NMR or GC-MS. Consider re-purifying starting materials if necessary.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice significantly impact yield.
-
Troubleshooting Step: Conduct a design of experiments (DoE) to optimize reaction parameters. A recent study on a continuous flow synthesis of CBDV and its analogues reported yields of 55-59% by carefully controlling these parameters.[2]
-
-
Formation of Byproducts: Side reactions can consume precursors and generate impurities, reducing the yield of the desired product. The formation of THC isomers is a common issue.[2]
-
Troubleshooting Step: Adjust the catalyst and solvent system. For example, using a milder Lewis acid might reduce the formation of cyclized byproducts.
-
Section 2: Biosynthesis and Fermentation Issues
Q: The titer of CBDVA/CBDV from my engineered yeast strain is low. How can I improve it?
A: Low titers in biosynthetic systems are a common challenge in metabolic engineering.
-
Precursor Limitation: The synthesis of CBDV's precursor, divarinolic acid, may be a bottleneck in the metabolic pathway.
-
Troubleshooting Step: Overexpress the enzymes responsible for the synthesis of divarinolic acid. This includes enzymes in the fatty acid synthesis pathway that produce the propyl side chain.[5]
-
-
Enzyme Activity and Expression: The key enzymes, such as the olivetolic acid synthase (OLS) and the CBGVA synthase, may have low activity or expression levels.[16]
-
Troubleshooting Step: Utilize codon-optimized genes for your host organism. Consider protein engineering to improve enzyme kinetics. Fusion protein construction has been shown to enhance production.[3]
-
-
Product Toxicity or Transport: The accumulation of cannabinoid acids within the cell can be toxic or may be limited by transport out of the cell.
-
Troubleshooting Step: Investigate the use of transporter proteins, such as BPT1 in yeast, which has been shown to transport CBGA into the vacuole, potentially reducing cytoplasmic toxicity and improving yields.[3]
-
Section 3: Purification and Isolation Issues
Q: I am struggling to separate CBDV from CBD using chromatography. What can I do?
A: Co-elution of CBDV and CBD is a frequent problem.
-
Suboptimal Chromatographic Method: Your current method may lack the necessary selectivity.
-
Troubleshooting Step 1 (HPLC): Modify the mobile phase. Experiment with different solvent systems (e.g., methanol/water vs. acetonitrile/water) and additives like formic acid to alter selectivity.[13]
-
Troubleshooting Step 2 (Stationary Phase): Use an orthogonal stationary phase. If you are using a standard C18 column, consider a column with a different chemistry (e.g., phenyl-hexyl or a chiral stationary phase) that may offer different selectivity for cannabinoids.[13]
-
Troubleshooting Step 3 (Advanced Techniques): Employ more advanced chromatographic techniques like high-speed countercurrent chromatography (HSCCC) or simulated moving bed (SMB) chromatography, which have been shown to effectively separate cannabinoids with high purity.[17][18] HSCCC has been used to obtain CBDV with a purity greater than 98%.[17]
-
Q: My final CBDV product has poor peak shape in analytical HPLC. What is the cause?
A: Poor peak shape (e.g., tailing or fronting) can indicate several issues.
-
Column Overload: Injecting too much sample can saturate the column.[12]
-
Troubleshooting Step: Reduce the concentration of your sample or the injection volume.
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[13]
-
Troubleshooting Step: Dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase (e.g., exposed silanol groups).[12]
-
Troubleshooting Step: Add a competitive agent, like a small amount of acid (e.g., 0.1% formic acid), to the mobile phase. Alternatively, use an end-capped column.[12]
-
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of CBDV Synthesis and Purification Methods
| Method | Typical Yield | Achieved Purity | Key Advantages | Key Challenges | Reference(s) |
| Chemical Synthesis (Continuous Flow) | 55-59% | >99% (post-purification) | High control over reaction, limits THC formation | Requires specialized equipment | [2] |
| Biosynthesis (Cell-Free System) | ~0.5 g/L (for CBGVA) | N/A (intermediate) | High potential for scalability, uses low-cost inputs | Optimization of enzyme cascade is complex | [11] |
| Purification (HSCCC) | N/A (Purification step) | >98% | High efficiency, large preparation volume, no sample loss | Requires specialized equipment | [17] |
| Purification (Flash Chromatography) | N/A (Purification step) | Variable (often a pre-purification step) | Good for initial cleanup of crude extracts | Lower resolution than HPLC, environmental impact of silica waste | [15] |
Table 2: Optimized Decarboxylation Conditions
| Cannabinoid Acid | Optimal Temperature | Reaction Time | Method | Key Finding | Reference(s) |
| CBDVA (in hemp biomass) | 140 °C | 6 minutes | Pressurized Liquid Extraction (PLE) | Rapid conversion with reduced degradation compared to oven heating | [19] |
| CBDVA (general) | ~100-110 °C | 40 minutes | Oven Heating | Standard method; higher temperatures can lead to degradation | [20][21] |
Experimental Protocols
Protocol 1: General Procedure for Decarboxylation of CBDVA
This protocol describes a standard method for converting CBDVA-rich extract to CBDV.
-
Preparation: Preheat a vacuum oven to 110°C.[21]
-
Sample Distribution: Spread the CBDVA-rich cannabis extract in a thin, even layer on a baking sheet lined with parchment paper. This ensures uniform heat distribution.[21]
-
Heating: Place the baking sheet in the preheated oven.
-
Incubation: Heat the extract for approximately 40-60 minutes. The exact time can vary based on the amount of material and its moisture content.[21][22]
-
Cooling: Remove the sheet from the oven and allow it to cool completely at room temperature.
-
Analysis: The resulting decarboxylated material, now rich in CBDV, should be analyzed by HPLC to confirm the conversion and assess purity.
Protocol 2: Purification of CBDV using Flash Chromatography
This protocol provides a general workflow for the initial purification of CBDV from a crude extract.
-
Sample Preparation: Dissolve the crude extract (post-decarboxylation) in a minimal amount of the initial mobile phase solvent (e.g., petroleum ether or hexane).[13][15]
-
Column Packing: Prepare a silica gel column. The ideal silica-to-extract ratio is typically around 7:1 (w/w) for efficient purification.[15]
-
Loading: Load the dissolved sample onto the top of the silica column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., petroleum ether/ethyl acetate 9:1 v/v).[15] A gradient elution can be employed, gradually increasing the polarity by increasing the percentage of ethyl acetate, to separate cannabinoids based on their polarity.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions using an appropriate analytical technique, such as TLC or analytical HPLC, to identify the fractions containing CBDV.[13]
-
Pooling and Concentration: Combine the pure CBDV fractions and remove the solvent using a rotary evaporator to obtain the enriched CBDV fraction. This fraction may require further purification by preparative HPLC to achieve high purity.[12]
Visualizations
Biosynthetic Pathway of CBDV
References
- 1. baymedica.com [baymedica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of impurities of cannabidiol from hemp. Isolation, characterization and synthesis of cannabidibutol, the novel cannabidiol butyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biosynthesis of Nature-Inspired Unnatural Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2021047491A1 - Method for simultaneously separating this compound and cannabigerol - Google Patents [patents.google.com]
- 18. EP3455213A1 - Method for purifying cannabinoid compounds - Google Patents [patents.google.com]
- 19. Evaluation of thermo-chemical conversion temperatures of cannabinoid acids in hemp (Cannabis sativa L.) biomass by pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. secretnature.com [secretnature.com]
- 21. Decarboxylating Cannabis | Project CBD [projectcbd.org]
- 22. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Cannabidivarin (CBDV)
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of Cannabidivarin (CBDV).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high oral bioavailability for CBDV?
The oral bioavailability of unformulated this compound (CBDV) is generally low. This is primarily attributed to two key factors:
-
Low Aqueous Solubility: CBDV is a highly lipophilic molecule, meaning it has poor solubility in water. This characteristic limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption across the intestinal wall.
-
Extensive First-Pass Metabolism: After absorption from the gut, CBDV is transported to the liver via the portal vein, where it undergoes significant metabolism by cytochrome P450 enzymes. This "first-pass effect" substantially reduces the amount of active CBDV that reaches systemic circulation.
Q2: What are the most promising strategies to enhance the oral bioavailability of CBDV?
The primary strategies focus on overcoming the challenges of low solubility and first-pass metabolism. These include:
-
Lipid-Based Formulations: Incorporating CBDV into lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and nanostructured lipid carriers (NLCs) can significantly improve its solubility and absorption. These formulations can also promote lymphatic uptake, which can help bypass the first-pass metabolism in the liver.
-
Nanotechnology: Reducing the particle size of CBDV to the nanoscale, through techniques like polymeric nanoparticles, can increase the surface area for dissolution and enhance absorption.
-
Co-administration with Bioenhancers: Certain compounds, known as bioenhancers, can inhibit the enzymes responsible for metabolizing CBDV in the liver, thereby increasing its bioavailability.
Q3: How do lipid-based formulations, such as SEDDS, improve CBDV absorption?
Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This process enhances CBDV absorption through several mechanisms:
-
Enhanced Solubilization: The small emulsion droplets keep the lipophilic CBDV in a dissolved state, facilitating its diffusion across the aqueous environment of the gut.
-
Increased Surface Area: The formation of nano- or micro-sized droplets dramatically increases the surface area available for absorption.
-
Lymphatic Transport: Lipid-based formulations can be absorbed through the intestinal lymphatic system, which bypasses the portal circulation and, consequently, the first-pass metabolism in the liver.
Q4: Can findings from studies on Cannabidiol (CBD) be applied to CBDV?
Yes, to a large extent. CBD and CBDV are structurally very similar, with CBDV having a propyl side chain instead of the pentyl side chain found in CBD. This structural similarity results in comparable physicochemical properties, such as high lipophilicity and low aqueous solubility. Therefore, formulation strategies and analytical methods developed for CBD are often directly applicable or require minor modifications for CBDV.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
-
Potential Cause:
-
Inadequate Formulation: The chosen formulation may not be effectively solubilizing CBDV in the gastrointestinal (GI) tract of the animal model.
-
High First-Pass Metabolism: A significant portion of the absorbed CBDV is being metabolized by the liver before reaching systemic circulation.[1]
-
Food Effects: The presence or absence of food, particularly high-fat meals, can significantly impact the absorption of lipophilic compounds like CBDV.
-
-
Troubleshooting Steps:
-
Optimize Formulation:
-
For lipid-based formulations, ensure the droplet size of the emulsion is in the nano-range (ideally below 200 nm) for optimal absorption.
-
Verify the stability of the formulation under simulated gastric and intestinal conditions (pH, enzymes).
-
Consider developing a Self-Emulsifying Drug Delivery System (SEDDS) for more consistent and improved absorption.
-
-
Address First-Pass Metabolism:
-
Incorporate excipients that promote lymphatic transport, such as long-chain triglycerides.
-
Co-administer a known inhibitor of the relevant cytochrome P450 enzymes (e.g., piperine) in your experimental design to assess the impact of first-pass metabolism.
-
-
Control for Food Effects:
-
Standardize the feeding schedule of the animals in your study (e.g., fasted or fed state).
-
If a fed state is used, ensure the composition of the meal (especially fat content) is consistent across all study groups.
-
-
Issue 2: Poor Correlation Between In Vitro Dissolution/Permeability and In Vivo Bioavailability
-
Potential Cause:
-
Inappropriate In Vitro Model: Standard dissolution tests using simple buffers may not accurately mimic the complex environment of the GI tract for lipid-based formulations.
-
Neglecting Lymphatic Transport: Caco-2 permeability assays primarily model transcellular and paracellular absorption into the portal circulation and do not account for lymphatic uptake.
-
Formulation Instability: The formulation may be physically or chemically unstable in the in vitro testing medium.
-
-
Troubleshooting Steps:
-
Refine In Vitro Testing:
-
Dissolution: Utilize biorelevant dissolution media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), which contain bile salts and phospholipids to mimic the intestinal environment more closely.
-
Lipolysis: For lipid-based formulations, perform an in vitro lipolysis test to assess the digestion of the lipid vehicle and the subsequent solubilization of CBDV.[2]
-
-
Evaluate Permeability More Comprehensively:
-
While Caco-2 assays provide valuable information on intestinal permeability, consider their limitations for highly lipophilic compounds.
-
Complement Caco-2 data with other in vitro models or in situ intestinal perfusion studies if poor correlation persists.
-
-
Assess Formulation Stability:
-
Evaluate the stability of your formulation (e.g., particle size, zeta potential, drug content) over the duration of the in vitro experiment in the relevant media.
-
-
Issue 3: Low Entrapment Efficiency in Nanoparticle Formulations
-
Potential Cause:
-
Poor Miscibility/Solubility: CBDV may have low solubility in the chosen polymer or lipid matrix of the nanoparticles.
-
Suboptimal Formulation Parameters: The ratio of drug to carrier, surfactant concentration, or homogenization speed may not be optimized.
-
Drug Leakage: The drug may be leaking from the nanoparticles during the formulation or purification process.
-
-
Troubleshooting Steps:
-
Improve Drug-Carrier Compatibility:
-
Screen various polymers or lipids to find a matrix in which CBDV has higher solubility.
-
Consider the use of a co-solvent to improve the initial solubilization of CBDV in the organic phase during nanoparticle preparation.
-
-
Optimize Formulation Process:
-
Systematically vary the drug-to-carrier ratio to find the optimal loading capacity.
-
Adjust the concentration and type of surfactant to ensure proper stabilization of the nanoparticles.
-
Optimize process parameters such as homogenization speed and time, or sonication amplitude and duration.
-
-
Minimize Drug Loss:
-
If using a solvent evaporation method, ensure the evaporation rate is controlled to prevent rapid drug precipitation.
-
During purification (e.g., centrifugation or dialysis), minimize the exposure time and use appropriate conditions to prevent drug leakage.
-
-
Issue 4: Formulation Instability During Storage
-
Potential Cause:
-
Physical Instability: For nanoemulsions and nanosuspensions, issues like particle aggregation, creaming, or sedimentation can occur over time. For SEDDS, phase separation of the components can be a problem.
-
Chemical Instability: CBDV may degrade when exposed to light, oxygen, or incompatible excipients.
-
-
Troubleshooting Steps:
-
Address Physical Instability:
-
Nanoformulations: Optimize the surface charge (zeta potential) of the nanoparticles to ensure sufficient electrostatic repulsion. Use appropriate cryoprotectants if lyophilizing the formulation for long-term storage.
-
SEDDS: Store in a tightly sealed container at a controlled temperature. Ensure all excipients are fully solubilized during preparation.
-
-
Prevent Chemical Degradation:
-
Protect the formulation from light by using amber-colored containers.
-
Consider adding an antioxidant to the formulation.
-
Store under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Conduct compatibility studies with all excipients to ensure they do not promote CBDV degradation.
-
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different Oral CBDV Formulations in Rodents
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| CBDV in Cremophor | Rat | 60 | 470 ± 120 | 0.5 | 1650 ± 340 | [3] |
| CBDV in Solutol | Rat | 60 | 380 ± 90 | 1 | 1480 ± 290 | [3] |
Note: Data for other advanced CBDV formulations are limited. The table will be updated as more research becomes available.
Table 2: Representative Pharmacokinetic Data for Oral CBD Formulations (as a proxy for CBDV)
| Formulation | Animal/Human | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability (vs. Oil) | Reference |
| CBD in MCT Oil | Human | ~0.36 | 2.44 | 6.0 | 11.7 | - | [4] |
| Enhanced CBD Capsule (SEDDS) | Human | ~0.57 | 14.1 | 2.0 | 38.0 | ~3.3x | [4] |
| Enhanced CBD Liquid | Human | ~0.57 | 6.2 | 1.0 | 20.2 | ~1.7x | [4] |
| CBD Nanoemulsion | Rat | 50 | ~300 | ~1.5 | ~1200 | - | [5] |
| CBD in Sesame Oil | Rat | 10 | ~25 | 2.0 | ~100 | - | [6] |
| CBD NLCs | Rat | 10 | ~350 | 1.0 | 1376.7 | ~13.8x | [7] |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay for CBDV
Objective: To assess the intestinal permeability of a CBDV formulation.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
CBDV formulation and control (unformulated CBDV)
-
LC-MS/MS system
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be >250 Ω·cm² to indicate a tight monolayer.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10^-6 cm/s.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the CBDV formulation (dissolved in HBSS, final concentration typically 10 µM) to the apical (A) side (for A to B transport) or basolateral (B) side (for B to A transport).
-
Add fresh HBSS to the receiver compartment.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the volume of the collected sample with fresh HBSS.
-
-
Sample Analysis:
-
Quantify the concentration of CBDV in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio (Papp B-A / Papp A-B) to assess the potential for active efflux.
-
Protocol 2: In Vivo Pharmacokinetic Study of Oral CBDV in Rats
Objective: To determine the pharmacokinetic profile of a CBDV formulation after oral administration in rats.
Materials:
-
Sprague-Dawley or Wistar rats (male, 250-300g)
-
CBDV formulation and vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, catheters)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Acclimation and Dosing:
-
Acclimate rats to the housing conditions for at least one week.
-
Fast animals overnight (with free access to water) before dosing.
-
Administer the CBDV formulation or vehicle control orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing. Blood can be collected via a cannulated jugular vein or from the tail vein.
-
Place blood samples into heparinized tubes and centrifuge to separate the plasma.
-
-
Plasma Sample Processing and Analysis:
-
Store plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis, typically involving protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Quantify the concentration of CBDV and its major metabolites in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the mean plasma concentration of CBDV versus time.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
-
-
Protocol 3: LC-MS/MS Quantification of CBDV in Rat Plasma
Objective: To accurately quantify the concentration of CBDV in rat plasma samples.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column
-
CBDV analytical standard and deuterated internal standard (e.g., CBDV-d3)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Rat plasma samples
Methodology:
-
Sample Preparation:
-
To 100 µL of rat plasma, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ion transitions for CBDV and its internal standard through infusion and optimization experiments.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of CBDV into blank rat plasma and processing the samples as described above.
-
Analyze the processed samples and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the concentration of CBDV in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for developing and testing a new oral CBDV formulation.
Caption: Troubleshooting logic for low in vivo bioavailability of CBDV.
Caption: Absorption pathways for lipid-based CBDV formulations.
References
- 1. Pharmacokinetic and Pharmacodynamic Characterization of Tetrahydrocannabinol-Induced Cannabinoid Dependence After Chronic Passive Cannabis Smoke Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. Pharmacological effects of cannabinoids on the Caco-2 cell culture model of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Cannabidivarin (CBDV) Solubility Issues for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Cannabidivarin (CBDV) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my CBDV precipitate when I add it to my cell culture medium?
A1: this compound (CBDV), like other cannabinoids, is a highly lipophilic (fat-soluble) molecule with very low aqueous solubility.[1] Cell culture media are aqueous-based, which causes hydrophobic compounds like CBDV to precipitate, especially at higher concentrations. This poor water solubility is a significant challenge for obtaining accurate and reproducible results in cell-based assays.[1]
Q2: What are the recommended solvents for dissolving CBDV?
A2: The most commonly used organic solvents for creating CBDV stock solutions for in vitro studies are dimethyl sulfoxide (DMSO) and ethanol.[1][2] These solvents can effectively dissolve cannabinoids at high concentrations, which can then be diluted to the final working concentration in the cell culture medium.[1]
Q3: What are the potential cytotoxic effects of solvents like DMSO and ethanol on my cells?
A3: Both DMSO and ethanol can be toxic to cells at certain concentrations. It is generally recommended to keep the final concentration of DMSO in cell culture at or below 0.5%, although many cell lines can tolerate up to 1%.[1] Ethanol is often better tolerated by some cell lines.[1] It is crucial to perform a vehicle control experiment (treating cells with the solvent alone at the same final concentration used for CBDV) to determine the specific impact on your cell line.
Q4: How can I improve the solubility of CBDV in my cell culture medium beyond just using a solvent?
A4: Several strategies can be employed to enhance the solubility of CBDV and prevent precipitation:
-
Surfactants: Non-ionic surfactants such as Tween 20 or Tween 80 can be used to create more stable emulsions of CBDV in aqueous media.[1]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules like CBDV, forming inclusion complexes that significantly increase their water solubility.[2][3]
-
Serum: The proteins present in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[4] Increasing the serum percentage in your medium, if your experimental design allows, can be beneficial.
-
Lipid-Based Formulations: For more advanced applications, lipid-based formulations and nanoformulations, such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes, have been developed to improve cannabinoid solubility and bioavailability.[2][5][6]
Troubleshooting Guide: CBDV Precipitation in Cell Culture
This guide addresses common issues and provides solutions for preventing CBDV precipitation during your in vitro experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitate forms immediately upon adding the CBDV stock solution to the culture medium. | High Final Concentration: The desired concentration of CBDV exceeds its solubility limit in the medium.[7] | Lower the final working concentration of CBDV. Perform a dose-response experiment to identify the highest soluble concentration that still produces a biological effect.[1] |
| "Solvent Shock": The rapid change in solvent polarity when adding the concentrated organic stock to the aqueous medium causes the CBDV to "crash out" of the solution.[1] | Perform a stepwise serial dilution instead of a single large dilution.[4] Also, try adding the culture medium dropwise to your CBDV stock solution while vortexing to allow for a more gradual solvent transition.[8] | |
| The culture medium becomes cloudy or a precipitate forms over time during incubation. | Temperature Fluctuations: Changes in temperature between the lab bench and the incubator can affect the solubility of the compound.[1][9] | Pre-warm all solutions, including the cell culture medium and CBDV dilutions, to 37°C before mixing and adding to the cells.[1] Ensure your incubator maintains a stable temperature. |
| Interaction with Media Components: Salts, proteins (especially in serum-containing media), or other supplements can interact with CBDV, leading to precipitation over time.[1][9] | If possible, test the solubility of CBDV in a simpler buffered solution like PBS first to see if media components are the issue. Consider using a serum-free medium for the duration of the treatment if your cells can tolerate it. | |
| Evaporation: Water loss from the culture vessels can increase the concentration of all components, including CBDV, leading to precipitation.[4][9] | Ensure the incubator has adequate humidity. Keep culture flasks and plates properly sealed to prevent evaporation.[4] |
Experimental Protocols
Protocol 1: Preparation of a CBDV Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of CBDV in DMSO.
Materials:
-
This compound (CBDV) powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
In a sterile environment, accurately weigh the desired amount of CBDV powder. For a 1 mL stock of 10 mM CBDV (Molecular Weight: 286.4 g/mol ), weigh out 2.86 mg of CBDV.
-
Transfer the CBDV powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration (e.g., 1 mL for 2.86 mg of CBDV).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[1]
-
If any particulates remain, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[1]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a CBDV Working Solution in Culture Medium using a Co-Solvent/Surfactant System
Objective: To prepare a 10 µM final working concentration of CBDV in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM CBDV in DMSO stock solution (from Protocol 1)
-
Tween 20
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare an intermediate stock solution: In a sterile microcentrifuge tube, prepare a 1:1 (v/v) mixture of your 10 mM CBDV in DMSO stock and Tween 20. This will result in a 5 mM CBDV solution in a DMSO:Tween 20 vehicle.
-
Prepare the final working solution: Warm the required volume of complete cell culture medium to 37°C.
-
To create the 10 µM final working solution, you will perform a 1:500 dilution of the 5 mM intermediate stock. For example, to make 1 mL of the final solution, add 2 µL of the 5 mM intermediate stock to 998 µL of the pre-warmed complete cell culture medium.
-
Vortex the final working solution immediately and thoroughly to ensure rapid and even dispersion.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Current Challenges and Opportunities for Improved Cannabidiol Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Optimizing CBDV Dosage for Pediatric Seizure Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Cannabidivarin (CBDV) in pediatric seizure models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for CBDV in pediatric rodent models of epilepsy?
A starting dose for CBDV in pediatric seizure models can range from 50 to 200 mg/kg.[1][2][3] Preclinical studies have demonstrated that CBDV exhibits an age- and model-specific anticonvulsant profile within this range. For instance, in postnatal day 10 (P10) rats, CBDV was effective in the pentylenetetrazole (PTZ) model, while in P20 rats, it showed efficacy in the PTZ, methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM), and maximal electroshock (MES) models.[1][2]
Q2: How should CBDV be prepared and administered for preclinical studies?
For intraperitoneal (i.p.) injection, a common method for preclinical administration, CBDV can be dissolved in a vehicle consisting of ethanol, Kolliphor EL, and saline. One established ratio for this vehicle is 2:1:18.[4][5] It is crucial to ensure complete dissolution of the CBDV to maintain consistency across experiments.
Q3: What are the known mechanisms of action for CBDV's anticonvulsant effects?
The precise mechanisms underlying CBDV's anticonvulsant properties are still under investigation, though they appear to be independent of the CB1 receptor.[6][7] Evidence suggests the involvement of Transient Receptor Potential (TRP) channels, particularly TRPV1.[1][8][9] Studies have shown that the anticonvulsant effects of CBDV are diminished in TRPV1 knockout mice, indicating that this channel plays a significant role.[1] Additionally, some research points to a possible modulatory effect on GABAergic systems.[10]
Q4: Is there a difference in CBDV efficacy between neonatal and adolescent animal models?
Yes, a significant age-dependent difference in efficacy has been observed. CBDV has demonstrated more robust anticonvulsant effects in older pediatric models (e.g., P20 rats) compared to neonatal models (e.g., P10 rats).[1][2][3] This may be linked to developmental changes in the expression of its molecular targets, such as TRPV1 channels.[1] Researchers should carefully consider the age of the animals in their experimental design, as it can significantly impact the observed outcomes.
Q5: What are some potential reasons for inconsistent results in CBDV efficacy studies?
Inconsistent results can arise from several factors:
-
Animal Model and Age: As noted, the efficacy of CBDV is highly dependent on the specific seizure model and the developmental stage of the animal.[1][2]
-
Dosage and Administration: The dosage of CBDV and the route of administration can influence its bioavailability and, consequently, its efficacy.
-
Vehicle Formulation: The composition of the vehicle used to dissolve CBDV can affect its solubility and absorption.
-
Seizure Induction Method: The method used to induce seizures (e.g., chemical convulsants like PTZ, or electrical stimulation like MES) will engage different neural circuits and may be differentially sensitive to CBDV's mechanism of action.
Troubleshooting Guides
Problem: Lack of Anticonvulsant Effect at a Previously Reported Effective Dose
| Possible Cause | Troubleshooting Step |
| Age-Dependent Efficacy | Verify the age of the animal models. Efficacy may be lower in neonatal versus adolescent models.[1][2] Consider testing in an older cohort (e.g., P20 instead of P10). |
| Model-Specific Effects | The chosen seizure model may be less sensitive to CBDV. For example, at P10, CBDV showed efficacy in the PTZ model but not others.[1] If possible, test efficacy in an alternative seizure model. |
| Inadequate CBDV Solubility | Ensure CBDV is fully dissolved in the vehicle. Visually inspect the solution for any precipitate. Consider slight warming or vortexing to aid dissolution. |
| Incorrect Dosage Calculation | Double-check all calculations for dosage based on animal weight. Ensure accurate measurement of CBDV and vehicle components. |
Problem: High Variability in Seizure Severity/Frequency Within the Treatment Group
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure consistent i.p. injection technique to minimize variability in drug delivery and absorption. |
| Individual Animal Differences | Natural biological variability can contribute to varied responses. Increase the sample size per group to improve statistical power and account for outliers. |
| Vehicle Effects | Run a vehicle-only control group to assess any baseline effects of the administration vehicle on seizure parameters. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of CBDV in Pediatric Seizure Models
| Animal Model | Age | Seizure Induction Method | Effective CBDV Dosage (mg/kg, i.p.) | Observed Anticonvulsant Effect | Reference |
| Rat | P10 | Pentylenetetrazole (PTZ) | 50-200 | Suppressed seizures | [1] |
| Rat | P20 | Pentylenetetrazole (PTZ) | 50-200 | Suppressed seizures | [1] |
| Rat | P20 | DMCM | 50-200 | Suppressed seizures | [1] |
| Rat | P20 | Maximal Electroshock (MES) | 50-200 | Suppressed seizures | [1] |
| Mouse | N/A | Audiogenic Seizure | ≥87 | Significant anticonvulsant effects | [6] |
| Rat | N/A | Pilocarpine | ≥100 | Suppressed convulsions | [6] |
Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Seizure Model in P20 Rats
-
Animal Preparation: Acclimate P20 Sprague-Dawley rats to the testing environment.
-
CBDV Administration: Prepare CBDV in a vehicle of ethanol:Kolliphor EL:saline (2:1:18). Administer the desired dose (e.g., 100 mg/kg) via intraperitoneal (i.p.) injection.
-
Pre-treatment Time: Allow for a 30-minute pre-treatment period for drug absorption.
-
Seizure Induction: Administer a single i.p. injection of PTZ (e.g., 60 mg/kg).
-
Observation: Immediately following PTZ injection, place the animal in an observation chamber and record seizure activity for at least 30 minutes. Score seizure severity using a standardized scale (e.g., Racine scale).
-
Data Analysis: Compare seizure latency, duration, and severity scores between CBDV-treated and vehicle-treated control groups.
Visualizations
Caption: Experimental workflow for the PTZ-induced seizure model.
Caption: Putative signaling pathways for CBDV's anticonvulsant action.
References
- 1. Preclinical safety and efficacy of this compound for early life seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical safety and efficacy of this compound for early life seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Treatment Ameliorates Autism-Like Behaviors and Restores Hippocampal Endocannabinoid System and Glia Alterations Induced by Prenatal Valproic Acid Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcansupport.co.uk [medcansupport.co.uk]
- 8. caringsunshine.com [caringsunshine.com]
- 9. This compound (CBDV) suppresses pentylenetetrazole (PTZ)-induced increases in epilepsy-related gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabis in epilepsy: From clinical practice to basic research focusing on the possible role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of Cannabidivarin during storage and experimentation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing the degradation of Cannabidivarin (CBDV) during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound (CBDV) degradation?
A1: The primary factors leading to the degradation of CBDV are exposure to light, heat, oxygen, and suboptimal pH conditions.[1][2][3] Like its homologue Cannabidiol (CBD), CBDV is susceptible to oxidation and isomerization under these conditions.
Q2: What are the visible signs of CBDV degradation in a sample?
A2: While analytical confirmation is necessary, visual indicators of CBDV degradation in solution can include a color change, often to a yellowish or brownish hue, and the formation of precipitates or cloudiness in a previously clear solution.
Q3: What are the major degradation products of CBDV?
A3: Based on studies of CBD, the primary degradation products of CBDV are likely to include this compound-Quinone (CBDVQ), analogous to the oxidation of CBD to HU-331.[1][3] Under acidic conditions, cyclization to tetrahydrocannabinol (THC) analogues can also occur.[4][5]
Q4: How should I store pure CBDV compound and its solutions?
A4: For optimal stability, pure CBDV should be stored as a solid at -20°C in a tightly sealed container, protected from light. Stock solutions should be prepared in a high-purity, anhydrous solvent such as ethanol or DMSO, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or lower in amber glass vials. Purging the vials with an inert gas like argon or nitrogen before sealing can further minimize oxidative degradation.
Troubleshooting Guide: Common Issues in CBDV Experimentation
| Issue | Potential Cause | Troubleshooting & Optimization |
| Inconsistent experimental results | CBDV degradation leading to lower effective concentrations. | Ensure proper storage of stock solutions (see Q4). Prepare fresh dilutions for each experiment. Use amber-colored labware or cover with aluminum foil to protect from light. Maintain a controlled temperature during experiments. |
| Precipitate formation in aqueous buffers | Low aqueous solubility of CBDV. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). When diluting into aqueous media, add the buffer to the stock solution dropwise while vortexing. Ensure the final solvent concentration is low (typically <0.1%) to avoid toxicity and precipitation. |
| Discoloration of cell culture media | Oxidation of CBDV. | Minimize the exposure of CBDV-containing media to light and air. Use freshly prepared media and reduce headspace in storage containers. |
| Unexpected peaks in chromatography | Presence of degradation products. | Analyze a fresh sample of CBDV standard to confirm its purity. If new peaks are present in experimental samples, consider potential degradation pathways (oxidation, isomerization). Use mass spectrometry (MS) for identification of unknown peaks. |
Quantitative Data on Cannabinoid Stability
Disclaimer: The following quantitative data is based on studies of Cannabidiol (CBD) due to the limited availability of specific degradation kinetics for this compound (CBDV). As a close structural homolog, CBD stability data provides a valuable reference for predicting the behavior of CBDV under similar conditions.
Table 1: Thermal Degradation of Cannabinoids in Dried Cannabis Flower
| Cannabinoid | Temperature | Half-life (t½) in days |
| CBDV | 20°C | ~150 |
| CBD | 20°C | ~180 |
| THCA | 20°C | ~120 |
Source: Adapted from a study on the thermal stability of cannabinoids in dried cannabis.[6][7]
Table 2: Photodegradation of Cannabinoids in Plant Material (in air)
| Cannabinoid | Degradation Rate Constant (k) in h⁻¹ | Half-life (t½) in hours |
| CBD | 0.073 | 9.5 |
| Δ⁹-THC | 0.12 | 5.8 |
| CBN | 0.036 | 19.3 |
Source: Adapted from a study on the photodegradation of cannabinoids.[8]
Table 3: Effect of pH on CBD Stability in Solution at 60°C
| pH | Stability | Observations |
| 2 | Unstable | Rapid degradation |
| 4-6 | Optimal Stability | Minimal degradation |
| >7 | Unstable | Increased degradation |
Source: Adapted from a study on the kinetics of CBD degradation at various pH conditions.[9][10][11]
Experimental Protocols
Protocol 1: Preparation of CBDV Stock Solution
Objective: To prepare a stable, concentrated stock solution of CBDV for use in various experiments.
Materials:
-
This compound (CBDV) powder
-
Anhydrous ethanol or DMSO
-
Analytical balance
-
Amber glass vials with screw caps
-
Vortex mixer
-
Pipettes
Procedure:
-
Accurately weigh the desired amount of CBDV powder using an analytical balance.
-
Transfer the powder to an amber glass vial.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the CBDV is completely dissolved.
-
Aliquot the stock solution into single-use amber glass vials to minimize freeze-thaw cycles.
-
Purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) before tightly sealing.
-
Label the vials with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or below, protected from light.
Protocol 2: Forced Degradation Study of CBDV
Objective: To assess the stability of CBDV under various stress conditions to understand its degradation profile.
Materials:
-
CBDV stock solution (prepared as in Protocol 1)
-
Hydrochloric acid (HCl) solution (for acidic degradation)
-
Sodium hydroxide (NaOH) solution (for basic degradation)
-
Hydrogen peroxide (H₂O₂) solution (for oxidative degradation)
-
Heat source (e.g., oven or water bath)
-
UV light source
-
HPLC-UV or LC-MS/MS system
-
pH meter
Procedure:
-
Acidic Degradation: Mix the CBDV stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time.
-
Basic Degradation: Mix the CBDV stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature for a specified time.
-
Oxidative Degradation: Mix the CBDV stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place a vial of the CBDV stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a vial of the CBDV stock solution to a controlled UV light source for a specified time.
-
Control: Maintain a vial of the CBDV stock solution under normal storage conditions (-20°C, dark).
-
At various time points, take aliquots from each condition, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analyze the samples by HPLC-UV or LC-MS/MS to quantify the remaining CBDV and identify any degradation products.
Visualizations
Signaling Pathways of CBDV
Caption: CBDV signaling through TRP channels and GPR55.
Experimental Workflow for CBDV Stability Testing
Caption: Workflow for assessing CBDV stability.
References
- 1. Characterizing the degradation of cannabidiol in an e-liquid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Psychoactive Degradants of Cannabidiol in Simulated Gastric and Physiological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 7. Thermal stability of cannabinoids in dried cannabis: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in CBDV Behavioral Studies in Mice
Welcome to the technical support center for researchers utilizing Cannabidivarin (CBDV) in murine behavioral studies. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to variability in behavioral outcomes following CBDV administration in mice.
Question 1: Why am I observing inconsistent anticonvulsant effects of CBDV in my seizure model?
Answer: Inconsistent anticonvulsant effects of CBDV can stem from several factors related to your experimental design. Here are key areas to review:
-
Seizure Model Specificity: The efficacy of CBDV can vary significantly between different seizure models. For instance, robust anticonvulsant effects have been reported in maximal electroshock (mES) and audiogenic seizure models in mice[1]. However, its effects in models like the pentylenetetrazole (PTZ) and pilocarpine-induced seizure models can be more variable[1][2]. Ensure that the chosen model is appropriate for the specific type of seizure activity you aim to investigate.
-
Dosage and Administration Route: The dose of CBDV is critical. Effective anticonvulsant doses in mice are typically in the range of 100-200 mg/kg administered intraperitoneally (i.p.)[1][2]. Oral administration may require higher doses to achieve similar efficacy. A dose-response study is recommended to determine the optimal dose for your specific model and experimental conditions. For example, in the 6 Hz seizure induction paradigm, CBDV doses of 320 and 360 mg/kg were required to see a significant increase in seizure resistance in Scn8a mutant mice[3].
-
Timing of Administration: The time between CBDV administration and seizure induction is a crucial parameter. Most studies administer CBDV approximately 1 to 2 hours before inducing seizures[2][3]. This timing should be consistent across all experimental groups.
-
Genetic Background of Mice: The genetic strain of the mice can influence their susceptibility to seizures and their response to treatment. Be aware of the baseline seizure thresholds and behavioral characteristics of the strain you are using.
Question 2: My results from the open field test are variable after CBDV administration. What could be the cause?
Answer: Variability in the open field test can be influenced by both pharmacological and environmental factors. Consider the following:
-
Dose-Dependent Effects on Locomotion: CBDV's effect on locomotor activity can be dose-dependent. While some studies report no significant effects on locomotion at certain doses, others have observed changes[4][5]. It is crucial to assess a range of doses to understand the specific effects on your mouse strain. Chronic administration of CBD has been shown to suppress locomotion in adult mice[6].
-
Anxiolytic vs. Sedative Effects: The open field test measures both locomotor activity and anxiety-like behavior. At higher doses, potential sedative effects of CBDV could be misinterpreted as anxiolytic effects (i.e., reduced movement in the center of the arena). It is important to carefully analyze both distance traveled and time spent in the center versus the periphery[7][8]. Chronic CBD has been shown to produce moderate anxiolytic-like effects at specific doses[4].
-
Habituation to the Test Environment: Ensure that all mice are properly habituated to the testing room before the experiment begins. The duration of the open field test itself can also influence results, with activity levels changing over time as the animal habituates to the arena[9][10]. A typical duration for this test is between 5 and 20 minutes[8][11].
-
Environmental Consistency: The open field test is highly sensitive to environmental conditions. Factors such as lighting, noise levels, and even the time of day can impact mouse behavior[12]. Maintain consistent environmental conditions for all test subjects.
Question 3: I am not observing the expected prosocial effects of CBDV in the three-chamber social interaction test. What should I troubleshoot?
Answer: A lack of consistent prosocial effects in the three-chamber test can be due to several methodological nuances:
-
Baseline Sociability of the Mouse Strain: Different mouse strains exhibit varying levels of baseline sociability. It is essential to characterize the typical social behavior of your chosen strain before beginning your CBDV experiments[13].
-
Habituation and Test Phases: The protocol for the three-chamber test includes distinct habituation and testing phases. Insufficient habituation to the apparatus can lead to anxiety-related behaviors that may mask sociability[14][15]. Ensure that the habituation period is adequate and consistent.
-
Stimulus Animal Behavior: The behavior of the "stranger" mouse used as a social stimulus can significantly impact the test subject's behavior. The stimulus mouse should be of the same sex and age and should be habituated to being enclosed in the wire cage to minimize stress-related behaviors[16].
-
Data Analysis: The primary measures of sociability are the time spent in the chamber with the novel mouse versus the chamber with the novel object, and the time spent sniffing the respective wire cages[14][17]. Relying solely on chamber time can be misleading if the mouse is not actively interacting with the stimulus.
Quantitative Data Summary
The following tables summarize key quantitative data from published CBDV behavioral studies in mice to aid in experimental design.
Table 1: Anticonvulsant Effects of CBDV in Various Mouse Seizure Models
| Seizure Model | Mouse Strain | CBDV Dose (mg/kg, i.p.) | Administration Time Before Induction | Outcome | Reference |
| Maximal Electroshock (mES) | Not Specified | 100-200 | Not Specified | Significantly fewer animals exhibited hindlimb extension. | [1] |
| Audiogenic Seizures | Not Specified | 200 | Not Specified | 90% of animals remained seizure-free. | [1] |
| 6 Hz Seizure | Scn8aR1620L/+ | 320-360 | 2 hours | Significantly increased resistance to seizures. | [3] |
| Pentylenetetrazole (PTZ) | Not Specified | ≥100 | Not Specified | Significant anticonvulsant effects. | [18][19] |
| Pilocarpine-induced | Not Specified | ≥100 | Not Specified | Suppressed convulsions. | [18][19] |
Table 2: Effects of CBDV on Anxiety and Locomotion in Mice
| Behavioral Test | Mouse Strain | CBDV Dose (mg/kg, i.p.) | Treatment Regimen | Key Findings | Reference |
| Open Field Test | C57BL/6JArc | 50 | Chronic | Moderate anxiolytic-like effects. | [4] |
| Light-Dark Test | C57BL/6JArc | 1 | Chronic | Moderate anxiolytic-like effects. | [4] |
| Open Field Test | C57BL/6J | 30 (12h prior) | 6 days | No altered motor behavior. | [5] |
| Elevated Plus Maze | Fmr1 KO and WT | 5 and 20 | Acute | Decreased anxiety response in all mice. | [20] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior.
Apparatus: A square arena (typically 40 x 40 cm or 50 x 50 cm) with walls high enough to prevent escape. The arena is often made of a non-reflective material and placed in a sound-attenuating chamber with controlled lighting[10][11].
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the test.
-
Test Initiation: Gently place the mouse in the center of the arena[9].
-
Data Collection: Record the mouse's activity using an automated video-tracking system for a predetermined duration, typically 5-20 minutes[8][11].
-
Parameters Measured:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone versus the peripheral zone (anxiety-like behavior).
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
Cleaning: Thoroughly clean the arena with a 70% ethanol solution or other appropriate disinfectant between each mouse to eliminate olfactory cues[10].
Three-Chamber Social Interaction Test
Objective: To evaluate sociability and preference for social novelty.
Apparatus: A rectangular, three-chambered box. The dividing walls have small openings allowing access to each chamber. Two small, cylindrical wire cages are used to contain the stimulus mice[14][16].
Procedure:
-
Habituation (Phase 1): Place the test mouse in the center chamber and allow it to freely explore all three empty chambers for 5-10 minutes.
-
Sociability Test (Phase 2): Place an unfamiliar "stranger 1" mouse in one of the wire cages in a side chamber. Place an empty wire cage (novel object) in the other side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Social Novelty Test (Phase 3): Keep the "stranger 1" mouse (now familiar) in its cage. Place a new, unfamiliar "stranger 2" mouse in the previously empty wire cage. Allow the test mouse to explore for another 10 minutes.
-
Data Collection: An automated video-tracking system is used to record:
-
Time spent in each chamber.
-
Time spent sniffing each wire cage.
-
-
Cleaning: Clean the apparatus thoroughly between trials.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to CBDV's mechanism of action and experimental design.
Caption: Putative signaling pathways of CBDV, potentially involving inhibition of 2-AG production and modulation of TRPV1 channels.[21][22]
Caption: A generalized workflow for conducting CBDV behavioral studies in mice, from preparation to data analysis.
References
- 1. This compound is anticonvulsant in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of cannabinoids in animal models of seizures, epilepsy, epileptogenesis, and epilepsy-related neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cannabidiol Increases Seizure Resistance and Improves Behavior in an Scn8a Mouse Model [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Cannabidiol does not display drug abuse potential in mice behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anilocus.com [anilocus.com]
- 9. MPD: JaxCC1: project protocol [phenome.jax.org]
- 10. amuzainc.com [amuzainc.com]
- 11. Open field test for mice [protocols.io]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing sociability using the Three-Chamber Social Interaction Test and the Reciprocal Interaction Test in a genetic mouse model of ASD | springermedizin.de [springermedizin.de]
- 17. Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice [en-journal.org]
- 18. This compound-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cannabidiol (CBD) reduces anxiety-related behavior in mice via an FMRP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An Evaluation of Understudied Phytocannabinoids and Their Effects in Two Neuronal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Technical Support Center: Refinement of Extraction Protocols to Increase Cannabidivarin (CBDV) Yield
Welcome to the technical support center for the optimization of Cannabidivarin (CBDV) extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common issues, and offer detailed methodologies to enhance the yield and purity of CBDV from Cannabis sativa L.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBDV) and why is its extraction challenging?
A1: this compound (CBDV) is a non-psychoactive phytocannabinoid found in the Cannabis sativa plant.[1] Its therapeutic potential is a growing area of research. The primary challenge in CBDV extraction lies in its structural similarity to other cannabinoids, particularly Cannabidiol (CBD), which often leads to co-elution and difficulties in achieving high purity.[1] Furthermore, as a minor cannabinoid in many cannabis varieties, obtaining high yields requires optimized and selective extraction and purification methods.[2]
Q2: Which extraction methods are most suitable for maximizing CBDV yield?
A2: Supercritical CO2 and ethanol extraction are two of the most effective and commonly used methods for cannabinoid extraction, including CBDV.[3] Supercritical CO2 extraction is highly tunable, allowing for the selective extraction of specific cannabinoids by adjusting parameters like pressure and temperature.[4][5] Ethanol extraction is efficient and scalable, with cold ethanol extraction being particularly effective at minimizing the co-extraction of undesirable compounds like chlorophyll and waxes.[6][7]
Q3: How does decarboxylation affect the final CBDV yield?
A3: Decarboxylation is the process of converting the acidic form of cannabinoids (like CBDVA) into their neutral, active forms (like CBDV) through heating.[6] The efficiency of this conversion directly impacts the final yield of neutral CBDV. Incomplete or excessive decarboxylation can lead to lower yields of the target compound. It is a critical step that needs to be carefully controlled for time and temperature to prevent thermal degradation of cannabinoids.[8]
Q4: What are the most effective methods for purifying CBDV from a crude extract?
A4: Chromatographic techniques are essential for purifying CBDV and separating it from other cannabinoids. Flash chromatography and centrifugal partition chromatography (CPC) are powerful methods for this purpose.[2][9] Reversed-phase flash chromatography can effectively separate CBDV from other cannabinoids based on differences in hydrophobicity.[2][10] CPC, a liquid-liquid chromatography technique, offers high-resolution separation without a solid stationary phase, which can prevent irreversible adsorption and sample loss.[11][12][13]
Q5: How can I prevent the degradation of CBDV during extraction and purification?
A5: CBDV, like other cannabinoids, is susceptible to degradation from exposure to light, heat, and oxygen.[14] To minimize degradation, it is crucial to work with amber glassware or protect samples from light, use controlled temperatures during extraction and solvent evaporation, and purge storage containers with an inert gas like nitrogen or argon to remove oxygen.[14] Maintaining an optimal pH between 4 and 6 in solutions can also enhance stability.[14]
Troubleshooting Guide
This guide addresses specific issues that may arise during your CBDV extraction and purification experiments.
| Issue | Potential Causes | Recommended Solutions |
| Low Overall CBDV Yield | - Suboptimal extraction parameters (pressure, temperature, solvent).- Inefficient decarboxylation.- Degradation of CBDV during processing.- Inappropriate choice of cannabis strain with low CBDV content. | - Optimize extraction parameters based on the chosen method (see Experimental Protocols).- Ensure complete decarboxylation by monitoring time and temperature.- Minimize exposure to light, heat, and oxygen throughout the process.- Select a cannabis cultivar known for higher CBDV content. |
| Co-elution of CBDV with CBD | - Insufficient resolution in the chromatographic method.- Similar polarity and hydrophobicity of CBDV and CBD. | - Optimize the mobile phase composition and gradient in your chromatography protocol.- Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl).- Consider using orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase).[15]- Employ advanced techniques like Centrifugal Partition Chromatography (CPC) for higher selectivity.[9] |
| Presence of Pigments (Chlorophyll) in the Final Extract | - Co-extraction of pigments with cannabinoids, especially with polar solvents at room temperature. | - Perform winterization: chill the extract in ethanol to precipitate and filter out waxes and pigments.[8]- Utilize cold ethanol extraction to minimize chlorophyll uptake.[7]- Employ a color remediation step using activated carbon or other adsorbents during filtration. |
| Thermal Degradation of CBDV | - Excessive temperatures during decarboxylation or solvent evaporation. | - Carefully control the temperature during decarboxylation (e.g., 120-140°C) and monitor the conversion.- Use a rotary evaporator with a controlled water bath temperature for solvent removal.- Consider vacuum distillation to lower the boiling points of solvents. |
| Inaccurate CBDV Quantification | - Improper sample preparation.- Co-eluting impurities interfering with the analytical signal.- Non-validated analytical method. | - Ensure complete extraction and filtration of the sample before analysis.- Use a validated HPLC-UV or LC-MS/MS method with a CBDV reference standard for accurate quantification.[16]- Check for peak purity using a Diode Array Detector (DAD) or mass spectrometry. |
Data Presentation
Table 1: Comparison of Common Cannabinoid Extraction Methods
| Extraction Method | Typical Solvent(s) | Operating Pressure | Operating Temperature | Advantages | Disadvantages |
| Supercritical CO2 | Carbon Dioxide | 100-300 bar[5] | 35-60°C[5] | Highly tunable for selectivity, clean solvent-free extract.[4] | High initial equipment cost. |
| Ethanol Extraction | Food-grade Ethanol | Atmospheric | -40°C to Room Temp[7] | Efficient, scalable, GRAS solvent.[6][17] | Can co-extract chlorophyll and waxes, requiring further purification.[7] |
| Hydrocarbon Extraction | Butane, Propane | Atmospheric | Low temperatures | High efficiency for cannabinoid and terpene extraction.[8] | Highly flammable solvents requiring stringent safety protocols.[8] |
Table 2: Overview of CBDV Purification Techniques
| Purification Technique | Principle | Typical Solvents | Advantages | Considerations |
| Flash Chromatography | Separation based on polarity or hydrophobicity on a solid stationary phase.[2] | Hexane/Ethyl Acetate (Normal-Phase), Water/Methanol or Acetonitrile (Reversed-Phase).[2] | Scalable, relatively fast, effective for initial cleanup and isolation.[18][19] | Can lead to sample loss on the column, requires solvent removal. |
| Centrifugal Partition Chromatography (CPC) | Liquid-liquid separation based on partition coefficients of solutes.[11] | Biphasic solvent systems (e.g., Heptane/Ethanol/Water).[20] | High recovery, no solid support (no irreversible adsorption), scalable.[12][13] | Requires optimization of the solvent system for the target compound. |
| Winterization | Precipitation of waxes and lipids at low temperatures.[8] | Ethanol | Simple and effective for removing waxes, fats, and some pigments.[6] | Primarily a pre-purification step. |
Experimental Protocols
Protocol 1: Supercritical CO2 Extraction for CBDV-Rich Extract
-
Biomass Preparation:
-
Grind dried and decarboxylated cannabis material to a particle size of 300-500 µm.
-
The decarboxylation can be performed in a vacuum oven at approximately 120-140°C for 60-90 minutes, or until CO2 evolution ceases.
-
-
Supercritical CO2 Extraction Parameters:
-
Fractionation and Collection:
-
Utilize a two-stage separation process.
-
Separator 1: 60-80 bar and 30-40°C to precipitate heavier compounds like waxes.
-
Separator 2: 40-50 bar and 20-30°C to collect the cannabinoid-rich fraction.
-
Protocol 2: Cold Ethanol Extraction
-
Biomass Preparation:
-
Grind dried, non-decarboxylated cannabis material.
-
-
Extraction:
-
Chill food-grade ethanol (200 proof) to -40°C.[7]
-
Submerge the biomass in the chilled ethanol in a jacketed reactor.
-
Agitate for 30-60 minutes while maintaining the low temperature.
-
-
Filtration and Solvent Recovery:
-
Filter the mixture through a series of progressively finer filters to remove plant material.
-
Perform a winterization step by holding the filtered extract at -20°C for 24-48 hours and then filtering again to remove precipitated waxes.
-
Remove the ethanol using a rotary evaporator with the water bath temperature not exceeding 50°C.
-
Protocol 3: Reversed-Phase Flash Chromatography for CBDV Purification
-
Sample Preparation:
-
Dissolve the crude extract obtained from Protocol 1 or 2 in a minimal amount of the initial mobile phase (e.g., 80% methanol in water).
-
-
Chromatographic Conditions:
-
Column: C18 flash column.[10]
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: Start with a higher polarity mobile phase (e.g., 70-80% B) and gradually increase the concentration of the organic solvent (Mobile Phase B) to elute compounds of increasing hydrophobicity. A shallow gradient is recommended for better separation of CBDV and CBD.
-
Detection: UV at 228 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the elution profile.
-
Analyze the collected fractions by analytical HPLC to identify and pool the fractions containing high-purity CBDV.
-
Protocol 4: Analytical HPLC Method for CBDV Quantification
-
Sample Preparation:
-
Accurately weigh a known amount of the extract.
-
Dissolve in a known volume of methanol or acetonitrile.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient suitable for separating cannabinoids (e.g., 70% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 228 nm.
-
-
Quantification:
-
Prepare a calibration curve using a certified CBDV reference standard.
-
Calculate the concentration of CBDV in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for CBDV Extraction and Purification.
Caption: Troubleshooting Logic for Low CBDV Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]
- 4. extractionmagazine.com [extractionmagazine.com]
- 5. supercriticalfluids.com [supercriticalfluids.com]
- 6. quietmonkcbd.com [quietmonkcbd.com]
- 7. canatura.com [canatura.com]
- 8. benchchem.com [benchchem.com]
- 9. kromaton.com [kromaton.com]
- 10. biotage.com [biotage.com]
- 11. Centrifugal Partition Chromatography (CPC) Archives - Icon Scientific Inc. [iconsci.com]
- 12. Thieme E-Journals - Zeitschrift für Phytotherapie / Abstract [thieme-connect.com]
- 13. Why Centrifugal Partition Chromatography is a Better Way to Extract Cannabidiol for Medical Research | Labcompare.com [labcompare.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Methods of CBD Extraction, Storage and Tincture Blending [acslab.com]
- 18. selekt.biotage.com [selekt.biotage.com]
- 19. Using Flash Chromatography To Remove THC From CBD Oil | Apollo Sciences [apollosciences.com]
- 20. Tetrahydrocannabinol separation from cannabis extracts using centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Addressing Variability in CBDV Concentration
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cannabidivarin (CBDV). Our goal is to help you address the common challenges associated with the variability of CBDV concentration in cannabis extracts, ensuring greater consistency and accuracy in your experimental results.
Troubleshooting Guides
Issue 1: Inconsistent CBDV Concentration Between Batches
Question: We are observing significant batch-to-batch variability in the CBDV concentration of our extracts, despite using the same cannabis strain. What are the potential causes and how can we improve consistency?
Answer: Inconsistent CBDV levels, even from the same strain, are a common challenge. The primary sources of this variability can be traced back to genetic, environmental, and processing factors.
-
Genetic Variability: Even within a single strain, genetic drift can occur, leading to different cannabinoid expressions.[1] Certified seed lots can still produce plants with slight variations in their cannabinoid profiles.[1]
-
Environmental Factors: The cultivation environment heavily influences cannabinoid production.[1] Minor differences in light exposure, temperature, humidity, and soil composition between grows can alter CBDV levels.[1]
-
Harvest Timing: The concentration of cannabinoids changes as the plant matures. Harvesting too early may mean the plant has not reached its full cannabinoid potential, while harvesting too late can lead to degradation of CBDV.[1]
-
Post-Harvest Handling: Inconsistent drying and curing processes can affect the final cannabinoid content.[2]
Recommended Solutions:
-
Standardize Cultivation Conditions: Maintain tight control over environmental parameters such as light intensity and spectrum, temperature, and humidity.[3][4]
-
Optimize Harvest Window: Conduct pilot studies to determine the optimal harvest time for peak CBDV concentration in your specific strain and growing conditions.
-
Consistent Post-Harvest Processing: Implement a standardized protocol for drying and curing, including controlled temperature, humidity, and duration.[2]
-
Genetic Screening: If possible, use genetic markers to select for plants with a higher potential for CBDV production.[5][6][7][8]
Issue 2: Low CBDV Yield in Extracts
Question: Our extraction process is yielding a lower-than-expected concentration of CBDV. How can we optimize our extraction protocol to improve the yield?
Answer: Low CBDV yield can result from an inefficient extraction method, improper sample preparation, or degradation during the process.
-
Choice of Solvent: The polarity of the extraction solvent plays a crucial role. While polar solvents like ethanol are effective, a mixture of polar and non-polar solvents may be more comprehensive for extracting all active compounds.[4]
-
Extraction Parameters: Factors such as temperature, pressure (for scCO2), and extraction time are critical for efficiency.[9]
-
Sample Preparation: The particle size of the ground cannabis material affects the extraction efficiency. A finer grind increases the surface area for solvent interaction.[10]
-
Decarboxylation: Incomplete decarboxylation of the acidic precursor, CBDVA, to CBDV will result in lower yields of the neutral compound.[11][12]
Recommended Solutions:
-
Optimize Extraction Method: For scCO2 extraction, experiment with different temperature and pressure settings.[13] For ethanol extraction, consider using chilled ethanol to minimize the co-extraction of undesirable compounds like chlorophyll and waxes.[10][14]
-
Proper Decarboxylation: Ensure complete decarboxylation by heating the plant material at a controlled temperature and time before extraction. A common starting point is 149°C for 15-20 minutes for high CBD/CBDV strains.[12]
-
Increase Solvent-to-Biomass Ratio: Ensure enough solvent is used to fully saturate the plant material.[15]
-
Perform a Second Extraction: A second pass of the solvent through the biomass can often extract residual CBDV.
Issue 3: Presence of Unexpected Cannabinoids or Degradation Products
Question: Our final extract contains unexpected cannabinoids, such as THC or CBN, and other unknown peaks upon analysis. What could be the cause of this contamination or degradation?
Answer: The presence of unexpected compounds is typically due to degradation of CBDV or co-elution of other cannabinoids during chromatography.
-
Degradation Pathways: CBDV, like other cannabinoids, is susceptible to degradation when exposed to light, heat, oxygen, and acidic or basic conditions.[16][17][18] For instance, under acidic conditions, CBD can convert to THC.[17][18]
-
Oxidation: Exposure to oxygen, especially at elevated temperatures, can lead to the formation of degradation products.[18]
-
Isomerization: The extraction or purification process itself can sometimes cause isomerization of cannabinoids if not properly controlled.
Recommended Solutions:
-
Control Environmental Conditions: Protect samples and extracts from light by using amber vials or foil wrapping.[16] Store extracts at low temperatures (-20°C or -80°C) to minimize thermal degradation.[16][19]
-
Use Inert Atmosphere: During sample preparation and storage, purge vials with an inert gas like nitrogen or argon to displace oxygen.[16]
-
Optimize pH: Maintain a pH between 4 and 6 for solutions containing CBDV to enhance stability.[16]
-
Refine Purification Method: If co-elution is suspected, adjust the chromatographic method (e.g., mobile phase composition, gradient) to improve the separation of individual cannabinoids.[20]
Issue 4: Poor Resolution of CBDV Peak in Chromatography
Question: We are having trouble achieving a sharp, well-resolved peak for CBDV in our HPLC analysis. The peak is either broad or tailing. How can we improve the chromatography?
Answer: Poor peak shape in HPLC is often related to issues with the mobile phase, column, or sample preparation.
-
Mobile Phase Incompatibility: The pH or solvent composition of the mobile phase may not be optimal for CBDV.
-
Column Issues: The column may be contaminated, degraded, or overloaded.[20]
-
Injection Solvent: The solvent used to dissolve the sample for injection may be too strong compared to the initial mobile phase, causing peak distortion.[20]
Recommended Solutions:
-
Adjust Mobile Phase: Modify the mobile phase composition. Using a different organic modifier (e.g., methanol vs. acetonitrile) or adjusting the pH with additives like formic acid can improve peak shape.[20]
-
Optimize Gradient: A shallower gradient can improve the resolution of closely eluting peaks.[20]
-
Check Column Health: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[20]
-
Match Injection Solvent: Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.[20]
Frequently Asked Questions (FAQs)
Question: What are the primary factors influencing CBDV concentration in the cannabis plant? Answer: The concentration of CBDV in cannabis is influenced by a combination of genetic and environmental factors. Genetically, the presence and expression of the cannabidiolic acid (CBDA) synthase gene is crucial for the production of CBD and its precursor, which is related to CBDV production.[7] Environmentally, factors such as temperature, humidity, light intensity, and photoperiod can significantly impact cannabinoid production.[1][21][22]
Question: How does the choice of extraction method affect CBDV concentration and purity? Answer: The extraction method significantly impacts the final CBDV concentration and the purity of the extract.
-
Supercritical CO2 Extraction: This method is highly tunable and can produce clean, solvent-free extracts.[23][24][25] By adjusting temperature and pressure, it's possible to selectively extract certain cannabinoids.
-
Ethanol Extraction: Ethanol is an efficient solvent that can extract a broad range of compounds.[19][26] Cold ethanol extraction is often preferred to minimize the co-extraction of chlorophyll and waxes, leading to a purer final product.[10][14]
-
Hydrocarbon Extraction: Solvents like butane and propane are also used but require extensive post-processing to ensure all residual solvents are removed.
Question: What is the importance of decarboxylation and how does it affect CBDV levels? Answer: Decarboxylation is a critical step that converts the naturally occurring acidic form of cannabinoids (like CBDVA) into their active, neutral forms (like CBDV).[12] This is achieved by applying heat, which removes a carboxyl group.[12] Without proper decarboxylation, the majority of the cannabinoid content in the extract will be in the acidic form, leading to very low levels of CBDV. The process must be carefully controlled, as excessive heat can lead to degradation of the cannabinoids.[11][12]
Question: Which analytical method is best for quantifying CBDV in extracts? Answer: The choice of analytical method depends on the specific requirements of the analysis.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used and reliable method for routine quantification of cannabinoids, including CBDV.[2][27][28]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity, making it ideal for detecting trace amounts of CBDV, especially in complex matrices.[27]
-
Gas Chromatography with Mass Spectrometry (GC-MS): While effective, GC-MS requires derivatization to analyze acidic cannabinoids and the high temperatures can cause decarboxylation during analysis.[27]
Question: How can I prevent the degradation of CBDV in my samples? Answer: To prevent CBDV degradation, it is crucial to control the environmental conditions during storage and handling. Key strategies include:
-
Protection from Light: Store all samples and extracts in amber glass vials or wrapped in foil.[16]
-
Temperature Control: Store samples at low temperatures (-20°C or below) to slow down degradation reactions.[16][19]
-
Oxygen Exclusion: Purge vials with an inert gas like nitrogen or argon before sealing to minimize oxidation.[16]
-
pH Management: Maintain solutions at a slightly acidic to neutral pH (4-6) to prevent acid- or base-catalyzed degradation.[16]
Data Presentation
Table 1: Factors Influencing CBDV Concentration in Cannabis
| Factor | Parameter | Effect on CBDV Concentration | References |
| Genetics | Strain Selection | Strains with high CBD content often have higher CBDV levels. | [29] |
| Genetic Markers | Presence of specific alleles of the CBDA synthase gene is critical. | [7] | |
| Cultivation | Temperature | Optimal temperature ranges (e.g., 21-29°C) promote healthy growth and cannabinoid synthesis. | [3] |
| Light | Higher light intensity can increase biomass and cannabinoid yield. | [4][21] | |
| Photoperiod | The duration of light exposure influences the transition to flowering and cannabinoid production. | [22] | |
| Nutrients | A balanced nutrient regimen is essential for robust growth and cannabinoid production. | [4][30] | |
| Harvest | Timing | Harvesting at peak maturity is crucial to maximize CBDV levels before degradation begins. | [1] |
| Post-Harvest | Drying/Curing | Proper drying and curing preserves cannabinoids and prevents microbial growth. | [2][4] |
| Storage | Improper storage can lead to degradation of CBDV. | [16][18] |
Table 2: Comparison of Analytical Methods for CBDV Quantification
| Method | Principle | Advantages | Disadvantages | References |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Robust, reliable, widely available, suitable for routine QC. | Lower sensitivity compared to MS methods. | [2][27][28] |
| LC-MS/MS | Separation by LC, detection by mass spectrometry. | High sensitivity and selectivity, ideal for trace analysis and complex matrices. | Higher equipment cost and complexity. | [27] |
| GC-MS | Separation by gas chromatography, detection by MS. | Good for volatile compounds, can be used for terpene profiling simultaneously. | Requires derivatization for acidic cannabinoids, high temperatures can cause degradation. | [27] |
Table 3: Overview of Common Extraction Methods for CBDV
| Extraction Method | Principle | Advantages | Disadvantages | References |
| Supercritical CO2 | Uses CO2 at its supercritical state as a solvent. | Clean, solvent-free, highly tunable for selectivity. | High initial equipment cost. | [13][23][24][25] |
| Ethanol | Uses ethanol as a solvent to dissolve cannabinoids. | Cost-effective, scalable, can extract a broad range of compounds. | Can co-extract chlorophyll and waxes, requiring further purification. | [10][14][15][19][26] |
| Hydrocarbon | Uses solvents like butane or propane. | Efficient at extracting cannabinoids and terpenes. | Solvents are flammable, requires extensive purging to ensure product safety. |
Experimental Protocols
Protocol 1: Supercritical CO2 (scCO2) Extraction of CBDV from Cannabis Biomass
This protocol provides a general guideline for scCO2 extraction. Optimal parameters may vary depending on the specific equipment and biomass.
-
Material Preparation:
-
Dry the cannabis biomass to a moisture content of 10-12%.
-
Grind the dried material to a particle size of 200-400 microns.
-
Decarboxylate the ground material by heating in an oven (e.g., 149°C for 15-20 minutes).[12]
-
-
Extraction:
-
Load the decarboxylated biomass into the extraction vessel of the scCO2 extractor.[23]
-
Set the extraction parameters. A common starting point for cannabinoid extraction is a pressure of 250 bar and a temperature of 55°C.[13][31]
-
Pump supercritical CO2 through the extraction vessel.[23] The scCO2 will dissolve the cannabinoids and other compounds.
-
The CO2-extract mixture flows into a separator vessel where the pressure is lowered, causing the extract to precipitate out while the CO2 returns to a gaseous state.[24]
-
-
Collection and Post-Processing:
-
Collect the crude extract from the separator.
-
The crude extract can be further purified using techniques like winterization (dissolving in ethanol and freezing to remove fats and waxes) and chromatography.
-
Protocol 2: Quantification of CBDV in Cannabis Extracts using HPLC-UV
This protocol is a general method for the quantification of CBDV. It should be validated for your specific instrumentation and samples.
-
Standard Preparation:
-
Prepare a stock solution of a certified CBDV reference standard in methanol or acetonitrile (e.g., 1 mg/mL).
-
Create a series of calibration standards by serially diluting the stock solution to known concentrations (e.g., 0.5 to 100 µg/mL).[28]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the cannabis extract.
-
Dissolve the extract in a known volume of methanol or acetonitrile.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.2 µm syringe filter into an HPLC vial.[32] A further dilution may be necessary to bring the CBDV concentration within the calibration range.
-
-
HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm).[32]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[33]
-
Flow Rate: 1.5 mL/min.[32]
-
Column Temperature: 40°C.[32]
-
Injection Volume: 20 µL.[32]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the CBDV standard against its concentration.
-
Identify the CBDV peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the CBDV concentration in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Factors influencing the final concentration of CBDV in cannabis extracts.
Caption: Experimental workflow for CBDV extraction and quantification.
Caption: A logical troubleshooting flow for inconsistent CBDV concentration.
References
- 1. sjlabsandanalytics.com [sjlabsandanalytics.com]
- 2. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance [mdpi.com]
- 3. Maximizing Cannabis Cultivation Efficiency: Expert Tips - PsyCann Advisors - Canna Consultants [psycannadvisors.com]
- 4. floraflex.com [floraflex.com]
- 5. marijuanamoment.net [marijuanamoment.net]
- 6. enjoythefarm.com [enjoythefarm.com]
- 7. Highly Predictive Genetic Markers Distinguish Drug-Type from Fiber-Type Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alphatype.co [alphatype.co]
- 9. Acidic Cannabinoid Decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the cold ethanol extraction method? [buffaloextracts.com]
- 11. thecbggurus.com [thecbggurus.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Supercritical Carbon Dioxide Fluid Extraction of Medicinal Cannabis from Quebec | MDPI [mdpi.com]
- 14. canatura.com [canatura.com]
- 15. laballey.com [laballey.com]
- 16. benchchem.com [benchchem.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. broughton-group.com [broughton-group.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. hort [journals.ashs.org]
- 22. Optimizing Photoperiod Switch to Maximize Floral Biomass and Cannabinoid Yield in Cannabis sativa L.: A Meta-Analytic Quantile Regression Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The process of supercritical CO2 extraction for CBD [essentiapura.com]
- 24. hempgazette.com [hempgazette.com]
- 25. tjoolaard.be [tjoolaard.be]
- 26. quietmonkcbd.com [quietmonkcbd.com]
- 27. benchchem.com [benchchem.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. floraflex.com [floraflex.com]
- 30. researchgate.net [researchgate.net]
- 31. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. unitedchem.com [unitedchem.com]
- 33. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Cannabidivarin (CBDV) in Formulation Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Cannabidivarin (CBDV).
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues in your CBDV formulations.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of CBDV potency in the formulation. | Exposure to Light, Heat, or Oxygen: CBDV, like other cannabinoids, is sensitive to environmental factors that accelerate degradation.[1][2] | - Store formulations in amber or opaque containers to protect from light.[1] - Maintain storage at controlled room temperature or refrigerated conditions (2-8°C) for enhanced stability.[3] - Purge the headspace of containers with an inert gas like nitrogen or argon to minimize oxygen exposure. |
| Inappropriate pH: Acidic or alkaline conditions can catalyze the degradation of cannabinoids.[1][2][4] | - Measure and adjust the pH of your formulation to a range of 4-6, which is generally optimal for cannabinoid stability.[4] - Use appropriate buffer systems to maintain a stable pH throughout the shelf-life of the product. | |
| Appearance of unknown peaks in HPLC/UPLC analysis. | Degradation Products: The new peaks are likely degradation products of CBDV, such as Cannabinol (CBN) or other oxidized derivatives.[1][5] | - Characterize the degradation products using mass spectrometry (LC-MS/MS) to understand the degradation pathway.[6][7] - Re-evaluate your storage conditions and formulation composition to mitigate the specific type of degradation observed (e.g., add antioxidants for oxidation). |
| Phase separation or precipitation in liquid formulations. | Poor Solubility: CBDV is a lipophilic compound with low aqueous solubility, which can lead to it falling out of solution, especially in aqueous-based formulations.[8] | - Consider using lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or liposomes to improve solubility and stability. - Incorporate co-solvents (e.g., ethanol, propylene glycol) or surfactants to enhance the solubility of CBDV in the formulation.[8] |
| Color change in the formulation (e.g., turning yellow or pink). | Oxidation: This is a common sign of oxidative degradation of cannabinoids. | - Incorporate antioxidants such as BHT (butylated hydroxytoluene), BHA (butylated hydroxyanisole), or tocopherol (Vitamin E) into your formulation. - Minimize headspace oxygen in your packaging as mentioned above. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of CBDV in formulations?
A1: The stability of CBDV is primarily affected by temperature, light, oxygen, and the pH of the formulation.[1][2] Elevated temperatures, exposure to UV light, and the presence of oxygen can lead to oxidative degradation and loss of potency.[1][3] Acidic or alkaline pH conditions can also catalyze degradation reactions.[2][4]
Q2: What are the expected degradation products of CBDV?
A2: The primary degradation pathway for Cannabidivarinic Acid (CBDVA), the precursor to CBDV, is decarboxylation to form CBDV when exposed to heat.[1] Further degradation of CBDV, similar to CBD, can occur through oxidation to form various quinones and other related compounds. Under certain acidic conditions, there is also a potential for isomerization to other cannabinoid structures.[2]
Q3: How can I enhance the stability of CBDV in my formulations?
A3: Several strategies can be employed to enhance CBDV stability:
-
Encapsulation: Nanoencapsulation technologies, such as liposomes and polymeric nanoparticles, can protect CBDV from environmental factors.
-
Use of Antioxidants: Incorporating antioxidants can prevent oxidative degradation.
-
Lipid-Based Formulations: Formulating CBDV in oils or lipid-based systems can improve its stability and bioavailability.[8]
-
pH Control: Maintaining an optimal pH range (4-6) is crucial for preventing acid or base-catalyzed degradation.[4]
-
Controlled Storage: Storing the formulation in airtight, light-resistant containers at low temperatures is essential.[3]
Q4: What are the recommended storage conditions for CBDV and its formulations?
A4: For long-term stability, pure CBDV should be stored at -20°C in a tightly sealed container, protected from light. CBDV formulations should be stored in airtight, light-resistant containers, ideally under refrigerated conditions (2-8°C).[3]
Q5: Which analytical methods are suitable for monitoring CBDV stability?
A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and cost-effective method for routine quantification of CBDV in formulations.[6][7][9] For higher sensitivity and specificity, especially when identifying degradation products, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[6][7] Gas Chromatography (GC) can also be used, but may require derivatization to avoid thermal degradation of cannabinoids during analysis.[10]
Experimental Protocols
Protocol 1: Forced Degradation Study of CBDV
Objective: To identify potential degradation pathways and the stability-indicating nature of the analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of CBDV in methanol or ethanol.
-
Acid and Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl (acid) and 0.1 M NaOH (base) in separate vials.
-
Incubate the vials at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
Analyze samples at regular intervals.
-
-
Thermal Degradation:
-
Place a sample of the stock solution in an oven at 80°C.
-
Analyze at specified time points.
-
-
Photodegradation:
-
Expose a sample of the stock solution to a light source in a photostability chamber.
-
Keep a control sample in the dark.
-
Analyze both samples at specified time points.
-
-
Analysis: Analyze all stressed samples and controls using a validated HPLC-UV or LC-MS/MS method. Compare the chromatograms to identify and quantify degradation products.
Protocol 2: Long-Term Stability Testing of a CBDV Formulation
Objective: To determine the shelf-life of a CBDV formulation under recommended storage conditions.
Methodology:
-
Sample Preparation: Prepare at least three batches of the final CBDV formulation in its intended packaging.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule:
-
Long-term: Pull samples at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Pull samples at 0, 1, 3, and 6 months.
-
-
Analytical Testing: At each time point, analyze the samples for:
-
CBDV content (assay)
-
Degradation products (purity)
-
Appearance (color, clarity)
-
pH
-
Other relevant parameters based on the formulation type (e.g., particle size for nanoemulsions).
-
-
Data Analysis: Plot the concentration of CBDV against time for each storage condition. The shelf-life is typically defined as the time it takes for the concentration to decrease to 90% of its initial value.
Data Presentation
Table 1: Hypothetical Stability Data for CBDV in a Nanoemulsion Formulation under Accelerated Conditions (40°C / 75% RH)
| Time (Months) | CBDV Assay (%) | Total Degradants (%) | Appearance | pH |
| 0 | 100.2 | <0.1 | Clear, colorless | 5.5 |
| 1 | 98.5 | 0.8 | Clear, colorless | 5.4 |
| 3 | 95.1 | 2.5 | Clear, pale yellow | 5.2 |
| 6 | 90.3 | 5.1 | Clear, yellow | 5.0 |
Visualizations
Caption: Primary degradation pathways of CBDV.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2020240184A1 - Cannabinoid formulations - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Off-Target Effects of Cannabidivarin (CBDV) in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Cannabidivarin (CBDV) in cellular assays. The focus is on identifying and mitigating potential off-target effects to ensure the validity and accuracy of experimental results.
FAQs: Understanding and Addressing Off-Target Effects of CBDV
Q1: What are the known primary molecular targets of CBDV?
This compound (CBDV) is a non-psychoactive phytocannabinoid that, unlike Δ9-tetrahydrocannabinol (THC), exhibits low affinity for the canonical cannabinoid receptors CB1 and CB2.[1][2] Its primary molecular targets are believed to be the transient receptor potential (TRP) ion channels. Specifically, CBDV has been shown to dose-dependently activate and subsequently desensitize TRPV1, TRPV2, and TRPA1 channels.[3] This desensitization is a potential mechanism for its observed anticonvulsant effects.[3] Additionally, CBDV may modulate the endocannabinoid system, for instance, by inhibiting the diacylglycerol lipase-α, a key enzyme in the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3]
Q2: What are the potential off-target effects of CBDV that I should be aware of in my cellular assays?
While a comprehensive off-target profile for CBDV is still under investigation, its structural similarity to cannabidiol (CBD) suggests potential interactions with a broader range of cellular targets. Researchers should be mindful of the following potential off-target effects, largely extrapolated from studies on CBD and other cannabinoids:
-
G-Protein Coupled Receptors (GPCRs): Although CBDV has low affinity for CB1 and CB2 receptors, cannabinoids as a class can interact with other GPCRs.[4] For instance, CBD has been shown to interact with various GPCRs, including serotonin, adenosine, and opioid receptors.[5]
-
Nuclear Receptors: There is growing evidence that cannabinoids can interact with nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs).[6][7] CBD is a known agonist of PPARγ, which can influence gene expression related to metabolism and inflammation.[6][8] Given its structural similarity, CBDV may also interact with PPARs.
-
Ion Channels: Beyond its primary targets (TRPV1, TRPV2, TRPA1), CBDV's effects on other ion channels cannot be ruled out.
-
Enzymes: CBDV's known inhibition of diacylglycerol lipase-α suggests that it may interact with other enzymes involved in lipid signaling or other cellular pathways.[3]
-
Non-specific Membrane Effects: Due to its lipophilic nature, high concentrations of CBDV may lead to non-specific interactions with the cell membrane, potentially altering its fluidity and the function of membrane-bound proteins.
Q3: My experimental results with CBDV are inconsistent. What could be the cause?
Inconsistent results in cellular assays with CBDV can stem from several factors, including:
-
Compound Stability and Solubility: CBDV, like other cannabinoids, has low aqueous solubility.[3] Precipitation of the compound in cell culture media can lead to inconsistent effective concentrations. Ensure proper solubilization, for example, by using a suitable solvent like DMSO at a final concentration that is non-toxic to the cells (typically <0.1%).
-
Cell Line Variability: Different cell lines may have varying expression levels of CBDV's on- and off-targets, leading to different responses.
-
Off-Target Effects: At higher concentrations, off-target effects can become more pronounced and may mask or alter the on-target effects, leading to variability in the observed phenotype.
-
Assay Interference: CBDV's chemical properties could potentially interfere with certain assay reagents or detection methods. It is crucial to include appropriate controls to rule out such interference.
Q4: How can I confirm that the observed cellular effect of CBDV is due to its interaction with my target of interest?
Validating that an observed phenotype is a direct result of CBDV's interaction with a specific target is crucial. Here are several strategies:
-
Use of Knockout/Knockdown Cell Lines: The most definitive way to validate an on-target effect is to use a cell line where the target gene has been knocked out (e.g., using CRISPR-Cas9) or its expression is knocked down (e.g., using siRNA or shRNA).[9][10] If the effect of CBDV is absent in these cells compared to the wild-type control, it strongly suggests an on-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[11][12][13][14] The principle is that ligand binding increases the thermal stability of the target protein. A shift in the protein's melting curve in the presence of CBDV indicates target engagement.
-
Use of Selective Antagonists: If a selective antagonist for your target of interest is available, co-treatment with the antagonist should block the effect of CBDV if it is acting through that target.
-
Structure-Activity Relationship (SAR) Studies: Testing analogs of CBDV with different affinities for the target can help establish a correlation between target engagement and the cellular response.
Troubleshooting Guide: Mitigating Off-Target Effects in Practice
This guide provides practical steps to minimize and troubleshoot off-target effects when working with CBDV in cellular assays.
| Problem | Potential Cause | Recommended Solution |
| High Cytotoxicity at Low CBDV Concentrations | Compound precipitation leading to non-specific cell death. | Visually inspect for precipitates. Determine CBDV's solubility in your specific media and work below this limit. Consider using a carrier protein like BSA to improve solubility. |
| Off-target toxicity through essential cellular pathways. | Perform a broad off-target screening panel (e.g., against kinases, GPCRs) to identify potential liabilities.[15] | |
| Assay interference. | Run a cell-free control to check for direct interaction between CBDV and your assay reagents. | |
| Inconsistent or Unexplained Phenotypic Effects | Engagement of multiple on- and off-targets. | Use the lowest effective concentration of CBDV to maximize specificity.[16] |
| Cell line-specific off-target expression. | Confirm findings in multiple, distinct cell lines that express the primary target. | |
| Non-specific binding to assay surfaces or proteins. | Include blocking agents like bovine serum albumin (BSA) in your assay buffers. Consider using low-binding plates. | |
| Difficulty in Validating On-Target Effects | Weak or transient target engagement. | Optimize assay conditions (e.g., incubation time, temperature) to better capture the interaction. |
| Lack of appropriate validation tools. | If knockout cell lines are not available, consider generating them using CRISPR-Cas9. Explore the feasibility of a CETSA for your target. | |
| The observed effect is a downstream consequence of multiple pathways. | Use pathway inhibitors to dissect the signaling cascade downstream of your primary target. |
Quantitative Data Summary
The following tables summarize available quantitative data for CBDV. It is important to note that comprehensive, direct comparative data for on- and off-target activities of CBDV are limited. Much of the data on off-target interactions is inferred from studies on the structurally similar CBD.
Table 1: Cytotoxicity of CBDV in Various Cell Lines (MTT Assay)
| Cell Line | IC50 (µM) after 72h exposure |
| HepG2 (Human Liver Cancer) | 19.74 |
| Caco-2 (Human Colorectal Adenocarcinoma) | 46.02 |
| TelCOFS02MA (Human Foreskin Fibroblast) | 42.30 |
| Data from Pagano et al., 2021.[17] |
Table 2: Receptor Binding Affinities (Ki) and Functional Activity (EC50/IC50) of CBDV and CBD
| Target | Compound | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Assay Type | Reference |
| CB1 Receptor | CBDV | Low Affinity | High concentrations required for functional activity | GTPγS binding, cAMP inhibition, β-arrestin recruitment | [1] |
| CB2 Receptor | CBDV | Low Affinity (one study suggests Ki = 0.57 µM) | More potent and efficacious agonist than at CB1 | [5]S) GTPγS binding, cAMP inhibition, β-arrestin recruitment | [1],[2] |
| TRPV1 | CBDV | - | - | Patch-clamp analysis | [3] |
| TRPV2 | CBDV | - | - | Patch-clamp analysis | [3] |
| TRPA1 | CBDV | - | - | Patch-clamp analysis | [3] |
| PPARγ | CBD | - | Agonist activity | Reporter gene assays | [6] |
Note: Quantitative binding and functional data for CBDV at many potential off-targets are not yet well-defined in the literature. Data for CBD on PPARγ is included for comparative purposes due to structural similarity.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for performing a CETSA to confirm the binding of CBDV to a specific target protein.
-
Cell Culture and Treatment:
-
Culture cells known to express the target protein to a suitable confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or a range of CBDV concentrations for a predetermined time.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of the target protein in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature for both vehicle- and CBDV-treated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of CBDV indicates target stabilization and engagement.
-
Protocol 2: Validating On-Target Effects using CRISPR-Cas9 Knockout Cell Lines
This protocol outlines the general workflow for using knockout cell lines to validate CBDV's on-target effects.
-
Generation of Knockout Cell Line:
-
Design and validate guide RNAs (gRNAs) targeting the gene of your protein of interest.
-
Deliver the gRNAs and Cas9 nuclease into your cell line of choice (e.g., via transfection or lentiviral transduction).
-
Select and isolate single-cell clones.
-
-
Validation of Knockout:
-
Verify the gene knockout at the genomic level using PCR and Sanger sequencing.
-
Confirm the absence of the target protein expression by Western blotting.
-
-
Phenotypic Assay:
-
Perform your cellular assay of interest on both the wild-type and knockout cell lines in parallel.
-
Treat both cell lines with a range of CBDV concentrations.
-
-
Data Analysis:
-
Compare the dose-response curves of CBDV in the wild-type and knockout cell lines.
-
If the cellular effect observed in the wild-type cells is significantly diminished or absent in the knockout cells, it provides strong evidence for an on-target effect.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C19H26O2 | CID 11601669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. elevate-holistics.com [elevate-holistics.com]
- 5. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabidiol goes nuclear: The role of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabinoids go nuclear: evidence for activation of peroxisome proliferator‐activated receptors | Scilit [scilit.com]
- 8. CBD, PPARs & Gene Expression | Project CBD [projectcbd.org]
- 9. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 10. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. benchchem.com [benchchem.com]
- 16. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cannabidivarin (CBDV) and Cannabidiol (CBD) Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Cannabidivarin (CBDV) and Cannabidiol (CBD), two non-psychoactive cannabinoids derived from the Cannabis sativa plant. While structurally similar, subtle differences in their molecular makeup lead to distinct pharmacological profiles and therapeutic potentials. This analysis is supported by preclinical and clinical data, with detailed experimental protocols and visual representations of key biological pathways.
Chemical Distinction
The primary structural difference between CBDV and CBD lies in the length of their alkyl side chain. CBD possesses a pentyl (5-carbon) chain, while CBDV has a shorter propyl (3-carbon) chain.[1] This variation influences their interactions with biological targets, resulting in differing therapeutic effects.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the efficacy of CBDV and CBD in several key therapeutic areas.
Table 1: Anticonvulsant Activity
| Parameter | This compound (CBDV) | Cannabidiol (CBD) | Animal Model |
| ED50 (Clonic Convulsion) | 64 mg/kg | 80 mg/kg | Audiogenic Seizure (Mouse) |
| Effect on PTZ-induced Seizures (200 mg/kg) | Significantly delayed seizure onset | No significant effect on onset latency | Pentylenetetrazol (PTZ)-induced Seizure (Rat) |
| Effect on PTZ-induced Seizure Severity (100 mg/kg) | No significant effect | Significantly reduced severity | Pentylenetetrazol (PTZ)-induced Seizure (Rat) |
| Rett Syndrome (Phase 1 Clinical Trial) | Median 79% reduction in mean monthly seizure frequency (10 mg/kg/day)[2][3] | Not reported in a comparable study | Human |
| Dravet & Lennox-Gastaut Syndromes (Clinical Trials) | Not extensively studied | 37-49% reduction in seizure frequency (10-20 mg/kg/day)[4] | Human |
Table 2: Efficacy in Autism Spectrum Disorder (ASD) Models
| Parameter | This compound (CBDV) | Cannabidiol (CBD) | Animal Model |
| Social Behavior Deficits | Restored social interaction at 20 mg/kg and 100 mg/kg[3] | Rescued social deficits at 20 mg/kg[5] | Valproic Acid (VPA)-induced Autism (Rat) / BTBR Mouse Model |
| Repetitive Behaviors (Self-Grooming) | Normalized at 20 mg/kg[6] | Attenuated at 50 mg/kg[5] | VPA-induced Autism (Rat) / BTBR Mouse Model |
| Hyperlocomotion | Normalized at 2, 20, and 100 mg/kg[3] | Attenuated at 50 mg/kg[5] | VPA-induced Autism (Rat) / BTBR Mouse Model |
| Short-Term Memory Deficits | Reversed at 2, 20, and 100 mg/kg[6] | Not reported in a comparable study | VPA-induced Autism (Rat) |
Table 3: Receptor Binding Affinities (Ki)
| Receptor | This compound (CBDV) | Cannabidiol (CBD) |
| CB1 | Low affinity | Low affinity |
| CB2 | Low affinity | Low affinity (reported as a weak inverse agonist/antagonist) |
| TRPV1 | Agonist | Agonist |
Table 4: Comparative Pharmacokinetics (Mouse, Oral Administration)
| Parameter | This compound (CBDV) | Cannabidiol (CBD) |
| Tmax (Brain) | 60 min | 120-240 min |
| Tmax (Plasma) | 30 min | 120-240 min |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Pentylenetetrazol (PTZ)-Induced Seizure Model in Rodents
This model is widely utilized to assess the anticonvulsant potential of novel compounds.
Objective: To evaluate the efficacy of a compound in protecting against chemically-induced clonic-tonic seizures.
Animals: Male Wistar rats or C57BL/6 mice are commonly used.[7][8]
Procedure:
-
Animals are acclimatized to the testing environment for at least one hour before the experiment.
-
The test compound (CBDV or CBD) or a vehicle control is administered via a specified route (e.g., intraperitoneal injection) at predetermined doses.
-
After a specific pretreatment time (e.g., 30-60 minutes), a convulsant dose of PTZ (e.g., 30-35 mg/kg for mice, 50 mg/kg followed by 30 mg/kg for rats) is injected intraperitoneally.[7][9]
-
Animals are immediately placed in an observation chamber and monitored for seizure activity for a period of 30 minutes.[8]
Parameters Measured:
-
Latency to First Seizure: Time from PTZ injection to the onset of the first myoclonic jerk or generalized clonic seizure.[10]
-
Seizure Severity: Scored on a standardized scale (e.g., Racine scale).
-
Mortality Rate: The percentage of animals that do not survive the induced seizure.
In Vitro Anti-Inflammatory Assay in Macrophages
This assay is used to assess the potential of compounds to mitigate the inflammatory response in immune cells.
Objective: To measure the effect of a compound on the production of inflammatory mediators by macrophages.
Cell Line: The RAW264.7 murine macrophage cell line is commonly used.[11]
Procedure:
-
RAW264.7 cells are cultured to an appropriate density in a suitable medium.[12]
-
Cells are pre-treated with various concentrations of the test compound (CBDV or CBD) or vehicle for a specified time (e.g., 1 hour).[11]
-
Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.[11]
-
After an incubation period (e.g., 24 hours), the cell supernatant is collected for analysis.[11]
Parameters Measured:
-
Nitric Oxide (NO) Production: Measured using the Griess reagent.[11]
-
Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6): Quantified using ELISA kits.[11]
Assessment of Autism-Like Behaviors in Rodent Models
Objective: To evaluate the effects of a compound on the core behavioral symptoms of ASD in established rodent models.
Animal Models:
-
Valproic Acid (VPA)-induced Autism Model: Prenatal exposure to VPA in rats induces behavioral phenotypes resembling ASD.[3]
-
BTBR T+ Itpr3tf/J (BTBR) Mouse Model: An inbred mouse strain that exhibits idiopathic autism-like behaviors.[5]
Behavioral Assays:
-
Three-Chamber Social Interaction Test: This test assesses sociability by measuring the time a subject animal spends in a chamber with a novel animal versus an empty chamber or a chamber with a familiar animal.[1]
-
Marble Burying Test: This test measures repetitive and compulsive-like behavior by quantifying the number of marbles an animal buries in its bedding within a specific timeframe.[7][13]
-
Self-Grooming Test: An observer records the time the animal spends engaged in self-grooming behaviors, which is often increased in rodent models of ASD.[2]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the known signaling pathways for CBDV and CBD, highlighting their molecular targets and downstream effects.
References
- 1. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Strategies for Assessing Autistic-Like Behaviors in Mice [jove.com]
- 3. This compound Treatment Ameliorates Autism-Like Behaviors and Restores Hippocampal Endocannabinoid System and Glia Alterations Induced by Prenatal Valproic Acid Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cannabidiol is a behavioral modulator in BTBR mouse model of idiopathic autism [frontiersin.org]
- 6. scholarworks.arcadia.edu [scholarworks.arcadia.edu]
- 7. mmpc.org [mmpc.org]
- 8. Cannabinoid Therapeutics in Chronic Neuropathic Pain: From Animal Research to Human Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Object Burying Test for Assessment of Obsessive Compulsive Behaviors in Mice. | Semantic Scholar [semanticscholar.org]
- 10. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 13. Marble Burying [protocols.io]
Validating the Anticonvulsant Effects of Cannabidivarin (CBDV) Across Diverse Seizure Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant properties of cannabidivarin (CBDV) as demonstrated in a range of preclinical seizure models. The data presented herein is collated from key studies to offer an objective overview of CBDV's efficacy, supported by detailed experimental protocols and visual representations of workflows and potential mechanisms of action.
Quantitative Analysis of CBDV's Anticonvulsant Efficacy
The anticonvulsant profile of CBDV has been systematically evaluated across several well-established in vivo and in vitro seizure models. The following tables summarize the quantitative outcomes of these investigations.
Table 1: Efficacy of Purified CBDV in Rodent Seizure Models
| Seizure Model | Species | CBDV Dose Range (mg/kg) | Route of Administration | Key Anticonvulsant Effects | References |
| Maximal Electroshock (MES) | Mouse | 50-200 | Intraperitoneal (i.p.) | Significant reduction in tonic hindlimb extension at ≥100 mg/kg. | [1][2] |
| Audiogenic Seizures | Mouse | 50-200 | i.p. | Significant attenuation of seizures at ≥50 mg/kg; 90% of animals seizure-free at 200 mg/kg. | [1][2] |
| Pentylenetetrazole (PTZ) | Rat | 50-200 | i.p. | Significant anticonvulsant effects at ≥100 mg/kg, including reduced seizure severity and delayed onset. | [1][2] |
| Pentylenetetrazole (PTZ) | Rat | 400 | Oral (p.o.) | Significantly decreased seizure severity and increased latency to the first seizure. | [1][3] |
| Pilocarpine-Induced Seizures | Rat | 200 | i.p. | No significant effect when administered alone. | [1][2] |
Table 2: Efficacy of CBDV in Combination with Antiepileptic Drugs (AEDs)
| Seizure Model | Species | CBDV Dose (mg/kg) | Co-administered AED | Key Synergistic Effects | References |
| Pilocarpine-Induced Seizures | Rat | 200 | Valproate (VPA) | Significantly attenuated seizure severity and mortality. | [1][2] |
| Pilocarpine-Induced Seizures | Rat | 200 | Phenobarbital | Significantly attenuated seizure severity. | [1][2] |
| Pentylenetetrazole (PTZ) | Rat | 200 | Ethosuximide (ESM) | Significantly improved seizure severity and onset latency. | [1] |
| Pentylenetetrazole (PTZ) | Rat | 200 | Valproate (VPA) | Limited effect, primarily a delay in seizure onset. | [1] |
Table 3: Efficacy of CBDV-Rich Botanical Drug Substance (BDS) in Rodent Seizure Models
| Seizure Model | Species | CBDV BDS Dose Range (mg/kg) | Route of Administration | Key Anticonvulsant Effects | References |
| Pentylenetetrazole (PTZ) | Rat | ≥100 | Not specified | Significant anticonvulsant effects. | [4][5] |
| Audiogenic Seizures | Mouse | ≥87 | Not specified | Significant anticonvulsant effects. | [4][5] |
| Pilocarpine-Induced Seizures | Rat | ≥100 | Not specified | Suppressed convulsions. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are summaries of the experimental protocols used in the cited studies to evaluate CBDV's anticonvulsant effects.
1. Maximal Electroshock (MES) Seizure Model
-
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
-
Procedure:
-
Animals are administered CBDV (50-200 mg/kg, i.p.) or vehicle.
-
After a set pre-treatment time (e.g., 2 hours for CBD), a brief electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.[6]
-
The primary endpoint is the presence or absence of a tonic hindlimb extension, indicating a full-blown seizure.
-
-
Parameters Measured: Percentage of animals protected from tonic hindlimb extension.[1]
2. Pentylenetetrazole (PTZ) Seizure Model
-
Objective: To evaluate a compound's ability to prevent clonic seizures induced by the GABA-A receptor antagonist PTZ, modeling generalized myoclonic and absence seizures.
-
Species: Male Wistar rats.[1]
-
Procedure:
-
Rats are pre-treated with CBDV (50-400 mg/kg, i.p. or p.o.) or vehicle.
-
Following the pre-treatment period, a convulsant dose of PTZ (e.g., 90 mg/kg) is administered.[1]
-
Animals are observed for a specified period (e.g., 30 minutes) for seizure activity.
-
-
Parameters Measured: Seizure severity (using a standardized rating scale), latency to the first seizure sign, and mortality rate.[1][3]
3. Audiogenic Seizure Model
-
Objective: To assess anticonvulsant effects in a genetic model of reflex epilepsy, where seizures are induced by a high-intensity auditory stimulus.
-
Species: DBA/2 mice, which are genetically susceptible to sound-induced seizures.[8]
-
Procedure:
-
Mice are administered CBDV (50-200 mg/kg, i.p.) or vehicle.
-
After the pre-treatment time, individual mice are placed in an acoustic chamber.
-
A high-intensity auditory stimulus (e.g., a bell or siren) is presented for a fixed duration (e.g., 60 seconds).
-
-
Parameters Measured: Seizure severity, incidence of tonic-clonic seizures, and percentage of seizure-free animals.[1]
4. Pilocarpine-Induced Seizure Model
-
Objective: To model temporal lobe epilepsy, characterized by prolonged seizures (status epilepticus) and subsequent neuronal damage.
-
Species: Male Wistar rats.[1]
-
Procedure:
-
Animals are pre-treated with CBDV (e.g., 200 mg/kg, i.p.), often in combination with a conventional AED, or vehicle.
-
Seizures are induced by the administration of the cholinergic agonist pilocarpine.
-
Behavioral seizures are monitored and scored over several hours.
-
-
Parameters Measured: Seizure severity, mortality rate, and the percentage of animals experiencing the most severe seizures.[1]
5. In Vitro Electrophysiology Models
-
Objective: To investigate the direct effects of a compound on neuronal hyperexcitability in brain tissue.
-
Preparation: Hippocampal brain slices from rats.[1]
-
Procedure:
-
Epileptiform activity (status epilepticus-like local field potentials, LFPs) is induced in the brain slices by applying either 4-aminopyridine (4-AP) or by using a Mg2+-free artificial cerebrospinal fluid.[1][2]
-
CBDV (1-100 μM) is applied to the slices, and changes in epileptiform activity are recorded using multi-electrode arrays.
-
-
Parameters Measured: Amplitude, duration, and frequency of epileptiform LFPs.[1][9]
Visualizing Workflows and Mechanisms
To further elucidate the evaluation process and the current understanding of CBDV's action, the following diagrams are provided.
Caption: Hypothesized anticonvulsant mechanism of action for CBDV.
Summary and Implications
The collective evidence demonstrates that this compound is an effective anticonvulsant across a variety of preclinical seizure models. [1]Its efficacy in models of generalized seizures, such as the MES, PTZ, and audiogenic tests, is particularly noteworthy. [1][2]While CBDV alone shows limited efficacy in the pilocarpine model of temporal lobe epilepsy, its ability to significantly enhance the effects of conventional AEDs like valproate and phenobarbital suggests a potential role as an adjunctive therapy. [1][2] Crucially, the anticonvulsant effects of CBDV appear to be mediated through mechanisms independent of the CB1 cannabinoid receptor, which is responsible for the psychoactive effects of THC. [4][10]This suggests a favorable side effect profile, as CBDV is not expected to produce psychotropic effects. [3]Furthermore, studies have shown that anticonvulsant doses of CBDV do not adversely affect motor function. [1][3]The molecular underpinnings of CBDV's action may involve the modulation of epilepsy-related gene expression and potential interactions with the GABAergic system. [3][11] These findings strongly support the continued investigation of CBDV as a novel antiepileptic drug. Its broad efficacy and favorable safety profile in preclinical models warrant further exploration in chronic epilepsy models and eventual clinical trials for various human epilepsies.
References
- 1. This compound is anticonvulsant in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is anticonvulsant in mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (CBDV) suppresses pentylenetetrazole (PTZ)-induced increases in epilepsy-related gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of cannabidiol and Δ9-tetrahydrocannabinol, alone and in combination, in the maximal electroshock seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. medicinalgenomics.com [medicinalgenomics.com]
- 9. researchgate.net [researchgate.net]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 11. Cannabis in epilepsy: From clinical practice to basic research focusing on the possible role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cannabidivarin (CBDV) Quantification: A Cross-Validation of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Cannabidivarin (CBDV) is paramount for ensuring the quality, safety, and efficacy of therapeutic products. This guide provides a comprehensive cross-validation of the most common analytical methods employed for CBDV quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). We present a comparative analysis of their performance, detailed experimental protocols, and supporting data to facilitate informed decisions in method selection and implementation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for CBDV quantification hinges on a variety of factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and available resources. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of CBDV, based on a review of validated methods.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | Typically in the µg/mL range | Can achieve ng/mL to pg/mL levels | Typically in the µg/mL to ng/mL range |
| Limit of Quantification (LOQ) | Typically in the µg/mL range.[1][2] A fast HPLC-DAD method reported an LOQ of 10 μg/mL. | Can achieve ng/mL to pg/mL levels.[3][4] One method reported an LLOQ of 5 ng/mL.[3] | Can range from 0.034 to 0.1 μg/mL.[1] One method reported an LLOQ of 0.2 μg/mL.[5] |
| Accuracy (% Recovery) | Typically within 85-115% | Typically within 85-115% | Typically within 95-103% at LLOQ levels |
| Precision (%RSD) | Intra-day and inter-day precision typically < 15% | Intra-day and inter-day precision typically < 15% | Intra-day precision: 3.9–13.8 %; Inter-day precision: 4.7–14.1 %[1] |
| Selectivity | Good, but potential for co-elution with other cannabinoids. | Excellent, provides mass information for unambiguous peak identification.[6] | Good, but derivatization is often required to prevent decarboxylation of acidic cannabinoids.[6] |
| Matrix Effects | Less susceptible compared to MS-based methods. | Can be sensitive to matrix effects, requiring careful sample preparation.[6] | Susceptible to matrix effects; derivatization can introduce variability. |
| Cost | Lower initial investment and operational costs.[6] | Higher initial investment and maintenance costs.[6] | Moderate initial investment and operational costs. |
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a general workflow for the cross-validation of analytical methods for CBDV quantification. This process ensures that the selected methods are fit for their intended purpose and yield reliable and comparable results.
Detailed Experimental Protocols
Sample Preparation (General Protocol)
A standardized extraction protocol is crucial for obtaining reliable and reproducible results.[6]
-
Homogenization: For solid samples like plant material, dry and homogenize 0.5 g of the material.[6] For oil samples, directly proceed to the extraction step.
-
Extraction:
-
Solvent: A common solvent mixture for cannabinoid extraction is methanol and chloroform (9:1 v/v).[6] Greener alternatives like 80% methanol can also be effective.[6] For vape oils, a mixture of methanol and chloroform (90:10, v/v) can be used.[7]
-
Procedure: Add 10 mL of the extraction solvent to the homogenized sample.[6] Sonicate for 15 minutes in an ultrasonic bath, followed by centrifugation at 4000 rpm for 10 minutes.[6]
-
-
Filtration: Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter prior to injection.[6]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for routine quality control.[8]
-
Instrument: Agilent 1260 Infinity II HPLC with a Diode-Array Detector (DAD) or equivalent.[6]
-
Column: C18 column (e.g., Kinetex or Poroshell), 4.6 x 150 mm, 5 µm.[6]
-
Mobile Phase:
-
Gradient Elution: 70% B to 95% B over 15 minutes.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 228 nm.[6]
-
Injection Volume: 10 µL.[6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[8]
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 3 x 100 mm, 2.6 µm).[3]
-
Mobile Phase:
-
Gradient Elution: 75% B to 98% B over 5 minutes.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for CBDV.
-
Injection Volume: 2 µL.[6]
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a viable alternative, particularly when the analysis of other volatile compounds is also required.[8] However, it often necessitates a derivatization step.[6]
-
Instrument: Agilent 8890/5977B Gas Chromatograph/Mass Selective Detector or equivalent.[9]
-
Derivatization:
-
Dry down the sample extract under a gentle stream of nitrogen.[9]
-
Reconstitute in a suitable solvent like ethyl acetate.[9]
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl chloride (TCMS).[9]
-
Heat the mixture (e.g., 70 °C for 60 minutes) to ensure complete derivatization.[9]
-
-
GC Conditions:
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized CBDV.
-
Conclusion
The choice of the optimal method for CBDV quantification is a balance between the required analytical performance and practical considerations. HPLC-UV is a reliable and widely accessible technique suitable for routine quality control of products where CBDV is a major component.[8] LC-MS/MS is the method of choice for high-sensitivity applications, such as the analysis of biological samples or the detection of trace levels of CBDV in complex matrices.[8] GC-MS is a viable alternative, particularly when the analysis of other volatile compounds like terpenes is also required, but the need for derivatization adds a step to the workflow.[8] A thorough method validation as outlined in this guide is crucial to ensure the generation of accurate and reliable data for any chosen method.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Cannabidivarin (CBDV) and Other Non-Psychoactive Cannabinoids
For Immediate Release
This guide provides a detailed comparison of the neuroprotective properties of cannabidivarin (CBDV) with other non-psychoactive cannabinoids, including cannabidiol (CBD), cannabigerol (CBG), and cannabichromene (CBC). The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current experimental data to inform future research and therapeutic development.
Executive Summary
Neurodegenerative diseases and acute neuronal injury represent significant challenges in modern medicine. Non-psychoactive cannabinoids are emerging as promising therapeutic agents due to their potential to protect neurons from damage and death. While cannabidiol (CBD) is the most studied in this regard, other minor cannabinoids like this compound (CBDV), cannabigerol (CBG), and cannabichromene (CBC) are also demonstrating significant neuroprotective capabilities. This guide presents a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their effects.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of these cannabinoids have been evaluated across various in vitro and in vivo models, assessing their ability to mitigate neuronal damage from insults such as oxidative stress, excitotoxicity, and inflammation. The following tables summarize key quantitative findings from these studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, cross-study comparisons should be interpreted with caution.
Table 1: In Vitro Neuroprotection Against Oxidative Stress
| Cannabinoid | Cell Model | Insult | Concentration Range | Outcome | Reference |
| CBDV | Astrocytes | Oxygen-Glucose Deprivation (OGD) | 10 nM - 10 µM | Attenuated levels of IL-6 and LDH. | |
| CBD | SH-SY5Y cells | Hydrogen Peroxide (H₂O₂) | 0.5 µM - 1 µM | Increased cell viability by ~20-30%. | [1] |
| Primary cortical neurons | Hydrogen Peroxide (H₂O₂) | 0.5 µM - 1 µM | Reduced cell damage by approximately 50%. | [2] | |
| CBG | Astrocytes | Oxygen-Glucose Deprivation (OGD) | 10 nM - 3 µM | Attenuated levels of IL-6 and LDH. | |
| CTX-TNA2 astrocytes | Hydrogen Peroxide (H₂O₂) | 1 nM | Protected cells from oxidative damage. | ||
| CBC | Neural Stem/Progenitor Cells | --- | Not Specified | Increased cell viability. | [3] |
Table 2: In Vivo Neuroprotection in Animal Models
| Cannabinoid | Animal Model | Insult/Disease Model | Dosing Regimen | Outcome | Reference |
| CBDV | Mecp2 mutant mice | Rett Syndrome | Not Specified | Improved neurobehavioral abnormalities. | [4] |
| CBD | Mice | Middle Cerebral Artery Occlusion (MCAO) | 10 mg/kg, i.p. | Reduced neurological deficits and neurodegeneration. | [5] |
| Mice | Aβ-induced neuroinflammation | Daily treatment | Prevented cognitive impairment. | [6] | |
| CBG | Mice | 3-Nitropropionate (3-NP) induced toxicity | Not Specified | Preserved striatal neurons and improved motor deficits. | [7] |
| R6/2 mice | Huntington's Disease | Not Specified | Modest improvement in motor deficits. | [7] | |
| CBC | Not extensively studied in vivo for neuroprotection. | --- | --- | --- |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of cannabinoid neuroprotective effects.
Oxygen-Glucose Deprivation (OGD) Model
This in vitro model simulates ischemic/hypoxic conditions.
-
Cell Culture : Primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) are cultured in appropriate media and conditions until they reach the desired confluence.
-
OGD Induction : The culture medium is replaced with a glucose-free medium. The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂). The duration of OGD can vary (e.g., 3-4 hours) depending on the cell type and the desired severity of injury.[8]
-
Reperfusion : Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to normoxic conditions (95% air, 5% CO₂) for a specified period (e.g., 24 hours).[9]
-
Treatment : Cannabinoids are typically added to the culture medium before, during, or after the OGD period to assess their protective effects.
-
Assessment of Neuroprotection : Cell viability is measured using assays such as MTT or LDH release. Apoptosis can be quantified by measuring caspase-3 activity or using TUNEL staining.[10]
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is used to study the anti-inflammatory effects of cannabinoids on microglial cells.
-
Cell Culture : Microglial cell lines (e.g., BV-2) or primary microglia are cultured.
-
Treatment : Cells are pre-treated with various concentrations of the cannabinoid for a specified time (e.g., 1 hour).
-
Inflammation Induction : Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation : Cells are incubated with LPS and the cannabinoid for a set period (e.g., 24 hours).
-
Assessment of Anti-inflammatory Effects : The production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell supernatant is measured using techniques like the Griess assay and ELISA.
Signaling Pathways in Cannabinoid-Mediated Neuroprotection
The neuroprotective effects of these cannabinoids are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known mechanisms.
Caption: CBDV's anti-neuroinflammatory pathway.[11]
Caption: CBD's multifaceted neuroprotective pathways.[12]
Caption: CBG's neuroprotective signaling.[13]
Caption: CBC's neuroprotective mechanisms.[14]
Conclusion and Future Directions
The available evidence suggests that CBDV, alongside CBD, CBG, and CBC, holds significant promise as a neuroprotective agent. Each of these non-psychoactive cannabinoids exhibits unique mechanisms of action, suggesting they may be suited for different therapeutic applications in the context of neurological disorders.
A critical gap in the current research landscape is the lack of head-to-head comparative studies that evaluate these cannabinoids under standardized experimental conditions. Such studies are essential for establishing a clear hierarchy of efficacy and for elucidating the specific pathological contexts in which each compound may be most effective.
Future research should focus on:
-
Direct comparative studies of CBDV, CBD, CBG, and CBC in various models of neurodegeneration and neuronal injury.
-
Elucidation of the full range of signaling pathways involved in their neuroprotective effects.
-
In vivo studies to confirm the therapeutic potential observed in vitro and to assess their pharmacokinetic and safety profiles.
By addressing these research priorities, the scientific community can unlock the full therapeutic potential of this promising class of compounds for the benefit of patients with neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Protective Effects of Cannabidiol (CBD) against Qxidative Stress, but Not Excitotoxic-Related Neuronal Cell Damage—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THC, CBD and minor cannabinoid CBDV differently modulate hippocampal neurons firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabidiol Exerts a Neuroprotective and Glia-Balancing Effect in the Subacute Phase of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabidiol and Other Cannabinoids Reduce Microglial Activation In Vitro and In Vivo: Relevance to Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Properties of Cannabigerol in Huntington’s Disease: Studies in R6/2 Mice and 3-Nitropropionate-lesioned Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabidiol attenuates OGD/R-induced damage by enhancing mitochondrial bioenergetics and modulating glucose metabolism via pentose-phosphate pathway in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound alleviates neuroinflammation by targeting TLR4 co-receptor MD2 and improves morphine-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotection of Cannabidiol, Its Synthetic Derivatives and Combination Preparations against Microglia-Mediated Neuroinflammation in Neurological Disorders [mdpi.com]
- 13. Development of An Oral Treatment with the PPAR-γ-Acting Cannabinoid VCE-003.2 Against the Inflammation-Driven Neuronal Deterioration in Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antinociceptive Effects of Cannabichromene (CBC) in Mice: Insights from von Frey, Tail-Flick, Formalin, and Acetone Tests - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Preclinical Cannabidivarin (CBDV) Findings for Autism Spectrum Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of preclinical findings for Cannabidivarin (CBDV) in animal models of Autism Spectrum Disorder (ASD), juxtaposed with other potential therapeutic alternatives. The data presented herein is intended to offer an objective overview to inform further research and drug development efforts in the field.
Executive Summary
Preclinical research has identified this compound (CBDV), a non-psychoactive phytocannabinoid, as a promising candidate for alleviating core and associated symptoms of Autism Spectrum Disorder (ASD). Studies, primarily in the valproic acid (VPA) rat model of autism, demonstrate CBDV's efficacy in reversing social deficits, repetitive behaviors, and memory impairments. Mechanistically, CBDV appears to modulate the endocannabinoid system and reduce neuroinflammation in key brain regions. This guide compares the preclinical data of CBDV with other investigational compounds for ASD, including Arbaclofen, Balovaptan, Nitro-Synapsin, and Oxytocin, to provide a comprehensive overview of the current landscape of preclinical ASD therapeutics.
Comparative Analysis of Preclinical Efficacy
The following tables summarize the quantitative data from key preclinical studies on CBDV and its alternatives. The primary focus is on behavioral outcomes relevant to ASD core symptoms and associated features.
Table 1: Effects on Social Behavior
| Compound | Animal Model | Assay | Key Findings | Citation(s) |
| CBDV | VPA-induced rat model of autism | Three-Chamber Social Interaction Test | Restored social preference, with doses of 20 and 100 mg/kg significantly increasing time spent with an unfamiliar rat compared to VPA-vehicle controls.[1] | [1] |
| Arbaclofen | 16p11.2 deletion mouse model | Social Interaction Test | Improved social interaction deficits. | [2][3][4] |
| Nitro-Synapsin | MEF2C haploinsufficiency mouse model | Three-Chamber Social Interaction Test | Boosted social interest and restored preference for investigating a mouse over an object.[5] | [5] |
| Oxytocin | Cntnap2 knockout mouse model | Social Interaction Test | Early postnatal treatment normalized social behavior in adult mice (p=0.004).[6] | [6] |
| Balovaptan | - | - | Preclinical studies suggested improvement in social behavior. | [7] |
Table 2: Effects on Repetitive Behaviors
| Compound | Animal Model | Assay | Key Findings | Citation(s) |
| CBDV | VPA-induced rat model of autism | Self-Grooming Test | A 20 mg/kg symptomatic dose significantly reduced excessive self-grooming time.[1][8] | [1][8] |
| Arbaclofen | Fragile X syndrome mouse model | - | Decreased autism-like repetitive behaviors.[3] | [3] |
| Nitro-Synapsin | MEF2C haploinsufficiency mouse model | Hole-Board Test, Marble Burying | Alleviated some repetitive behaviors.[5] | [5] |
| Oxytocin | - | - | Some studies suggest a reduction in repetitive behaviors. | [9] |
| Balovaptan | - | - | Preclinical evidence suggests potential to reduce repetitive behaviors. | [7] |
Table 3: Effects on Cognitive Function
| Compound | Animal Model | Assay | Key Findings | Citation(s) |
| CBDV | VPA-induced rat model of autism | Novel Object Recognition Test | Reversed short-term memory deficits at a dose of 20 mg/kg.[1][8][10] | [1][8][10] |
| Arbaclofen | 16p11.2 deletion mouse model | Novel Object Recognition Test | Rescued cognitive deficits in recognition memory.[11] | [11] |
| Nitro-Synapsin | MEF2C haploinsufficiency mouse model | - | Showed improvements in memory.[5] | [5] |
| Oxytocin | - | - | - | - |
| Balovaptan | - | - | - | - |
Table 4: Effects on Neuroinflammation and the Endocannabinoid System
| Compound | Animal Model | Brain Region | Key Findings | Citation(s) |
| CBDV | VPA-induced rat model of autism | Hippocampus | Restored levels of CB1 receptor, FAAH, and MAGL. Reduced levels of neuroinflammatory markers GFAP, CD11b, and TNF-α.[1][8] | [1][8] |
| Arbaclofen | - | - | - | - |
| Nitro-Synapsin | MEF2C haploinsufficiency mouse model | Hippocampus, Frontal Cortex | Restored the ratio of excitatory to inhibitory neurons.[5] | [5] |
| Oxytocin | - | - | - | - |
| Balovaptan | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Valproic Acid (VPA) Rat Model of Autism
Pregnant Sprague-Dawley rats are administered a single intraperitoneal (i.p.) injection of 500 mg/kg sodium valproate on gestational day 12.5. Control animals receive a saline injection. The offspring of these rats are then used for subsequent behavioral and neurochemical analyses.[1][12]
Three-Chamber Social Interaction Test
The apparatus consists of a three-chambered box. The test has three phases:
-
Habituation: The subject rat is placed in the central chamber and allowed to explore all three empty chambers for 10 minutes.
-
Sociability Phase: An unfamiliar "stranger" rat is placed in a wire cage in one of the side chambers. The subject rat is placed back in the center chamber and the time spent in each chamber and interacting with the caged rat is recorded for 10 minutes.
-
Social Novelty Phase: A second, novel "stranger" rat is placed in the wire cage in the opposite side chamber. The subject rat's exploration time in each chamber and interaction time with each caged rat is recorded for 10 minutes.
Novel Object Recognition Test
This test assesses short-term memory.
-
Habituation: The rat is allowed to explore an empty open-field arena.
-
Familiarization Phase: The rat is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Test Phase: After a set delay, the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded. A preference for the novel object indicates memory of the familiar one.
Self-Grooming Test
The rat is placed in an empty, clean cage and videotaped for a set period (e.g., 10 minutes). The total time spent engaging in self-grooming behaviors is then scored by a trained observer. An increase in self-grooming is considered a repetitive behavior analogous to those seen in ASD.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and mechanisms of action for CBDV and its alternatives.
Caption: Proposed mechanism of CBDV in the VPA model of ASD.
Caption: Simplified signaling pathways of alternative ASD therapeutics.
Discussion and Future Directions
The preclinical evidence for CBDV in the VPA rat model of autism is compelling, demonstrating statistically significant improvements in core behavioral domains and associated neurochemical imbalances.[1][8] The restoration of endocannabinoid system homeostasis and the reduction of neuroinflammation are key mechanistic insights that warrant further investigation.
In comparison, other potential therapeutics target different neurotransmitter systems. Arbaclofen's agonism of GABA-B receptors aims to enhance inhibitory tone, which is hypothesized to be deficient in some forms of ASD.[3][11] Nitro-Synapsin, an NMDA receptor antagonist, works to reduce excessive excitatory signaling, another proposed neurobiological mechanism in autism.[5][13][14] Oxytocin and the vasopressin antagonist Balovaptan target neuropeptide systems critically involved in social behavior.[6][7][9]
While these alternatives show promise in their respective preclinical models, the quantitative data for CBDV in the VPA model appears robust and covers a wider range of ASD-relevant phenotypes in a single compound. However, it is crucial to acknowledge that these comparisons are across different animal models and experimental paradigms, which can influence outcomes.
Future research should focus on:
-
Exploration of other ASD models: Evaluating CBDV's efficacy in genetic models of ASD, such as the BTBR or Shank3 mouse models, would strengthen its translational potential.[15][16][17][18][19][20]
-
Elucidation of downstream signaling: Further research is needed to fully delineate the molecular pathways downstream of CBDV's interaction with the endocannabinoid system and its anti-inflammatory effects.
-
Safety and toxicology studies: Comprehensive long-term safety and toxicology studies are essential before advancing to clinical trials.
References
- 1. This compound Treatment Ameliorates Autism-Like Behaviors and Restores Hippocampal Endocannabinoid System and Glia Alterations Induced by Prenatal Valproic Acid Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Preclinical Validation of Arbaclofen (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trials of arbaclofen for autism yield mixed results | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 4. SFARI | Clinical trial of arbaclofen for 16p11.2 deletion has launched [sfari.org]
- 5. Modified Alzheimer’s drug may treat some forms of autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. clinicaltrial.be [clinicaltrial.be]
- 8. researchgate.net [researchgate.net]
- 9. Promoting social behavior with oxytocin in high-functioning autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabis and Cannabinoid Use in Autism Spectrum DisorderCannabis Central [veriheal.com]
- 11. biorxiv.org [biorxiv.org]
- 12. realmofcaring.org [realmofcaring.org]
- 13. Potential New Autism Drug Shows Promise in Mice | Lab Manager [labmanager.com]
- 14. NitroSynapsin therapy for a mouse MEF2C haploinsufficiency model of human autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cannabidiol is a behavioral modulator in BTBR mouse model of idiopathic autism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Cannabidiol is a behavioral modulator in BTBR mouse model of idiopathic autism [frontiersin.org]
- 20. Cannabis compound improves sociability in autism mouse model | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
Comparative Analysis of the Anti-inflammatory Pathways of Cannabidivarin (CBDV) and Cannabidiol (CBD)
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory mechanisms of Cannabidivarin (CBDV) and Cannabidiol (CBD), supported by experimental data.
Both CBDV and CBD are non-psychoactive cannabinoids derived from the Cannabis sativa plant that have garnered significant interest for their therapeutic potential, particularly for their anti-inflammatory properties.[1][2] While structurally similar, subtle differences in their molecular makeup lead to distinct pharmacological effects and interactions with the body's endocannabinoid system and other signaling pathways.[1][3] This guide delves into their comparative anti-inflammatory actions, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes key quantitative data from in vitro studies, highlighting the relative potency and efficacy of CBDV and CBD in modulating inflammatory responses.
| Parameter | CBDV | CBD | Cell Model | Inflammatory Stimulus | Source |
| Inhibition of Nitric Oxide (NO) Production (IC50) | 0.5 ± 0.3 μM | Not explicitly compared in the same study | BV-2 (microglial cells) | Lipopolysaccharide (LPS) | [4] |
| Inhibition of Pro-inflammatory Cytokines | Dose-dependent reduction of IL-1β, IL-6, and TNF-α mRNA | Dose-dependent reduction of IL-1β, IL-6, and TNF-α | BV-2 (microglial cells), THP-1 (macrophages), Primary Human Bronchial Epithelial Cells | Lipopolysaccharide (LPS) | [4][5] |
Key Anti-inflammatory Pathways and Mechanisms
CBDV and CBD exert their anti-inflammatory effects through a multi-targeted approach, engaging with various receptors and signaling cascades. While there is an overlap in their mechanisms, notable differences exist.
This compound (CBDV):
Emerging research indicates that CBDV's anti-inflammatory actions are significantly mediated through its interaction with Toll-like receptor 4 (TLR4) signaling and Transient Receptor Potential (TRP) channels.[4][6]
-
TLR4 Signaling: A key finding is that CBDV directly targets the TLR4 co-receptor MD2.[4] By binding to MD2, CBDV inhibits the downstream activation of major inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like JNK, ERK, and p38.[4] This leads to a dose-dependent reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4]
-
TRP Channels: CBDV is known to activate and desensitize TRP channels, including TRPV1, TRPV2, and TRPA1.[6][7][8] These channels are involved in pain perception and inflammation.[6] The activation and subsequent desensitization of these receptors may contribute to its analgesic and anti-inflammatory effects.[6][8]
Cannabidiol (CBD):
CBD's anti-inflammatory mechanisms are more extensively studied and appear to be broader, involving a wider range of receptors and pathways.
-
Cannabinoid Receptors (CB1 and CB2): While CBD has a low affinity for CB1 and CB2 receptors, it can act as a negative allosteric modulator of CB1 and may exhibit inverse agonism at CB2 receptors.[[“]][10] Its interaction with CB2 receptors, which are highly expressed in immune cells, is thought to contribute to its anti-inflammatory effects.[[“]][11]
-
TRPV1 Channels: Similar to CBDV, CBD is an agonist of TRPV1 channels.[12][13] Activation of TRPV1 can lead to its desensitization, which is a proposed mechanism for CBD's pain-relieving and anti-inflammatory actions.[13][14]
-
GPR55: CBD acts as an antagonist at the G protein-coupled receptor 55 (GPR55).[10][15] Activation of GPR55 can promote pro-inflammatory responses, so CBD's antagonism at this receptor likely contributes to its anti-inflammatory profile.[15][16][17]
-
PPARγ Activation: CBD can bind to and activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating inflammation.[18] Activation of PPARγ can lead to the suppression of pro-inflammatory gene expression.[10][18]
-
NF-κB and STAT3 Pathways: CBD has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[15][18] It can also up-regulate the phosphorylation of STAT3, a transcription factor with complex roles in inflammation.[15]
-
Adenosine Signaling: CBD can enhance adenosine signaling by inhibiting its reuptake.[11] Adenosine is known to have anti-inflammatory properties.[11]
Signaling Pathway Diagrams
Caption: CBDV's primary anti-inflammatory pathway via TLR4/MD2 inhibition.
Caption: CBD's multi-target anti-inflammatory pathways.
Experimental Protocols
The following provides a generalized methodology for an in vitro assay to assess the anti-inflammatory effects of cannabinoids, based on common experimental designs.
In Vitro Lipopolysaccharide (LPS)-Induced Inflammation Model in Macrophages
1. Cell Culture and Differentiation:
-
Culture human THP-1 monocytes or murine RAW 264.7 macrophages in RPMI-1640 or DMEM, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified 5% CO2 incubator.
-
For THP-1 cells, induce differentiation into a macrophage-like phenotype by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48 hours.[19]
-
After differentiation, wash the adherent cells with Phosphate-Buffered Saline (PBS) and allow them to rest in fresh, PMA-free media for 24 hours before stimulation.[19]
2. Cannabinoid Treatment and Inflammatory Challenge:
-
Seed the differentiated macrophages into 96-well or 24-well plates at an appropriate density.
-
Pre-treat the cells with varying concentrations of CBDV or CBD (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) from E. coli at a concentration of 100 ng/mL to 1 µg/mL.[20]
3. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: After 24 hours of LPS stimulation, collect the cell culture supernatant. Measure the accumulation of nitrite, a stable product of NO, using the Griess Reagent System according to the manufacturer's protocol.
-
Cytokine Analysis: Collect the cell culture supernatant at a specified time point (e.g., 6, 12, or 24 hours) post-LPS stimulation.[21] Analyze the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based assay (e.g., Luminex).[21][22]
-
Gene Expression Analysis: After a shorter incubation period (e.g., 4-6 hours), lyse the cells and extract total RNA. Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA expression levels of inflammatory genes (e.g., Nos2, Tnf, Il6, Il1b), using a housekeeping gene (e.g., Gapdh or Actb) for normalization.
4. Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for NO production.
-
Compare the levels of cytokines and gene expression between vehicle-treated and cannabinoid-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-inflammatory screening of cannabinoids.
Conclusion
Both CBDV and CBD demonstrate significant anti-inflammatory properties, but they operate through partially distinct molecular pathways. CBDV's targeted inhibition of the TLR4/MD2 complex presents a novel mechanism for a cannabinoid.[4] In contrast, CBD's anti-inflammatory action is characterized by its promiscuous targeting of multiple pathways, including TRPV1, GPR55, and PPARγ.[10][12][18]
This comparative analysis underscores the nuanced pharmacology of these two cannabinoids. For researchers and drug development professionals, these differences may offer opportunities to target specific inflammatory conditions more effectively. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential in various inflammatory disease models.
References
- 1. elevate-holistics.com [elevate-holistics.com]
- 2. zenleafdispensaries.com [zenleafdispensaries.com]
- 3. What is CBDV? Is It Better Than CBD? - Lord Of CBD [lordofcbd.fr]
- 4. This compound alleviates neuroinflammation by targeting TLR4 co-receptor MD2 and improves morphine-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoids Alleviate the LPS-Induced Cytokine Storm via Attenuating NLRP3 Inflammasome Signaling and TYK2-Mediated STAT3 Signaling Pathways In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rrmeds.com [rrmeds.com]
- 7. baymedica.com [baymedica.com]
- 8. This compound (CBDV): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. consensus.app [consensus.app]
- 10. Antioxidative and Anti-Inflammatory Properties of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anti-Inflammatory Effects of CBD: A Revolution in Progress - Lord Of CBD [lordofcbd.fr]
- 12. bunyiphemp.com.au [bunyiphemp.com.au]
- 13. Vanilloid TRPV1 receptor mediates the antihyperalgesic effect of the nonpsychoactive cannabinoid, cannabidiol, in a rat model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]
- 16. Expression of Cannabinoid Receptor GPR55 in Human Gingival Fibroblasts and Anti-inflammatory Effects of Cannabidiol via GPR55 [jstage.jst.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Cannabinoids Alleviate the LPS-Induced Cytokine Storm via Attenuating NLRP3 Inflammasome Signaling and TYK2-Mediated STAT3 Signaling Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic vs. Plant-Derived Cannabidivarin (CBDV)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic and plant-derived Cannabidivarin (CBDV), a non-intoxicating cannabinoid with therapeutic potential. While direct head-to-head clinical trials are lacking, this document synthesizes available preclinical and clinical data to offer a comprehensive overview of their respective properties, efficacy, and purity profiles.
Data Presentation: A Comparative Overview
The primary distinction between synthetic and plant-derived CBDV lies in their source and resulting impurity profiles. Synthetic CBDV is produced through chemical synthesis, offering high purity with potential for specific process-related impurities.[1] Plant-derived CBDV is extracted from Cannabis sativa L., which may result in extracts containing a spectrum of other cannabinoids and terpenes, alongside potential agricultural contaminants.[2]
Table 1: General Characteristics and Purity
| Feature | Synthetic this compound | Plant-Derived this compound |
| Source | Chemical Synthesis | Extraction from Cannabis sativa L. |
| Typical Purity | >99% achievable | Varies; can be >99% in isolate form |
| Common Impurities | Residual solvents, reaction byproducts | Other cannabinoids (e.g., CBDB, CBD), terpenes, pesticides, heavy metals |
| Stereochemistry | Can be controlled to produce specific isomers | Naturally occurring (-) enantiomer |
Table 2: Comparative Efficacy Data (Indirect Comparison)
Direct comparative efficacy studies are not yet available. The following table presents data from separate studies on synthetic and plant-derived CBDV in the context of seizure models.
| Parameter | Synthetic CBDV | Plant-Derived CBDV (GWP42006) | Animal Model/Study Population |
| Anticonvulsant Effect (PTZ model) | Suppressed seizures in P10 and P20 rats[3][4] | Not explicitly tested in this model in available literature | Pentylenetetrazole (PTZ)-induced seizures in rats |
| Anticonvulsant Effect (MES model) | Suppressed seizures in P20 rats[3][4] | Showed anticonvulsant effects in various in vivo models[5] | Maximal Electroshock (MES) seizure model in rats |
| Focal Seizure Reduction (Clinical) | Not clinically tested | 40.5% reduction (though not statistically significant from placebo)[5] | Phase 2 trial in adults with focal seizures[5] |
Experimental Protocols
In Vivo Anticonvulsant Activity Assessment: Pentylenetetrazole (PTZ) Model
This model is a standard for screening compounds with potential efficacy against generalized seizures.
-
Objective: To evaluate the ability of a test compound to protect against chemically-induced clonic-tonic seizures.
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
-
Procedure:
-
Animals are administered the test compound (synthetic or plant-derived CBDV) or vehicle via a specified route (e.g., intraperitoneal injection).
-
After a predetermined absorption period, a subcutaneous injection of Pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg) is administered.
-
Animals are immediately placed in an observation chamber and monitored for seizure activity for at least 30 minutes.
-
-
Parameters Measured:
-
Latency to first seizure: Time from PTZ injection to the onset of the first clonic seizure.
-
Seizure Severity: Scored on a standardized scale (e.g., Racine scale).[6]
-
In Vitro Neuroprotection Assay: Chemical Ischemia Model
This assay assesses the potential of a compound to protect neurons from ischemic damage.
-
Objective: To measure the neuroprotective effect of a compound against chemically-induced ischemia in a neuronal cell line.
-
Cell Line: Mouse hippocampal cell line (e.g., HT22).
-
Procedure:
-
Neuronal cells are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test compound (synthetic or plant-derived CBDV) for a specified duration.
-
Chemical ischemia is induced by exposing the cells to a medium that mimics ischemic conditions (e.g., glucose deprivation and exposure to a mitochondrial complex I inhibitor like iodoacetic acid).
-
After the ischemic insult, cell viability is assessed.
-
-
Parameters Measured:
-
Cell Viability: Measured using assays such as the MTT assay, which quantifies metabolic activity.
-
Biochemical Markers: Measurement of ATP levels and intracellular glutathione to assess metabolic function and oxidative stress.[7]
-
In Vitro Anti-Inflammatory Assay: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This assay evaluates the potential of a compound to reduce the inflammatory response in immune cells.
-
Objective: To measure the effect of a compound on the production of inflammatory mediators by macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Macrophages are cultured and then stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.
-
The cells are concurrently treated with the test compound (synthetic or plant-derived CBDV) at various concentrations.
-
After an incubation period, the cell culture supernatant and cell lysates are collected for analysis.
-
-
Parameters Measured:
-
Nitric Oxide (NO) Production: Measured in the supernatant using the Griess assay.
-
Pro-inflammatory Cytokine Levels: Levels of cytokines such as TNF-α and IL-6 are quantified in the supernatant using ELISA.
-
Signaling Pathway Activation: Phosphorylation of key inflammatory signaling proteins like NF-κB and MAPKs is assessed in cell lysates via Western blot.[8][9]
-
Mandatory Visualizations
CBDV Signaling Pathways
Experimental Workflow for Anticonvulsant Drug Screening
Conclusion
The available evidence suggests that both synthetic and highly purified plant-derived CBDV are pharmacologically active. Synthetic CBDV offers the advantage of high purity and consistency, free from other cannabinoids that could confound experimental results.[1] Plant-derived CBDV, particularly in less purified forms, may contain other compounds that could contribute to an "entourage effect," though this is an area that requires further investigation. For research and drug development, the choice between synthetic and plant-derived CBDV will depend on the specific experimental goals, the need for a highly controlled single-molecule agent versus a broader-spectrum extract, and regulatory considerations. Ultimately, the purity and consistency of the final product are paramount, regardless of the source.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unimore.it [iris.unimore.it]
- 3. Preclinical safety and efficacy of this compound for early life seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical safety and efficacy of this compound for early life seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 2 Randomized Controlled Trial of the Efficacy and Safety of this compound as Add-on Therapy in Participants with Inadequately Controlled Focal Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Dialogue: A Comparative Guide to Cannabidivarin's Interaction with TRP Channels
For Immediate Release
A Comprehensive Analysis of Cannabidivarin's (CBDV) Agonist and Antagonist Activity on Transient Receptor Potential (TRP) Channels, Providing a Crucial Resource for Researchers in Neuroscience, Pharmacology, and Drug Development.
This guide offers an in-depth comparison of the experimental validation of this compound's (CBDV) interaction with key members of the Transient Receptor Potential (TRP) channel family, including TRPV1, TRPV2, TRPA1, and TRPM8. The data presented herein, compiled from peer-reviewed studies, provides a quantitative and methodological framework for understanding the nuanced engagement of this non-psychotropic cannabinoid with these critical cellular sensors. This information is intended to empower researchers and drug development professionals in their exploration of CBDV's therapeutic potential.
Quantitative Comparison of CBDV Interaction with TRP Channels
The following table summarizes the key quantitative parameters of CBDV's interaction with various TRP channels. The data has been primarily derived from electrophysiological studies, predominantly utilizing the whole-cell patch-clamp technique on HEK293 cells transiently or stably expressing the channel of interest.
| TRP Channel | CBDV Interaction | Reported Potency (EC50/IC50) | Key Experimental Observations | Reference Compound (Potency) |
| TRPV1 (Human) | Agonist | EC50: 56 μM[1] | Dose-dependent activation and rapid desensitization.[2][3][4] | Capsaicin (Agonist) |
| TRPV2 (Rat) | Agonist | EC50 for CBD: 3.7 μM | CBDV exhibits dose-dependent activation.[2][5] | 2-APB (Agonist) |
| TRPV2 (Human) | Agonist | EC50 for CBD: 31.7 μM | CBDV exhibits dose-dependent activation. | 2-APB (Agonist) |
| TRPA1 | Agonist | Potent Agonist (Specific EC50 not reported) | Dose-dependent activation (observed at 3, 10, and 30 μM).[4][6] | Mustard Oil (Agonist) |
| TRPM8 | Antagonist | Antagonistic activity confirmed (Specific IC50 not reported) | CBDV is reported to be a TRPM8 antagonist.[2] | Menthol (Agonist) |
Experimental Protocols
The validation of CBDV's interaction with TRP channels predominantly relies on the whole-cell patch-clamp electrophysiology technique performed on Human Embryonic Kidney 293 (HEK293) cells heterologously expressing the specific TRP channel subtype.
Whole-Cell Patch-Clamp Electrophysiology
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired rat or human TRP channel subunit (e.g., hTRPV1, rTRPV2, rTRPA1) using a suitable transfection reagent (e.g., Lipofectamine).
-
A fluorescent reporter protein (e.g., GFP) is often co-transfected to allow for the identification of successfully transfected cells.
-
Electrophysiological recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recordings:
-
Glass micropipettes with a resistance of 3-7 MΩ are filled with an intracellular solution typically containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2 with KOH.
-
The extracellular (bath) solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Whole-cell recordings are established on single, fluorescently identified transfected cells.
-
Membrane currents are recorded in response to voltage ramps or steps using a patch-clamp amplifier.
3. Compound Application:
-
CBDV is dissolved in a vehicle such as dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the final desired concentrations in the extracellular solution.
-
The various concentrations of CBDV are applied to the patched cell via a perfusion system.
-
The effect of CBDV on the TRP channel is measured as the change in current amplitude and kinetics.
-
Control experiments are performed using the vehicle alone to ensure that it has no effect on the channel activity.
-
For antagonist activity assessment (e.g., on TRPM8), the channel is first activated with a known agonist (e.g., menthol), and then the ability of CBDV to inhibit this activation is measured.
4. Data Analysis:
-
Dose-response curves are generated by plotting the normalized current response as a function of the CBDV concentration.
-
The EC50 (for agonists) or IC50 (for antagonists) values are calculated by fitting the dose-response data to the Hill equation.
Visualizing the Molecular Interactions
To better understand the processes involved in validating the interaction of CBDV with TRP channels, the following diagrams illustrate the key experimental workflow and signaling pathways.
Caption: Experimental workflow for validating CBDV-TRP channel interaction.
Caption: Simplified signaling pathways of CBDV's interaction with TRP channels.
References
- 1. jneurosci.org [jneurosci.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cannabidiol sensitizes TRPV2 channels to activation by 2-APB | eLife [elifesciences.org]
- 5. TRPM8 antagonist 2 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Shifting Landscape of Epilepsy Treatment: A Comparative Analysis of Cannabidivarin (CBDV) and Existing Anti-Epileptic Drugs
For researchers, scientists, and drug development professionals, the quest for more effective and better-tolerated anti-epileptic drugs (AEDs) is a continuous endeavor. In recent years, cannabinoids have emerged as a promising area of investigation, with cannabidivarin (CBDV) garnering significant attention for its potential anticonvulsant properties. This guide provides a comprehensive comparison of the efficacy of CBDV with existing AEDs, supported by available preclinical and clinical data, detailed experimental protocols, and an exploration of its proposed mechanisms of action.
While direct head-to-head clinical trials comparing CBDV with established AEDs are currently lacking, a growing body of preclinical evidence provides valuable insights into its potential therapeutic window and mechanisms. This report synthesizes the available data to offer an objective comparison for the scientific community.
Preclinical Efficacy: CBDV in Established Seizure Models
Animal models are crucial for the initial screening and characterization of potential AEDs. CBDV has been evaluated in several well-established models, including the pentylenetetrazole (PTZ), maximal electroshock (MES), and audiogenic seizure models. These models are designed to mimic different aspects of human epilepsy, such as generalized tonic-clonic, myoclonic, and sound-induced seizures.
Quantitative Comparison of Preclinical Efficacy
The following table summarizes the available quantitative data on the efficacy of CBDV and comparator AEDs in various preclinical seizure models. It is important to note that direct comparisons of ED50 values (the dose required to produce a therapeutic effect in 50% of the population) should be interpreted with caution due to variations in experimental protocols across different studies.
| Compound | Seizure Model | Species | Efficacy Metric | Result | Citation |
| CBDV | Pentylenetetrazole (PTZ) | Rat (P10) | Seizure Suppression | Effective | [1][2][3] |
| CBDV | Pentylenetetrazole (PTZ) | Rat (P20) | Seizure Suppression | Effective | [1][2][3] |
| CBDV | Maximal Electroshock (MES) | Rat (P20) | Seizure Suppression | Effective | [1][2][3] |
| CBDV | DMCM-induced | Rat (P20) | Seizure Suppression | Effective | [1][2][3] |
| CBDV | Audiogenic | Mouse | Seizure Suppression | Effective (≥87 mg·kg−1) | [4] |
| CBDV | Pilocarpine-induced | Rat | Convulsion Suppression | Effective (≥100 mg·kg−1) | [4] |
| Phenobarbital | Pentylenetetrazole (PTZ) | Rat (neonate) | Seizure Protection | Complete protection at 30 or 75 mg/kg | [5] |
| Phenytoin | Maximal Electroshock (MES) | Mouse | ED50 | Not directly compared with CBDV in the same study | |
| Valproate | Audiogenic | Hamster | Seizure Protection | 75% protection at 300 mg/kg | [6] |
| Levetiracetam | Pentylenetetrazole (PTZ)-kindling | Rat | Seizure Intensity Reduction | Effective at 300 mg/kg | [7] |
Clinical Efficacy and Safety of CBDV
The clinical evidence for CBDV's efficacy is still in its early stages, with a limited number of published trials. These studies provide initial insights into its potential therapeutic role and safety profile in humans.
Summary of Clinical Trial Data
| Trial | Condition | Number of Participants | CBDV Dosage | Key Findings | Adverse Events | Citation |
| Phase 2 Randomized Controlled Trial | Inadequately Controlled Focal Seizures | 162 | 400-800 mg twice daily | No significant difference in seizure frequency reduction between CBDV (40.5%) and placebo (37.7%).[8][9] | Diarrhea, nausea, somnolence.[8][9] | [8][9] |
| Phase 1 Clinical Trial | Rett Syndrome with Drug-Resistant Epilepsy | 5 | Up to 10 mg/kg/day | Reduction in mean monthly seizure frequency (median = 79% reduction).[10] | Hypersomnolence, drooling.[10] | [10] |
Experimental Protocols
Understanding the methodologies employed in preclinical and clinical studies is essential for interpreting the results and designing future research. Below are detailed protocols for key experiments cited in this guide.
Preclinical Seizure Models
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is used to induce generalized seizures and is sensitive to drugs that enhance GABAergic neurotransmission.
-
Animals: Wistar rats (various ages, e.g., P10, P20) or mice.
-
Drug Administration: CBDV or comparator AED is typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before PTZ injection.
-
Seizure Induction: A convulsant dose of PTZ (e.g., 95 mg/kg, i.p.) is administered.[11]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for seizure behaviors, which are scored based on a standardized scale (e.g., Racine scale). Key parameters measured include the latency to the first seizure and the severity of the seizures.
Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures and is particularly useful for identifying drugs that prevent seizure spread.
-
Animals: Mice or rats.
-
Drug Administration: Test compounds are administered at a predetermined time before the electroshock.
-
Procedure: A brief electrical stimulus is delivered through corneal or ear electrodes.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
Maximal Electroshock (MES) Seizure Model Workflow.
Proposed Mechanisms of Action and Signaling Pathways
The anticonvulsant effects of CBDV are believed to be mediated through multiple targets, distinguishing it from many existing AEDs that often have a single primary mechanism of action.
Key Molecular Targets of CBDV:
-
Transient Receptor Potential (TRP) Channels: CBDV is known to act on TRP channels, particularly TRPV1.[1][2] Activation and subsequent desensitization of these channels can modulate neuronal excitability.
-
GABAergic System: Evidence suggests that CBDV may modulate the GABAergic system. One study indicated that CBDV can decrease the rundown of GABA-A receptor currents in human hippocampal tissue, suggesting a potential to enhance inhibitory neurotransmission.[12]
-
G-protein Coupled Receptor 55 (GPR55): While not as extensively studied for CBDV as for CBD, GPR55 is another potential target in the endocannabinoid system that could influence neuronal excitability.
Proposed Multi-Target Mechanism of Action for CBDV.
Conclusion and Future Directions
The available evidence suggests that CBDV possesses anticonvulsant properties in a range of preclinical models of epilepsy. Its multi-target mechanism of action may offer a different therapeutic approach compared to many single-target AEDs. However, the translation of these preclinical findings to clinical efficacy has been mixed, with one clinical trial in focal seizures failing to show a significant benefit over placebo.[8][9] Conversely, a small study in Rett syndrome showed promising results.[10]
For researchers and drug development professionals, several key areas warrant further investigation:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing the ED50 and therapeutic index of CBDV with a panel of standard AEDs are crucial for a more definitive understanding of its relative potency and safety.
-
Clarification of Mechanism: Further elucidation of the precise molecular mechanisms underlying CBDV's anticonvulsant effects will be vital for identifying patient populations most likely to respond and for the development of more targeted therapies.
-
Well-Designed Clinical Trials: Larger, well-controlled clinical trials are needed to definitively establish the efficacy and safety of CBDV in various epilepsy syndromes, and to compare its performance directly against current standard-of-care AEDs.
References
- 1. Preclinical safety and efficacy of this compound for early life seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical safety and efficacy of this compound for early life seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabidiol potentiates phenobarbital effects in the control of pentylenetetrazole (PTZ)-induced epileptic seizures in neonate rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral and Molecular Effects Induced by Cannabidiol and Valproate Administration in the GASH/Sal Model of Acute Audiogenic Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabidiol Modulates the Effects of Levetiracetam on Seizure Parameters and Behavioral Outcomes in Pentylenetetrazol-Kindled Rats [mdpi.com]
- 8. A Phase 2 Randomized Controlled Trial of the Efficacy and Safety of this compound as Add-on Therapy in Participants with Inadequately Controlled Focal Seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsant Action and Long-Term Effects of Chronic Cannabidiol Treatment in the Rat Pentylenetetrazole-Kindling Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound treatment of epilepsy in girls with Rett syndrome: A phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (CBDV) suppresses pentylenetetrazole (PTZ)-induced increases in epilepsy-related gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabis in epilepsy: From clinical practice to basic research focusing on the possible role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Cannabidivarin
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of Cannabidivarin (CBDV), a non-psychoactive cannabinoid valued for its therapeutic potential. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.
This compound (CBDV): Key Chemical and Safety Data
This compound, or CBDV, is a naturally occurring phytocannabinoid found in the cannabis plant.[1] While structurally similar to cannabidiol (CBD), a minor difference in its molecular structure contributes to its unique properties.[2][3] Understanding the chemical and physical properties of CBDV is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C19H26O2 |
| Molecular Weight | 286.4 g/mol |
| Appearance | Crystalline Solid |
| Solubility | Low water solubility |
| Oral Bioavailability | ~6% in humans |
| Flash Point | Not specified, but handle as a flammable solid |
| Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5] |
Pre-Disposal Handling and Storage of this compound
Proper handling and storage are crucial to prevent accidental exposure and ensure the integrity of the compound.
Handling:
-
Use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[6]
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[5]
-
Avoid prolonged or repeated exposure.[4]
-
Keep away from sources of ignition and take precautionary measures against static discharge.[4]
Storage:
-
Store in a cool, dry place in a tightly sealed, opaque container to protect from light and heat.[7][8]
-
For long-term stability, refrigeration or freezing is recommended.[7]
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol details the necessary steps for the safe disposal of CBDV waste in a laboratory setting. The primary objective is to render the compound "unusable and unrecognizable" before it enters the waste stream, a common requirement for cannabis-related waste.[6][9][10]
Materials:
-
CBDV waste (e.g., residual solid compound, contaminated labware, solutions)
-
Inert, non-hazardous material (e.g., sand, cat litter, sawdust, or used coffee grounds)[11][12]
-
Sealable, leak-proof waste container
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Procedure:
-
Waste Segregation:
-
Collect all CBDV waste in a designated, clearly labeled, and sealed container. This includes pure CBDV, solutions containing CBDV, and contaminated disposable materials like pipette tips, gloves, and weighing papers.[12]
-
-
Rendering the Waste Unusable and Unrecognizable:
-
For Solid CBDV Waste:
-
For Liquid CBDV Waste (e.g., solutions in organic solvents):
-
-
Packaging for Disposal:
-
Place the resulting mixture into a sealable, leak-proof container.
-
Securely close the container and label it clearly as "Non-hazardous laboratory waste for incineration" or in accordance with your institution's specific waste management policies.[12]
-
-
Final Disposal:
-
Record Keeping:
-
Maintain a detailed log of the disposal process, including the date, the quantity of CBDV waste, and the method of disposal. This is a good laboratory practice and may be required for regulatory compliance.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of CBDV waste.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
Regulatory Considerations
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal, as regulations can vary.[12] Some jurisdictions may have specific requirements for cannabinoid waste, including documentation and witness protocols for disposal.[14] Always adhere to local, state, and federal regulations concerning cannabinoid and chemical waste management.
References
- 1. Cannabinoid Science 101: What Is this compound (CBDV)? - Sensi Seeds [sensiseeds.com]
- 2. cannakeys.com [cannakeys.com]
- 3. hempati.com [hempati.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering THCv: Best Practices for Handling, Blending, etc. [flora-works.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. How to comply legally with the disposal of cannabis waste - Power Knot [powerknot.com]
- 11. Safe Disposal [portal.ct.gov]
- 12. benchchem.com [benchchem.com]
- 13. open.alberta.ca [open.alberta.ca]
- 14. I-Team: How Are Marijuana Labs Supposed To Dispose Of Weed? - CBS Boston [cbsnews.com]
Essential Safety and Logistical Information for Handling Cannabidivarin
For researchers, scientists, and drug development professionals, the safe handling of Cannabidivarin (CBDV) is crucial for both personal safety and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the secure and effective use of CBDV in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Some commercial preparations of CBDV are dissolved in methanol, a highly flammable and toxic solvent that can cause damage to organs, particularly the eyes[2][3]. Therefore, a thorough risk assessment is necessary to determine the appropriate PPE for handling CBDV.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| Exposure Route | Task | Recommended PPE |
| Dermal (Skin) | Handling solid CBDV, extracts, or solutions | Nitrile gloves, lab coat or disposable gown[4]. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended[4]. |
| Ocular (Eyes) | General laboratory work with potential for minor splashes | Safety glasses with side shields[4]. |
| Handling liquid chemicals and procedures with a risk of splashing | Indirectly vented chemical splash goggles[4][5]. | |
| High-risk procedures with significant splash potential | A face shield worn over safety glasses or goggles[4][6]. | |
| Inhalation | Handling solid CBDV that may generate dust | A NIOSH-approved N95 respirator[4][7]. |
| Working with CBDV in volatile organic solvents | Work in a chemical fume hood or use a respirator with an appropriate organic vapor cartridge[4][8]. |
Quantitative Hazard Data
| Data Point | Value | Source |
| Oral LD50 (Rat) | 500 mg/kg | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
Note: When CBDV is supplied in a methanol solution, the hazards of methanol must also be considered. Methanol is highly flammable and toxic if swallowed, in contact with skin, or if inhaled, and it can cause organ damage[2][3].
Operational Plans
Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination[4].
Donning Sequence:
-
Gown: Put on a clean lab coat or disposable gown.
-
Mask or Respirator: Secure the mask or respirator to your face, ensuring a proper seal.
-
Goggles or Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the gown.[4]
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out.
-
Goggles or Face Shield: Remove eye and face protection from the back of the head.
-
Mask or Respirator: Remove the mask or respirator from the back of the head.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[4]
Spill and Decontamination Plan
In the event of a spill, the following procedures should be followed:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the area.
-
Don PPE: Before cleaning, don the appropriate PPE as listed above.
-
Containment and Cleanup: For liquid spills, absorb the material with an inert absorbent material (e.g., sand, diatomite)[3]. For solid spills, carefully sweep or vacuum the material to avoid generating dust[9].
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: Collect all cleanup residues in a sealed, labeled container and dispose of it as hazardous waste[8][9].
Disposal Plan
All waste containing CBDV must be managed in accordance with federal, state, and local regulations[9].
-
Waste Characterization: CBDV powder and concentrated solutions should be treated as chemical waste.
-
Contaminated Materials: Gloves, absorbent pads, and labware that have come into contact with CBDV should also be disposed of as hazardous waste[8][9].
-
Disposal Procedure:
-
Segregation: Keep CBDV waste separate from other laboratory waste streams[10].
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical contents[9].
-
Deactivation (if required): The principle of rendering cannabinoid waste "unusable and unrecognizable" is often recommended. This can be achieved by mixing the CBDV waste with an equal volume of an undesirable material such as soil, cat litter, or food waste to form a heterogeneous mixture[10][11].
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the final disposal of the contained waste[10][12]. DO NOT dispose of CBDV waste down the drain or in the regular trash[10].
-
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution of CBDV in Ethanol
This protocol outlines the steps for the preparation of a standardized stock solution of CBDV for use in in vitro and in vivo experiments[8].
Materials:
-
This compound (solid)
-
Anhydrous Ethanol (200 proof)
-
Analytical balance
-
Spatula
-
Weighing boat
-
1 mL amber glass volumetric flask
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare a clean, dry weighing boat on the analytical balance.
-
Carefully weigh 10 mg of solid CBDV using a spatula and record the exact weight.
-
Transfer the weighed CBDV to a 1 mL amber glass volumetric flask.
-
Add approximately 0.8 mL of anhydrous ethanol to the flask.
-
Vortex the solution for 30 seconds to dissolve the CBDV. If necessary, sonicate for 5 minutes to ensure complete dissolution.
-
Once dissolved, add anhydrous ethanol to the flask until the bottom of the meniscus reaches the 1 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Store the stock solution in a tightly sealed amber vial at -20°C for long-term storage to prevent degradation from heat, light, and oxidation[8].
Visualizations
PPE Selection Workflow for Handling this compound
Caption: Workflow for selecting appropriate PPE when handling this compound.
This compound Waste Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. marijuanapackaging.com [marijuanapackaging.com]
- 6. harmonycr.com [harmonycr.com]
- 7. Personal protective equipment: Medical cannabis safety talk – CompSource Mutual [compsourcemutual.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
